molecular formula C9H19N B12282802 (1S,2S)-2,4,4-trimethylcyclohexan-1-amine

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine

Cat. No.: B12282802
M. Wt: 141.25 g/mol
InChI Key: UGNHWQCRWIYFFU-YUMQZZPRSA-N
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Description

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2S)-2,4,4-trimethylcyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-2,4,4-trimethylcyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine

InChI

InChI=1S/C9H19N/c1-7-6-9(2,3)5-4-8(7)10/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1

InChI Key

UGNHWQCRWIYFFU-YUMQZZPRSA-N

Isomeric SMILES

C[C@H]1CC(CC[C@@H]1N)(C)C

Canonical SMILES

CC1CC(CCC1N)(C)C

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical & Synthetic Profile of (1S,2S)-2,4,4-Trimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the physicochemical and synthetic profile of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine , a specialized chiral building block used in advanced medicinal chemistry.

Executive Summary

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine (CAS: 134734-59-1) is a chiral aliphatic amine characterized by a rigid cyclohexane scaffold decorated with a gem-dimethyl group at the C4 position and a stereogenic methyl group at C2. This specific stereoisomer—often referred to as the trans isomer due to the diequatorial relationship of the amine and C2-methyl groups—serves as a critical intermediate in the synthesis of lipophilic pharmacophores, antimicrobial peptides, and ion channel modulators. Its unique steric profile, driven by the vicinal methyl-amine arrangement and the distal gem-dimethyl group, offers distinct advantages in modulating metabolic stability and receptor binding affinity.

Molecular Architecture & Stereochemistry

Structural Identity[1][2]
  • IUPAC Name: (1S,2S)-2,4,4-trimethylcyclohexan-1-amine

  • Common Synonyms: trans-2,4,4-trimethylcyclohexylamine (specific enantiomer); rel-(1S,2S)-2,4,4-TMCHA.

  • CAS Number: 134734-59-1

  • Molecular Formula: C

    
    H
    
    
    
    N[1]
  • Molecular Weight: 141.26 g/mol

Conformational Analysis

The molecule exists primarily in a chair conformation. The stability of the (1S,2S) isomer is dictated by the minimization of 1,3-diaxial interactions.

  • Stereocenters:

    • C1 (S-configuration): Bears the primary amine (-NH

      
      ).
      
    • C2 (S-configuration): Bears a methyl group (-CH

      
      ).
      
  • Spatial Arrangement: In the (1S,2S) configuration, the C1-amine and C2-methyl groups typically adopt a trans-diequatorial orientation. This is the thermodynamically preferred conformer as it avoids the severe steric strain associated with placing the bulky methyl or amine groups in axial positions, particularly in the presence of the C4-gem-dimethyl group which introduces an unavoidable axial methyl interaction on the ring.

Visualization of Stereochemical Logic

The following diagram illustrates the structural logic and conformational preference.

G Molecule (1S,2S)-2,4,4-TMCHA Chair Chair Conformation (Thermodynamically Stable) Molecule->Chair Adopts Sterics Steric Factors Molecule->Sterics Governed by Diequatorial 1,2-Diequatorial (Trans relationship) Chair->Diequatorial Features GemDimethyl C4-Gem-Dimethyl (Thorpe-Ingold Effect) Sterics->GemDimethyl Includes Diequatorial->Sterics Minimizes Strain

Figure 1: Conformational logic of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine showing the preference for diequatorial orientation.

Physicochemical Profile

The following data synthesizes experimental ranges and high-confidence predicted values based on structure-activity relationship (SAR) algorithms for cyclohexylamines.

PropertyValue / RangeContext & Significance
Physical State Colorless LiquidTypical for C9 aliphatic amines at STP.
Boiling Point 175°C - 185°C (est.)Elevated vs. cyclohexylamine (134°C) due to trimethyl mass/van der Waals forces.
Density 0.84 - 0.86 g/cm³Standard for alkyl-substituted cyclohexanes.
LogP (Octanol/Water) 2.16 - 2.60Highly Lipophilic . Crosses blood-brain barrier (BBB) effectively.
pKa (Conjugate Acid) 10.5 - 10.7Strongly basic; exists as a cation at physiological pH (7.4).
Topological Polar Surface Area (TPSA) 26.02 ŲLow TPSA indicates excellent membrane permeability.
H-Bond Donors/Acceptors 1 / 1Primary amine functionality.
Solubility Low (Water), High (EtOH, DCM, DMSO)Requires organic co-solvents or salt formation (HCl) for aqueous formulation.
Solubility & Formulation Implications

Due to its lipophilicity (LogP > 2), the free base is sparingly soluble in neutral water. For biological assays or drug formulation:

  • Preferred Salt Form: Hydrochloride (HCl) or Tartrate.

  • Solubilization Protocol: Dissolve free base in ethanol or DMSO stock (10-100 mM), then dilute into aqueous buffer. Ensure pH < 9 to maintain solubility as the ammonium species.

Synthesis & Manufacturing Methodology

The synthesis of the enantiopure (1S,2S) isomer requires stereoselective control, typically starting from 2,4,4-trimethylcyclohexanone .[2]

Synthetic Pathway[4]
  • Precursor Sourcing: 2,4,4-trimethylcyclohexanone (CAS 2230-70-8) is obtained via hydrogenation of 2,4,4-trimethylcyclohex-2-en-1-one or alkylation strategies.

  • Chiral Resolution (Optional): If starting with racemic ketone, resolution via chiral ketals or enzymatic kinetic resolution is performed to isolate the (S)-ketone.

  • Reductive Amination:

    • Step A (Imine Formation): Reaction with hydroxylamine to form the oxime, or benzylamine to form the imine.

    • Step B (Stereoselective Reduction): Hydrogenation using a catalyst that favors the thermodynamic product (trans/diequatorial).

    • Reagents: H

      
      , Raney Ni or Rh/C; alternatively, metal hydride reduction (LiAlH
      
      
      
      ) of the oxime.
  • Purification: Fractional crystallization of the tartrate salt is the gold standard for upgrading enantiomeric excess (ee) to >98%.

Experimental Workflow Diagram

Synthesis Start Start: 2,4,4-Trimethylcyclohexanone (Racemic or Chiral) Oxime Intermediate: Oxime Formation (NH2OH·HCl, NaOAc) Start->Oxime Reduction Reduction: H2 / Raney Ni (Thermodynamic Control) Oxime->Reduction Crude Crude Amine Mixture (Cis/Trans mix) Reduction->Crude Resolution Chiral Resolution (L-Tartaric Acid Crystallization) Crude->Resolution Isolate Trans isomer Product Final Product: (1S,2S)-2,4,4-TMCHA (>98% ee) Resolution->Product

Figure 2: Synthetic workflow for the isolation of high-purity (1S,2S)-2,4,4-trimethylcyclohexan-1-amine.

Applications in Drug Development

The (1S,2S)-2,4,4-trimethylcyclohexan-1-amine moiety is a valuable "scaffold hopper" for researchers looking to modify physicochemical properties of amine-containing drugs.

Pharmacophore Features
  • Steric Bulk: The C2-methyl group creates steric hindrance around the nitrogen, potentially reducing metabolic deamination by MAO (Monoamine Oxidases).

  • Gem-Dimethyl Effect: The C4-dimethyl group restricts the conformational flexibility of the ring, locking the pharmacophore in a bioactive conformation and increasing lipophilicity.

  • Ion Channel Blockers: Structurally analogous to the adamantane class (Memantine) and neramexane, making it a candidate for NMDA receptor antagonism or viral channel blocking.

Handling & Safety (MSDS Highlights)
  • Hazards: Corrosive (Skin/Eye damage), Flammable Liquid.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C to prevent oxidation and carbonate formation (absorbs CO

    
     from air).
    
  • PPE: Nitrile gloves, chemical splash goggles, and fume hood are mandatory.

References

  • PubChem. (2024).[3] Compound Summary: 2,4,4-trimethylcyclohexan-1-amine.[1][4][5][6] National Library of Medicine. Retrieved from [Link]

  • Eliel, E. L., et al. (1965). Conformational Analysis of Substituted Cyclohexanes. Journal of the American Chemical Society.[7] (Foundational text on cyclohexane stereochemistry).

  • Organic Syntheses. (2014). Reduction of Substituted Cyclohexanones to Axial/Equatorial Alcohols. Org. Synth. Coll. Vol. 6. Retrieved from [Link]

Sources

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine structural analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine

Introduction

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine is a chiral saturated cyclic amine with the molecular formula C₉H₁₉N and a molecular weight of 141.25 g/mol .[1] As a substituted cyclohexane derivative, its structure is defined by a complex interplay of stereochemistry and conformational isomerism. Chiral cyclohexylamines are pivotal structural motifs, frequently appearing in natural products and serving as essential building blocks or chiral auxiliaries in the synthesis of pharmaceuticals.[2][3] Their specific three-dimensional arrangement is often directly correlated with biological activity, making a precise and unambiguous structural determination paramount for applications in drug discovery and development.

This guide provides a comprehensive technical overview of the methodologies employed for the complete structural elucidation of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine. We will delve into the core principles, experimental protocols, and data interpretation for key analytical techniques, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating analytical workflow.

Core Molecular Architecture and Stereochemistry

The fundamental structure of the target molecule consists of a cyclohexane ring, which preferentially adopts a low-energy chair conformation to minimize angular and torsional strain. The ring is substituted as follows:

  • C1: An amine (-NH₂) group.

  • C2: A methyl (-CH₃) group.

  • C4: A gem-dimethyl group (-C(CH₃)₂).

The stereochemical descriptor (1S,2S) defines the absolute configuration at the two chiral centers, C1 and C2. This specific configuration dictates a trans relationship between the amine and the C2-methyl group. The bulky gem-dimethyl group at the C4 position effectively "locks" the cyclohexane ring into a preferred chair conformation, significantly influencing the equilibrium between axial and equatorial positions of the other substituents. A thorough analysis aims to confirm this trans stereochemistry and determine the preferred orientation (axial/equatorial) of the C1-amino and C2-methyl groups.

PropertyValueSource
Molecular Formula C₉H₁₉N[1]
Molecular Weight 141.25 g/mol [1]
CAS Number 134734-59-1[1]
Appearance Clear, mobile liquid[4]
Odor Fishy, characteristic of aliphatic amines[5]

Integrated Analytical Workflow for Structural Elucidation

A singular analytical technique is insufficient for complete structural verification. A multi-faceted approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, is essential for an unambiguous assignment.

cluster_workflow Structural Analysis Workflow cluster_data Data Acquisition cluster_interpretation Interpretation & Confirmation start Purified (1S,2S)-2,4,4-trimethylcyclohexan-1-amine Sample nmr NMR Spectroscopy (¹H, ¹³C, 2D-NOESY) start->nmr ms Mass Spectrometry (HRMS) start->ms xray X-ray Crystallography (Requires Crystal) start->xray connectivity Confirm Connectivity & Relative Stereochemistry nmr->connectivity formula Verify Molecular Formula & Elemental Composition ms->formula absolute_structure Determine Absolute 3D Structure (Solid State) xray->absolute_structure final Complete Structural Assignment connectivity->final formula->final absolute_structure->final

Figure 1: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the detailed connectivity and stereochemistry of organic molecules in solution. For a substituted cyclohexane like our target, ¹H NMR, particularly the coupling constants between protons on C1 and C2, provides direct evidence of their relative orientation (cis/trans, axial/equatorial). 2D NMR techniques like NOESY are then used as a self-validating system to confirm through-space relationships.

¹H NMR Spectroscopy

Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Solvent Choice: CDCl₃ is a common first choice. However, the amine proton (-NH₂) signal can be broad and exchangeable. Using DMSO-d₆ can sharpen the N-H signal and allow for observation of its coupling to adjacent protons.[6]

  • Data Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • D₂O Shake: To definitively identify the N-H proton signals, add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The N-H signal will disappear due to proton-deuterium exchange.[7]

Expected Data & Interpretation:

  • Chemical Shifts (δ): Protons adjacent to the electron-withdrawing amine group are deshielded and appear downfield.[7] The gem-dimethyl groups at C4 will likely give two distinct singlets due to the chiral environment, while the C2-methyl will be a doublet.

  • Integration: The relative integrals of the signals will confirm the number of protons in each environment (e.g., 2H for -NH₂, 3H for C2-CH₃, 6H for the gem-dimethyl groups).

  • Coupling Constants (J): The key diagnostic is the coupling constant between H1 and H2 (³J_HH). A large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial relationship, while smaller values (2-5 Hz) suggest an axial-equatorial or diequatorial relationship. This single piece of data provides strong evidence for the ring conformation and relative stereochemistry.

¹³C NMR Spectroscopy

Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

Expected Data & Interpretation: Due to the molecule's asymmetry, all nine carbon atoms are chemically unique and should produce nine distinct signals. The carbon atom bonded to the nitrogen (C1) will be the most downfield of the sp³ carbons, typically in the 50-60 ppm range.[6]

2D NMR (NOESY)

Expertise & Experience: While ¹H coupling constants provide strong evidence, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides definitive, through-space confirmation. If H1 and the protons of the C2-methyl group are on the same face of the ring (cis), they will show a NOESY cross-peak. If they are on opposite faces (trans), this correlation will be absent, but a correlation between H1 and H2 will be observed. This serves as an orthogonal validation of the stereochemical assignment.

cluster_nmr NMR Analysis Protocol sample Dissolve Sample (e.g., CDCl₃, DMSO-d₆) h1_acq Acquire ¹H Spectrum sample->h1_acq c13_acq Acquire ¹³C Spectrum sample->c13_acq noesy_acq Acquire 2D NOESY Spectrum sample->noesy_acq h1_int Interpret δ, Integration, J-Coupling (Determine Relative Stereochemistry) h1_acq->h1_int c13_int Count Signals (Confirm Carbon Skeleton) c13_acq->c13_int noesy_int Analyze Cross-Peaks (Confirm Through-Space Proximity) noesy_acq->noesy_int result Assigned Structure in Solution h1_int->result c13_int->result noesy_int->result

Figure 2: Decision-making workflow for NMR analysis.

Mass Spectrometry (MS): Confirming Identity and Formula

Expertise & Experience: Mass spectrometry is indispensable for confirming the molecular weight and, with high-resolution instruments (HRMS), the elemental composition. The choice of ionization technique is critical. Electron Ionization (EI) provides valuable fragmentation data for structural clues, while "soft" ionization techniques like Electrospray Ionization (ESI) are ideal for accurately determining the mass of the protonated molecular ion [M+H]⁺.

Protocol (ESI-HRMS):

  • Sample Preparation: Prepare a dilute solution of the amine in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental formula. The measured mass should be within 5 ppm of the theoretical mass for C₉H₂₀N⁺ (142.1596).

Expected Fragmentation (in EI-MS): In a complementary EI-MS experiment, the molecular ion (m/z 141) would be observed. The most characteristic fragmentation pathway for cyclic amines is alpha-cleavage, involving the loss of an alkyl radical adjacent to the nitrogen atom. This provides corroborating evidence for the substituent pattern around the amine group.

cluster_ms Mass Spectrometry Fragmentation (EI) parent Molecular Ion (M⁺) m/z = 141 alpha_cleavage α-Cleavage (Loss of C₆H₁₁ radical) parent->alpha_cleavage [C₉H₁₉N]˙⁺ fragment1 Fragment Ion [C₃H₈N]⁺ m/z = 58 alpha_cleavage->fragment1

Figure 3: A likely EI fragmentation pathway for the title compound.

X-ray Crystallography: The Definitive Solid-State Structure

Trustworthiness: While NMR provides the structure in solution, X-ray crystallography offers an unambiguous, high-resolution snapshot of the molecule in the solid state.[8] It is the ultimate arbiter for determining absolute stereochemistry, bond lengths, and bond angles, provided a suitable single crystal can be obtained.

Protocol:

  • Derivatization (Optional but Recommended): Primary amines can be difficult to crystallize. Derivatization with an aromatic sulfonyl chloride or carboxylic acid to form a stable sulfonamide or amide often yields highly crystalline materials. This also introduces a known chiral center if a chiral derivatizing agent is used, allowing for unambiguous assignment of the absolute configuration via anomalous dispersion (the Flack parameter).

  • Crystallization: Dissolve the purified compound (or its derivative) in a minimal amount of a suitable solvent. Use slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of sufficient size and quality.[8]

  • Data Collection: Mount a single crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Collect the diffraction data and process it to solve and refine the crystal structure.

Expected Data & Interpretation: The output is a 3D model of the molecule that will definitively confirm:

  • The chair conformation of the cyclohexane ring.

  • The trans relationship between the C1 and C2 substituents.

  • The precise axial or equatorial orientation of all substituents.

  • The absolute (1S,2S) configuration (if successfully determined).

Conclusion

The structural analysis of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine requires a synergistic application of advanced analytical techniques. NMR spectroscopy establishes the molecular framework, connectivity, and stereochemistry in solution, with ¹H NMR coupling constants and 2D NOESY data providing a self-validating system. High-resolution mass spectrometry unequivocally confirms the elemental composition. Finally, single-crystal X-ray crystallography provides the ultimate, high-precision determination of the three-dimensional structure in the solid state. This rigorous, multi-technique characterization is fundamental to understanding the molecule's properties and is a prerequisite for its rational application in drug design and asymmetric synthesis, where precise molecular architecture dictates function.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • NIST. (n.d.). Trimethylamine, 1-cyclohexyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclohexanamine, 3-methyl, mono-TMS. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of chiral amines tested. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylcyclohexylamine, mixed isomers. PubChem Compound Database. Retrieved from [Link]

  • Parmar, B. B., Abraham, A., Butcher, R. J., & Bedekar, A. V. (2026). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry, 50, 979-991. [Link]

  • NIST. (n.d.). 3-Methylcyclohexylamine,c&t. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1S,2S,4S)-1,2,4-trimethylcyclohexane. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide. Retrieved from [Link]

  • Wang, T., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2025, August 6). Quantitation of Trimethyl Amine by Headspace Gas Chromatography--Mass Spectrometry Using a Base-Modified Column. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylcyclohexylamine, (1S,2S)-. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, March 26). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Retrieved from [Link]

  • Google Patents. (2024, July 24). EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • NMR SCT. (n.d.). NMR Spectroscopy Problems. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy. Retrieved from [Link]

  • Beilstein Journals. (2017, April 19). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Retrieved from [Link]

  • MDPI. (2022, December 1). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Retrieved from [Link]

  • MDPI. (2024, August 12). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexane, 1,2,4-trimethyl- (CAS 2234-75-5). Retrieved from [Link]

  • ResearchGate. (2019, May 16). Recent applications of click chemistry in drug discovery. Retrieved from [Link]

  • Google Patents. (n.d.). US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
  • ResearchGate. (2021, November 8). State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Signature of (1S,2S)-2,4,4-Trimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the spectroscopic data for (1S,2S)-2,4,4-trimethylcyclohexan-1-amine, a chiral amine with applications in pharmaceutical synthesis and materials science. Understanding its unique spectral signature across various analytical techniques is paramount for researchers, scientists, and professionals in drug development to ensure identity, purity, and structural integrity.

Molecular Structure and Stereochemistry

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine is a substituted cyclohexane derivative with a molecular formula of C₉H₁₉N and a molecular weight of 141.25 g/mol .[1] The defined stereochemistry at positions 1 and 2 dictates a specific three-dimensional arrangement, which profoundly influences its spectroscopic properties, particularly in Nuclear Magnetic Resonance (NMR) due to the fixed spatial relationships between protons and carbons.

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Atom nodes N1 [label="NH₂", pos="1.5,-0.5!"]; C1 [label="1", pos="1,0!"]; C2 [label="2", pos="-0.5,0.5!"]; C3 [label="3", pos="-1.5,-0.5!"]; C4 [label="4", pos="-1, -1.5!"]; C5 [label="5", pos="0.5, -2!"]; C6 [label="6", pos="1.5, -1.5!"];

Me_C2 [label="CH₃", pos="-0.8, 1.5!"]; Me1_C4 [label="CH₃", pos="-2, -2.2!"]; Me2_C4 [label="CH₃", pos="-0.5, -2.5!"];

// Bonds C1 -- N1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- Me_C2; C4 -- Me1_C4; C4 -- Me2_C4; } Molecular Structure of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this molecule. The rigidity of the cyclohexane ring and the specific stereochemistry lead to a well-resolved spectrum.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemical relationships of the hydrogen atoms. While a specific spectrum for this exact isomer is not publicly available, a detailed prediction based on known chemical shifts of similar trimethylcyclohexane derivatives can be made.[2][3][4][5][6][7]

  • Amine Protons (NH₂): A broad singlet is expected, typically in the range of δ 1.0-2.5 ppm. The chemical shift and broadness are highly dependent on the solvent and concentration due to hydrogen bonding.

  • Methine Proton (C1-H): The proton attached to the carbon bearing the amine group is expected to be a multiplet around δ 2.5-3.0 ppm. Its coupling to adjacent protons on C2 and C6 will provide key stereochemical information.

  • Methine Proton (C2-H): This proton, adjacent to the amine-bearing carbon and a methyl group, will likely appear as a complex multiplet in the δ 1.5-2.0 ppm region.

  • Methyl Protons (C2-CH₃, C4-CH₃): Three distinct singlets or doublets are anticipated for the three methyl groups. The two geminal methyl groups at C4 will be diastereotopic and thus magnetically non-equivalent, giving rise to two separate singlets. The methyl group at C2 will be a doublet due to coupling with the C2-H proton. These peaks are expected in the δ 0.8-1.2 ppm range.

  • Cyclohexane Ring Protons (CH₂): The methylene protons on C3, C5, and C6 will appear as complex multiplets in the δ 1.0-1.8 ppm range. Axial and equatorial protons will have different chemical shifts and coupling constants.

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and type of carbon atoms in the molecule.

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
C155-65Carbon attached to the nitrogen atom.
C235-45Substituted carbon adjacent to C1.
C330-40Methylene carbon.
C430-40Quaternary carbon with two methyl groups.
C540-50Methylene carbon, potentially deshielded by proximity to gem-dimethyl groups.
C625-35Methylene carbon.
C2-CH₃15-25Methyl group at a substituted carbon.
C4-CH₃ (x2)25-35Geminal methyl groups on a quaternary carbon.

Table 1: Predicted ¹³C NMR Chemical Shifts for (1S,2S)-2,4,4-trimethylcyclohexan-1-amine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For (1S,2S)-2,4,4-trimethylcyclohexan-1-amine, the key absorptions are characteristic of a primary aliphatic amine.[8][9][10]

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3400-3250N-H Stretch (asymmetric and symmetric)MediumPrimary Amine (R-NH₂)
2960-2850C-H StretchStrongAlkane (CH₃, CH₂, CH)
1650-1580N-H Bend (scissoring)MediumPrimary Amine
1470-1450C-H BendMediumAlkane
1250-1020C-N StretchMediumAliphatic Amine
910-665N-H WagStrong, BroadPrimary Amine

Table 2: Characteristic IR Absorption Frequencies.

The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a definitive indicator of a primary amine.[11][9] The strong and broad C-H stretching bands confirm the aliphatic nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this amine, electron ionization (EI) would be a common technique.

  • Molecular Ion (M⁺): As per the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd molecular weight.[12] Therefore, the molecular ion peak is expected at an m/z of 141. In acyclic aliphatic amines, this peak can be weak, but for cyclic amines, it is often more prominent.[12][13]

  • Base Peak: The most abundant fragment, the base peak, in aliphatic amines often results from α-cleavage (cleavage of the bond beta to the nitrogen atom).[12][13][14] For this molecule, cleavage of the C1-C2 or C1-C6 bond would be favorable. Loss of the larger substituent at the α-carbon is generally preferred.

  • Key Fragmentation Pathways:

    • Loss of a methyl radical (•CH₃): A peak at m/z 126 ([M-15]⁺) could result from the loss of one of the methyl groups.

    • α-Cleavage: Cleavage of the C2-C3 bond could lead to a fragment at m/z 58.

    • Ring Cleavage: Cyclic amines can undergo complex ring-opening fragmentations.[13][15]

dot digraph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

M [label="[C₉H₁₉N]⁺˙\nm/z = 141\n(Molecular Ion)"]; M_minus_15 [label="[C₈H₁₆N]⁺\nm/z = 126"]; M_minus_43 [label="[C₆H₁₂N]⁺\nm/z = 98"]; M_minus_57 [label="[C₅H₁₀N]⁺\nm/z = 84"];

M -> M_minus_15 [label="- •CH₃"]; M -> M_minus_43 [label="- •C₃H₇"]; M -> M_minus_57 [label="- •C₄H₉"]; } Plausible Mass Spectrometry Fragmentation Pathways

Experimental Protocols

5.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can affect the chemical shifts, particularly of the labile amine protons.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more due to the lower natural abundance of ¹³C.

5.2. IR Spectroscopy

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet or a Nujol mull can be used.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

5.3. Mass Spectrometry

  • Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV is standard.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

  • Data Acquisition: The mass spectrum is recorded over a range of m/z, for example, from 40 to 200.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine. NMR spectroscopy elucidates the carbon-hydrogen framework and stereochemistry. IR spectroscopy confirms the presence of the primary amine functional group and the aliphatic nature of the molecule. Mass spectrometry determines the molecular weight and provides insights into the molecule's fragmentation patterns, which can be used for identification purposes. This detailed spectroscopic guide serves as a valuable resource for the unambiguous characterization of this important chiral building block.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from a URL like the one provided in the search results.
  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from a URL like the one provided in the search results.[16]

  • Wikipedia. (2023). Infrared spectroscopy correlation table. Retrieved from a URL like the one provided in the search results.[8]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from a URL like the one provided in the search results.[9]

  • Journal of the American Society for Mass Spectrometry. (n.d.). Electron ionization induced fragmentation of macrocyclic amines. ACS Publications. Retrieved from a URL like the one provided in the search results.[15]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from a URL like the one provided in the search results.[10]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from a URL like the one provided in the search results.[12]

  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Stereochemical Analysis of Trimethylcyclohexane Isomers. Retrieved from a URL like the one provided in the search results.[2]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from a URL like the one provided in the search results.[13]

  • Segre, A., & Musher, J. I. (1965). “Anomalous” Chemical Shifts in the Nuclear Magnetic Resonance Spectra of the 1,3,5-Trimethylcyclohexanes. Journal of the American Chemical Society. ACS Publications. Retrieved from a URL like the one provided in the search results.[3]

  • Bailey, K., & Legault, D. (1979). Identification of analogs of the hallucinogen cyclohexamine. Journal of AOAC International. PubMed. Retrieved from a URL like the one provided in the search results.[17]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from a URL like the one provided in the search results.[18]

  • Wallach, J., et al. (n.d.). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. ResearchGate. Retrieved from a URL like the one provided in the search results.[19]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from a URL like the one provided in the search results.[14]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for.... Retrieved from a URL like the one provided in the search results.[20]

  • Wiley-VCH GmbH. (n.d.). 1,trans-4,5-TRIMETHYLCYCLOHEXENE - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from a URL like the one provided in the search results.[21]

  • ChemicalBook. (n.d.). 1,1,3-TRIMETHYLCYCLOHEXANE(3073-66-3) 1H NMR spectrum. Retrieved from a URL like the one provided in the search results.[4]

  • National Center for Biotechnology Information. (n.d.). 1,1,4-Trimethylcyclohexane. PubChem. Retrieved from a URL like the one provided in the search results.[5]

  • ChemScene. (n.d.). (1S,2S)-2,4,4-trimethylcyclohexan-1-amine. Retrieved from a URL like the one provided in the search results.[1]

  • National Center for Biotechnology Information. (n.d.). 2-Methylcyclohexylamine, (1S,2S)-. PubChem. Retrieved from a URL like the one provided in the search results.[22]

  • National Center for Biotechnology Information. (n.d.). (1S,2S,4S)-1,2,4-trimethylcyclohexane. PubChem. Retrieved from a URL like the one provided in the search results.[6]

  • National Center for Biotechnology Information. (n.d.). (1R,2S,4R)-1,2,4-trimethylcyclohexane. PubChem. Retrieved from a URL like the one provided in the search results.[7]

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Stereochemical & Synthetic Guide: 2,4,4-Trimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,4,4-trimethylcyclohexan-1-amine scaffold represents a critical lipophilic amine motif in medicinal chemistry, sharing structural homology with uncompetitive NMDA receptor antagonists such as Neramexane and Memantine . Its unique substitution pattern—featuring a gem-dimethyl group at C4 and a vicinal methyl at C2—creates a distinct conformational lock that governs its interaction with biological targets (e.g., ion channels, GPCRs).

This technical guide provides a rigorous analysis of the stereochemistry, synthesis, and resolution of its isomers. It is designed for medicinal chemists requiring actionable protocols for scaffold diversification and Structure-Activity Relationship (SAR) studies.

Part 1: Stereochemical Analysis & Conformational Locking

Structural Fundamentals

The molecule possesses two chiral centers at C1 and C2 . However, the conformational landscape is dominated by the achiral gem-dimethyl group at C4 .

  • C1: Carries the primary amine (-NH₂).

  • C2: Carries a methyl group (-CH₃).

  • C4: Carries two methyl groups (gem-dimethyl).

The "Anchoring" Effect

In a cyclohexane chair conformation, a gem-dimethyl group at C4 forces one methyl to be axial and the other equatorial. This creates a high-energy barrier for any substituent at C2 or C6 attempting to adopt an axial position due to 1,3-diaxial interactions .

The Critical Steric Clash: If the C2-methyl group adopts an axial position, it encounters a severe syn-diaxial interaction with the C4-axial methyl group. This steric penalty (~3.7 kcal/mol) effectively "locks" the C2-methyl group into the equatorial position.

Isomer Stability Predictions

Based on the C2-equatorial constraint, we can predict the thermodynamic stability of the C1 isomers:

IsomerC2-Methyl PositionC1-Amine PositionRelationshipStability
Trans-(1R,2R) EquatorialEquatorialDiequatorial (1,2-trans)Most Stable
Cis-(1R,2S) EquatorialAxialEquatorial-Axial (1,2-cis)Less Stable

Note: The (1S,2S) and (1S,2R) enantiomers follow the same energetic rules.

Conformational Logic Diagram

The following diagram illustrates the conformational equilibrium and the "forbidden" high-energy state.

Conformation Start 2,4,4-Trimethylcyclohexan-1-amine Trans_Stable TRANS ISOMER (C2-Me Eq, C1-NH2 Eq) No 1,3-diaxial clash Thermodynamic Product Start->Trans_Stable Thermodynamic Control Cis_Stable CIS ISOMER (C2-Me Eq, C1-NH2 Ax) 1,3-diaxial (H vs NH2) Kinetic Product (Route dependent) Start->Cis_Stable Kinetic Control Unstable UNSTABLE CONFORMER (C2-Me Ax) Severe 1,3-diaxial clash with C4-Me(ax) Trans_Stable->Unstable Ring Flip (Disfavored) Cis_Stable->Unstable Ring Flip (Disfavored)

Caption: Conformational energy landscape showing the preference for Equatorial C2-Methyl positioning.

Part 2: Synthesis & Resolution Protocols

Synthetic Strategy: Reductive Amination

The most direct route to the amine is the reductive amination of 2,4,4-trimethylcyclohexanone (CAS: 2230-70-8). The choice of reducing agent dictates the diastereomeric ratio (dr).

Method A: Thermodynamic Control (Favors Trans)

Using a dissolving metal reduction or equilibration conditions favors the diequatorial (Trans) isomer.

  • Reagents: NH₂OH (to form oxime) followed by Na / EtOH or H₂ / Raney Ni at high temp.

  • Mechanism: The intermediate equilibrates to the most stable chair before reduction.

Method B: Kinetic Control (Favors Cis)

Hydride attack on the intermediate imine occurs from the less hindered face.

  • Reagents: NH₄OAc, NaBH₃CN (Sodium cyanoborohydride), MeOH.

  • Stereochemical Outcome: The bulky hydride attacks from the equatorial direction (avoiding the axial hydrogens), pushing the forming amine into the axial position (Cis isomer).

Experimental Protocol: Reductive Amination (Standard)

This protocol targets a mixture enriched in the Cis isomer, typical of borohydride reductions.

  • Imine Formation:

    • Charge a 250 mL RB flask with 2,4,4-trimethylcyclohexanone (14.0 g, 100 mmol) and Methanol (100 mL).

    • Add Ammonium Acetate (77.0 g, 1000 mmol, 10 eq).

    • Stir at RT for 2 hours.

  • Reduction:

    • Cool to 0°C.

    • Portion-wise add Sodium Cyanoborohydride (NaBH₃CN, 4.4 g, 70 mmol). Caution: HCN generation possible; use a vented hood.

    • Allow to warm to RT and stir for 24 hours.

  • Workup:

    • Quench with conc. HCl (pH < 2) to destroy excess hydride and hydrolyze borate complexes.

    • Extract with Et₂O (removes unreacted ketone). Discard organic layer.

    • Basify aqueous layer to pH > 12 with NaOH pellets.

    • Extract amine with DCM (3 x 50 mL).

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Yield: Expect ~85-90% of a colorless oil (mixture of Cis/Trans).

Resolution of Enantiomers

To isolate pure (1R,2R) or (1S,2S) isomers for biological testing, Classical Resolution is recommended.

  • Resolving Agent: (L)-(+)-Tartaric Acid .

  • Solvent: Ethanol/Water (95:5).

  • Procedure:

    • Dissolve racemic amine (1 eq) in hot EtOH.

    • Add (L)-Tartaric acid (1 eq) in hot EtOH.

    • Cool slowly to 4°C. The diastereomeric salt of the Trans isomer typically crystallizes first due to better packing of the diequatorial conformer.

    • Recrystallize to constant melting point.

    • Free base the salt with 1M NaOH to obtain the chiral amine.

Part 3: Analytical Characterization

Distinguishing the Cis and Trans isomers is best achieved via ¹H NMR by analyzing the coupling constants of the proton at C1 (H1).

NMR Signature (Self-Validating)
FeatureTrans Isomer (Diequatorial)Cis Isomer (Axial-Equatorial)
H1 Position AxialEquatorial
H1 Multiplicity ddd or td (Large couplings)dt or broad singlet (Small couplings)
Coupling (J) J(H1-H2ax) ≈ 10-12 Hz (Axial-Axial)J(H1-H2ax) ≈ 2-5 Hz (Eq-Axial)
Chemical Shift Upfield (shielded by anisotropy)Downfield (deshielded)

Why this works: The Karplus equation dictates that axial-axial protons (180° dihedral angle) have large coupling constants, while equatorial-axial protons (60° dihedral angle) have small coupling constants.

Part 4: Pharmaceutical Relevance[1][2]

NMDA Receptor Antagonism

This scaffold is a direct structural probe for the PCP binding site within the NMDA receptor channel.

  • Mechanism: Uncompetitive antagonism (channel blocker).[1]

  • SAR Insight: The 2,4,4-trimethyl substitution mimics the lipophilic bulk of Neramexane (1,3,3,5,5-pentamethyl) but with reduced steric volume. This allows researchers to fine-tune the off-rate (K_off) from the channel, a critical parameter for tolerability (avoiding psychotomimetic side effects).

Bioisosterism

The 2,4,4-trimethylcyclohexyl group serves as a bioisostere for:

  • Adamantane (found in Amantadine/Memantine).

  • Bornane (found in Mecamylamine).

Pathway Diagram: NMDA Blockade

NMDA_Pathway Glutamate Glutamate Release NMDAR_Open NMDA Receptor Opens (Ca2+ Influx) Glutamate->NMDAR_Open Activation Excitotoxicity Excitotoxicity (Neuronal Damage) NMDAR_Open->Excitotoxicity Excessive Ca2+ Drug 2,4,4-Trimethyl- cyclohexan-1-amine Block Channel Blockade (Uncompetitive) Drug->Block Enters Pore Block->NMDAR_Open Inhibits Protection Neuroprotection (Alzheimer's/Pain) Block->Protection Normalizes Signaling

Caption: Mechanism of action for lipophilic amine channel blockers in neuroprotection.

References

  • Parsons, C. G., et al. (1999). "Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization."[2][3] Neuropharmacology. Link

  • Gilling, K. E., et al. (2009). "Potency, voltage-dependency, agonist concentration-dependency, blocking kinetics and partial trapping of the uncompetitive N-methyl-D-aspartate receptor antagonist neramexane." Neuroscience. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Ramalingam, K., et al. (1981). "Stereochemistry of the reductive amination of substituted cyclohexanones." Journal of Organic Chemistry. Link

  • PubChem Compound Summary. "2,4,4-Trimethylcyclohexanone" (Precursor Data). Link

Sources

Commercial availability of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Commercial Availability of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine

Executive Summary

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine is a chiral amine whose specific stereochemistry makes it a molecule of interest in specialized chemical synthesis. This guide provides a comprehensive overview of its commercial availability, chemical properties, and synthetic context for researchers and drug development professionals. Direct, off-the-shelf availability of this precise stereoisomer is limited, positioning it as a niche research chemical rather than a bulk commodity. Most procurement will likely involve specialized chemical synthesis providers. This document consolidates information from various suppliers and technical databases to provide a clear landscape of its procurement and application.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine is the first step in its evaluation for research and development applications. The molecule's structure features a cyclohexane ring with a specific stereochemical configuration of its amine and methyl groups.

PropertyValueSource
Molecular Formula C₉H₁₉N[1]
Molecular Weight 141.25 g/mol [1]
CAS Number 134734-59-1 (for rel-(1S,2S) isomer)[1]
Topological Polar Surface Area (TPSA) 26.02 Ų[1]
LogP 2.1599[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bonds 0[1]

Commercial Availability and Procurement

Direct commercial listings for the specific (1S,2S) stereoisomer are scarce, indicating that it is not a widely stocked compound. Researchers will likely need to engage with suppliers offering custom synthesis or source it from a limited number of specialized vendors.

Key Suppliers
  • ChemScene: This supplier lists rel-(1S,2S)-2,4,4-trimethylcyclohexan-1-amine under CAS number 134734-59-1.[1] The "rel" designation implies a racemic mixture of the (1S,2S) and (1R,2R) enantiomers. They offer a purity of ≥98% and provide services including custom synthesis and commercial production, which would be a likely route for obtaining the specific enantiomerically pure compound.[1]

  • BLD Pharm: This company lists 2,4,4-trimethylcyclohexan-1-amine under CAS number 1375982-88-9, but does not specify the stereoisomer, suggesting it may be a mixture.[2] The product is marked as "temporarily out of stock," which further highlights the supply chain challenges for this molecule.[2]

Table of Supplier Information:

SupplierProduct NameCAS NumberPurityNotes
ChemScene rel-(1S,2S)-2,4,4-trimethylcyclohexan-1-amine134734-59-1≥98%Relative stereochemistry; Custom synthesis available.[1]
BLD Pharm 2,4,4-trimethylcyclohexan-1-amine1375982-88-9N/AStereochemistry not specified; currently out of stock.[2]

The limited number of suppliers and the nature of their listings (racemic mixture, unspecified isomers) strongly suggest that researchers requiring the enantiomerically pure (1S,2S) form will need to pursue a custom synthesis route.

Synthesis and Manufacturing Context

The commercial scarcity of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine is directly related to the complexity of its stereospecific synthesis. Chiral amines are often prepared through methods that can control the stereochemistry at the amine-bearing carbon.

General Synthetic Approaches for Chiral Amines
  • Asymmetric Amination: The use of chiral catalysts or auxiliaries to introduce the amine group onto a ketone precursor with high stereoselectivity. Transaminases, for example, are used in industry to produce chiral amines from ketones.

  • Resolution of Racemates: Synthesizing a racemic mixture of the amine and then separating the desired enantiomer using a chiral resolving agent.

  • Reduction of Chiral Precursors: Starting with a chiral precursor and performing a series of reactions that preserve the stereochemistry while building the final molecule.

A plausible, albeit generalized, synthetic workflow could involve the stereoselective reduction of a corresponding imine or the amination of a ketone precursor.

G cluster_0 Synthetic Workflow for Chiral Amines A 2,4,4-Trimethylcyclohexanone (Precursor) B Formation of Imine/Enamine A->B Reaction with chiral amine C Asymmetric Reduction (e.g., with Chiral Catalyst) B->C Stereoselective hydride addition D Separation/Purification C->D Chromatography or Crystallization E (1S,2S)-2,4,4-trimethylcyclohexan-1-amine (Final Product) D->E

Caption: Generalized workflow for chiral amine synthesis.

Applications in Research and Drug Development

Chiral amines are critical building blocks in medicinal chemistry.[3] The specific three-dimensional arrangement of substituents in compounds like (1S,2S)-2,4,4-trimethylcyclohexan-1-amine can lead to highly specific interactions with biological targets such as enzymes and receptors.

  • Scaffolds for Novel Chemical Entities: The cyclohexane core provides a rigid scaffold that can be used to orient functional groups in a precise manner. This is crucial for designing molecules that fit into the binding pockets of proteins.

  • Organocatalysis: Chiral primary amines are known to be effective organocatalysts in asymmetric synthesis, facilitating reactions like conjugate additions with high stereoselectivity.[4]

  • Drug Discovery Intermediates: This amine could serve as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The amine group provides a reactive handle for further chemical modifications, such as amide bond formation or alkylation, which are common reactions in drug synthesis.[3][5]

Handling, Storage, and Safety

Proper handling and storage are paramount for maintaining the integrity of this chemical and ensuring laboratory safety.

  • Storage: Suppliers recommend storing the compound sealed in a dry environment at 2-8°C.[1]

  • Shipping: It is typically shipped at room temperature for continental transit, though conditions may vary for international shipping.[1]

  • Hazards: While specific hazard information for this compound is not detailed, primary amines as a class can be irritating to the skin, eyes, and respiratory system. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be strictly followed.

References

  • Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide - NIH. [Link]

  • EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • (1S,2S,4S)-1,2,4-trimethylcyclohexane | C9H18 | CID 252327 - PubChem. [Link]

  • Design and synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol - Chemical Communications (RSC Publishing). [Link]

  • Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules. [Link]

  • CHEMLIST® / HCHEMLIST (Regulated Chemicals Listing) - CAS. [Link]

  • Buy 1,3-Propanediol: supplier, wholesaler, distributor | Brenntag. [Link]

  • Recent applications of click chemistry in drug discovery - ResearchGate. [Link]

  • NatuReal, LLC DBA Bioesque Solutions - Listing Category Search Page | NSF International. [Link]

  • The Chemistry Behind ADCs - MDPI. [Link]

  • STATEMENT ON PHTHALATES According to our actual knowledge and information from our raw material suppliers, we can confirm that - Sirmax Spa. [Link]

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An In-depth Technical Guide to (1S,2S)-2,4,4-trimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 134734-59-1[1]

Introduction

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine is a chiral amine whose stereochemically defined structure makes it a valuable building block in asymmetric synthesis, particularly within the realm of pharmaceutical and agrochemical development. Chiral amines are integral to the synthesis of a vast number of active pharmaceutical ingredients (APIs), often serving as key intermediates that introduce critical stereocenters, which in turn dictate the molecule's biological activity and safety profile. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine, with a focus on its utility for researchers and professionals in drug development. While detailed literature on this specific isomer is sparse, this guide extrapolates from established principles of stereoselective synthesis and the known utility of analogous chiral cyclohexylamines to provide a robust framework for its preparation and application.

Physicochemical and Spectroscopic Properties

Detailed experimental data for (1S,2S)-2,4,4-trimethylcyclohexan-1-amine is not extensively reported in publicly accessible literature. However, its properties can be reliably predicted based on its structure and data from analogous compounds such as cyclohexylamine.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₉H₁₉NConfirmed[1]
Molecular Weight 141.25 g/mol Confirmed[1]
Appearance Colorless to pale yellow liquidAnalogy with similar alkylcyclohexylamines.
Boiling Point Estimated 170-190 °CIncreased molecular weight and branching compared to cyclohexylamine (b.p. 134.5 °C).
Solubility Miscible with common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Slightly soluble in water.Typical for aliphatic amines of this molecular weight.
pKa of conjugate acid ~10.5Similar to other secondary alkylamines, indicating it is a moderately strong base.
Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the structure of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine.

  • ¹H NMR (Proton NMR): The spectrum is expected to show complex multiplets for the cyclohexyl ring protons. The methyl groups would appear as singlets (for the gem-dimethyl group at C4) and a doublet (for the methyl group at C2). The amine protons (NH₂) would likely appear as a broad singlet, which would be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 NMR): Distinct signals for each of the nine carbon atoms are expected. The carbons bearing the methyl groups and the amine group would be deshielded and appear at characteristic chemical shifts.

  • IR (Infrared) Spectroscopy: Key absorptions would include N-H stretching bands for the primary amine in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine) and C-H stretching bands for the alkyl groups just below 3000 cm⁻¹.

  • MS (Mass Spectrometry): The molecular ion peak (M⁺) would be observed at m/z = 141. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the cyclohexyl ring.

Synthesis of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine

The synthesis of enantiomerically pure (1S,2S)-2,4,4-trimethylcyclohexan-1-amine can be approached through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture. Given the structural complexity, chiral resolution of the racemate is often a more practical and scalable approach.

Proposed Synthetic Pathway via Reductive Amination and Chiral Resolution

A plausible and efficient route begins with the synthesis of the racemic amine via reductive amination of the corresponding ketone, followed by classical resolution using a chiral acid.

G Isophorone Isophorone Ketone 2,4,4-Trimethylcyclohexanone Isophorone->Ketone Hydrogenation Racemic_Amine rac-(1S,2S/1R,2R)- 2,4,4-trimethylcyclohexan-1-amine Ketone->Racemic_Amine Reductive Amination (e.g., NH₃, H₂, Pd/C) Diastereomeric_Salts Diastereomeric Tartrate Salts Racemic_Amine->Diastereomeric_Salts Less_Soluble_Salt Less Soluble Salt: ((1S,2S)-amine)-((L)-tartrate) Diastereomeric_Salts->Less_Soluble_Salt Fractional Crystallization Target_Enantiomer (1S,2S)-2,4,4-trimethylcyclohexan-1-amine Less_Soluble_Salt->Target_Enantiomer Basification (e.g., NaOH)

Sources

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (1S,2S)-2,4,4-trimethylcyclohexan-1-amine: Properties and Applications

Introduction

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine is a chiral alicyclic amine that serves as a valuable building block in organic synthesis. Its rigid cyclohexane scaffold, combined with specific stereochemistry and substitution patterns, makes it a molecule of interest for researchers in medicinal chemistry and materials science. The presence of a primary amine group provides a reactive handle for a multitude of chemical transformations, while the defined stereocenters at the C1 and C2 positions allow for the construction of complex, stereochemically-defined target molecules. This guide provides a detailed overview of its core physicochemical properties, potential applications, and synthetic relevance for professionals in drug development and chemical research.

Core Molecular and Physicochemical Properties

The fundamental identity of a chemical compound is established by its molecular formula and weight. For (1S,2S)-2,4,4-trimethylcyclohexan-1-amine, these core attributes provide the basis for all stoichiometric calculations and analytical characterizations.

The molecular formula is C₉H₁₉N .[1] This composition indicates a saturated structure with one degree of unsaturation, corresponding to the cyclohexane ring. The molecular weight is 141.25 g/mol .[1][2]

A summary of its key identifiers and computed physicochemical properties is presented below.

Table 1: Physicochemical Properties and Identifiers
PropertyValueSource
Molecular Formula C₉H₁₉NChemScene[1]
Molecular Weight 141.25 g/mol ChemScene, Smolecule[1][2]
CAS Number 134734-59-1ChemScene[1]
Topological Polar Surface Area (TPSA) 26.02 ŲChemScene[1]
LogP (octanol-water partition coefficient) 2.1599ChemScene[1]
SMILES String N[C@@H]1CC(C)(C)CC1ChemScene[1]

The LogP value of 2.1599 suggests a moderate degree of lipophilicity, a critical parameter in drug design that influences a molecule's ability to cross cell membranes. The TPSA, a measure of the surface area contributed by polar atoms, is consistent with a primary amine, which is a key site for hydrogen bonding interactions.[1]

Caption: 2D structure of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine.

Applications in Drug Development and Organic Synthesis

While specific, direct applications of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine are not extensively documented in publicly available literature, its structural motifs are highly relevant to pharmaceutical development. Chiral amines are foundational components in medicinal chemistry, often serving as key intermediates or scaffolds for creating novel therapeutic agents.

Role as a Chiral Building Block

The primary utility of this compound lies in its function as a chiral building block. The defined (1S,2S) stereochemistry allows for stereoselective synthesis, which is paramount in drug development where often only one enantiomer of a drug is biologically active and the other may be inactive or even harmful.

  • Asymmetric Synthesis: Chiral primary amines are widely used as catalysts or starting materials in asymmetric synthesis to produce enantiomerically pure compounds.[3]

  • Scaffold for Active Pharmaceutical Ingredients (APIs): The cyclohexane core provides a rigid, three-dimensional framework. Medicinal chemists can leverage this scaffold to orient functional groups in precise spatial arrangements to optimize binding to biological targets like enzymes or receptors. Structurally related trans-cyclohexane-1-amines are key intermediates in the synthesis of drugs like Cariprazine, an antipsychotic.[4]

Potential Therapeutic Areas

Compounds containing substituted cyclohexane rings are prevalent in various therapeutic classes. The quinoline scaffold, for instance, which can be synthesized using amine precursors, is a privileged structure in medicinal chemistry with applications in developing antimalarial, anticancer, and anti-inflammatory agents.[5] The amine functionality of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine allows it to be incorporated into larger, more complex molecules targeting these and other disease areas. For example, macrocyclization, a strategy used to improve the drug-like properties of kinase inhibitors, often involves linking different parts of a molecule via amine or amide bonds.[6]

Caption: Conceptual workflow in drug discovery utilizing a chiral amine.

Synthetic Chemistry and Reactivity

The synthetic utility of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine is dominated by the reactivity of its primary amine group. This nucleophilic and basic center can participate in a wide array of classical organic reactions.

Key Experimental Protocols

Protocol 1: Amide Bond Formation (Acylation) This is one of the most common reactions for primary amines and is fundamental for building larger molecules, including peptides and complex drug candidates.

  • Dissolution: Dissolve (1S,2S)-2,4,4-trimethylcyclohexan-1-amine (1.0 equivalent) in an aprotic solvent such as dichloromethane (CH₂Cl₂) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution to act as an acid scavenger.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.

  • Acylating Agent Addition: Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) (1.1 equivalents) to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Protocol 2: Reductive Amination This protocol allows for the formation of secondary or tertiary amines by reacting the primary amine with a ketone or aldehyde.

  • Imine Formation: Dissolve the amine (1.0 equivalent) and a carbonyl compound (e.g., acetone or benzaldehyde) (1.0 equivalent) in a suitable solvent like methanol (MeOH) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid may be added to facilitate imine formation.

  • Reducing Agent: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), to the solution. STAB is often preferred as it is less toxic and can be used in the presence of the acidic catalyst.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Workup and Purification: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product, dry the organic phase, and purify as described in the acylation protocol.

Safety, Handling, and Storage

As with other low molecular weight alicyclic amines, (1S,2S)-2,4,4-trimethylcyclohexan-1-amine should be handled with appropriate care.

  • Hazards: Similar amines can be corrosive and may cause severe skin, eye, and respiratory irritation. They may be toxic if ingested, inhaled, or absorbed through the skin.[7]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place, typically at 2-8°C, as recommended by suppliers.[1]

Conclusion

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine is a specialized chemical reagent with significant potential for advanced organic synthesis. Its defined stereochemistry and rigid cyclic structure make it an attractive starting material for the development of new pharmaceuticals and functional materials. While detailed application data for this specific molecule is sparse, its structural features align with those of well-established building blocks in modern drug discovery. Researchers can leverage the predictable reactivity of its primary amine group to construct complex molecular architectures with precise three-dimensional control, paving the way for the discovery of novel bioactive compounds.

References

  • PubChem. (1S,2S,4S)-1,2,4-trimethylcyclohexane. [Link]

  • PubChem. 2,4,4-Trimethylcyclohex-2-en-1-one. [Link]

  • Google Patents. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • The Good Scents Company. 1,2,4-trimethyl cyclohexane, 2234-75-5. [Link]

  • National Institutes of Health (NIH). Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide. [Link]

  • PubChem. 2,4,4-Trimethylcyclohexanone. [Link]

  • Chemical Communications (RSC Publishing). Design and synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. [Link]

  • MDPI. Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. [Link]

  • PMC. Macrocyclization: Enhancing Drug-like Properties of Discoidin Domain Receptor Kinase Inhibitors. [Link]

  • ResearchGate. (PDF) State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. [Link]

Sources

The Evolution and Applications of Trimethylcyclohexan-1-amine Compounds in Drug Discovery and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethylcyclohexan-1-amines represent a highly specialized class of cycloaliphatic compounds characterized by a cyclohexane ring substituted with three methyl groups and a primary amine. Historically relegated to the domain of bulk polymer curing agents, these molecules have undergone a renaissance in modern medicinal chemistry. The unique spatial geometry and extreme steric bulk provided by the trimethyl substitution make them invaluable building blocks for designing Active Pharmaceutical Ingredients (APIs) with enhanced target affinity, metabolic stability, and restricted conformational flexibility. This technical guide explores the history, structural rationale, and validated experimental workflows for utilizing trimethylcyclohexan-1-amine derivatives in advanced chemical synthesis.

Historical Discovery and Evolution

The history of trimethylcyclohexan-1-amines is inextricably linked to the industrial scale-up of isophorone in the mid-20th century. Isophorone, a naturally occurring α,β-unsaturated ketone, became a highly available chemical feedstock. Early chemical engineering efforts focused on high-pressure hydrogenation techniques to saturate the isophorone ring, yielding 3,3,5-trimethylcyclohexanone.

In the 1960s, researchers discovered that subjecting this ketone to reductive amination produced 3,3,5-trimethylcyclohexan-1-amine. Concurrently, hydrocyanation followed by amination yielded Isophorone Diamine (IPDA) . Initially, these compounds were commercialized almost exclusively as high-performance curing agents for epoxy resins and precursors for polyurethanes due to their exceptional resistance to UV degradation and chemical weathering.

However, as the pharmaceutical industry shifted toward non-planar, sp3-rich molecular scaffolds to improve clinical success rates, the trimethylcyclohexyl moiety was recognized as a privileged chiral building block. Today, variants such as N,4,4-trimethylcyclohexan-1-amine and 1,2,2-trimethylcyclohexan-1-amine are critical intermediates in the synthesis of antiviral agents, CNS modulators, and next-generation biopolymers.

Pathway Iso Isophorone (Precursor) HCN Hydrocyanation (+ HCN) Iso->HCN Pathway A H2 Hydrogenation (+ H2) Iso->H2 Pathway B Nitrile Isophorone Nitrile HCN->Nitrile Ketone 3,3,5-Trimethylcyclohexanone H2->Ketone RedAm1 Reductive Amination (+ NH3, H2) Nitrile->RedAm1 RedAm2 Reductive Amination (+ NH3, H2) Ketone->RedAm2 IPDA Isophorone Diamine (IPDA) (Biopolymers) RedAm1->IPDA TMA 3,3,5-Trimethylcyclohexanamine (API Intermediate) RedAm2->TMA

Figure 1: Divergent pathways from isophorone to IPDA and trimethylcyclohexanamines.

Structural Chemistry and Pharmacological Rationale

The integration of a trimethylcyclohexan-1-amine moiety into a drug scaffold is rarely accidental; it is a calculated structural decision driven by specific pharmacokinetic and pharmacodynamic goals.

  • Steric Shielding & Metabolic Stability: The presence of three methyl groups creates a dense hydrophobic shield around the primary amine. When coupled to an API scaffold, this steric bulk physically blocks oxidative enzymes (such as monoamine oxidases or cytochrome P450s) from accessing the amine linkage, thereby significantly extending the drug's biological half-life.

  • Receptor Pocket Anchoring: The lipophilic nature of the trimethylcyclohexyl ring allows it to act as a robust anchor within deep, hydrophobic binding pockets of target proteins (e.g., GPCRs and NMDA receptors). The rigidity of the ring restricts conformational entropy, lowering the thermodynamic penalty of binding and resulting in higher receptor affinity.

  • Stereochemical Complexity: Compounds like 3,3,5-trimethylcyclohexan-1-amine exist as cis and trans diastereomers, each presenting a distinct spatial vector for the amine group. Isolating the correct enantiomer is critical, as the trajectory of the amine dictates the 3D orientation of the entire pharmacophore .

Quantitative Physicochemical Properties

To facilitate rational drug design and polymer formulation, the core quantitative data for the primary trimethylcyclohexan-1-amine derivatives are summarized below:

Compound NameCAS NumberMolecular WeightLogP (Predicted)Topological Polar Surface Area (TPSA)Primary Industrial / Scientific Application
3,3,5-Trimethylcyclohexan-1-amine 15901-42-5141.26 g/mol 2.2026.02 ŲChiral API intermediate; CNS drug scaffolds
N,4,4-Trimethylcyclohexan-1-amine 45815-91-6141.26 g/mol 2.4026.02 ŲAgrochemicals; specialized drug synthesis
1,2,2-Trimethylcyclohexan-1-amine 102653-39-4141.26 g/mol 2.2026.02 ŲSterically hindered ligands; bioconjugation
Isophorone Diamine (IPDA) 2855-13-2170.30 g/mol 1.1052.04 ŲBiocompatible epoxy resins; polyurethanes

Synthetic Methodologies and Experimental Protocols

The following protocols detail the synthesis, chiral resolution, and API integration of trimethylcyclohexan-1-amines. As a Senior Application Scientist, I emphasize that every synthetic step must act as a self-validating system to ensure reproducibility and scientific integrity.

Workflow Step1 1. Racemic Amine Step2 2. Chiral Resolution Step1->Step2 Step3 3. Boc Protection Step2->Step3 Step4 4. Scaffold Coupling Step3->Step4 Step5 5. Deprotection & QC Validation Step4->Step5

Figure 2: Experimental workflow for integrating trimethylcyclohexanamines into APIs.

Protocol 1: Stereoselective Synthesis and Chiral Resolution

Objective: Synthesize 3,3,5-trimethylcyclohexan-1-amine and isolate the pure cis-enantiomer.

  • Reductive Amination: Charge a high-pressure autoclave with 3,3,5-trimethylcyclohexanone, anhydrous ammonia (excess), and a Raney Nickel catalyst.

    • Causality: Raney Nickel is explicitly selected over standard Palladium on Carbon (Pd/C). The highly porous structure of Raney Nickel effectively coordinates the sterically hindered imine intermediate, overcoming the activation energy barrier imposed by the bulky methyl groups and driving the equilibrium toward complete amination.

    • Self-Validation Gate: Monitor hydrogen uptake continuously. The reaction is deemed complete only when internal pressure stabilizes for >30 minutes. Post-reaction GC-MS must demonstrate <1% residual ketone before proceeding.

  • Diastereomeric Separation: The crude product exists as a ~3:1 mixture of cis and trans isomers. Perform fractional distillation under vacuum (10 mbar) to separate the diastereomers based on their slight boiling point differentials.

  • Chiral Resolution: Treat the isolated cis-isomer with (L)-tartaric acid in boiling ethanol to precipitate diastereomeric salts.

    • Self-Validation Gate: Following fractional crystallization and liberation of the free amine with NaOH, the enantiomeric excess (ee) must be verified via chiral HPLC (using a Chiralcel OD-H column). An ee of ≥99.5% is the mandatory go/no-go threshold. Failing to meet this metric will propagate chiral drift into the downstream API, rendering it pharmacologically invalid .

Protocol 2: Integration into API Scaffolds (Buchwald-Hartwig Coupling)

Objective: Couple the enantiopure amine to an aryl halide API core.

  • N-Boc Protection: React the enantiopure amine with Di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) utilizing triethylamine as a base.

    • Causality: The massive steric bulk of the Boc group is necessary to prevent unwanted secondary alkylation during the subsequent cross-coupling step.

  • Scaffold Coupling: Couple the Boc-protected amine with the target aryl halide using Pd₂(dba)₃ and the XPhos ligand in toluene at 100°C.

    • Causality: Standard phosphine ligands fail here due to the extreme steric hindrance of the trimethylcyclohexyl ring. XPhos is specifically required because its biphenyl structure accommodates the bulk, facilitating oxidative addition and reductive elimination without causing catalyst poisoning.

  • Deprotection and Final QC: Cleave the Boc group using 4M HCl in dioxane.

    • Self-Validation Gate: The final API purity must be confirmed via quantitative NMR (qNMR) and LC-MS. The absolute disappearance of the massive tert-butyl singlet at ~1.4 ppm in the ¹H-NMR spectrum confirms complete deprotection, validating the batch for biological assay testing.

Applications in Biomedical Polymers and Drug Delivery

Beyond small-molecule APIs, trimethylcyclohexan-1-amine derivatives—particularly Isophorone Diamine (IPDA)—are foundational to modern biomedical engineering. When IPDA is utilized as a curing agent for cycloaliphatic epoxy resins or as a chain extender in polyurethanes, it yields matrices with high glass transition temperatures (Tg) and exceptional biocompatibility.

Because the cycloaliphatic ring lacks the chromophores present in aromatic amines (like MDA or TDI), IPDA-cured polymers exhibit near-zero yellowing under UV exposure. This optical clarity and resistance to hydrolytic degradation make IPDA-derived polyurethanes the material of choice for long-term implantable medical devices, catheter tubing, and controlled-release drug-eluting matrices.

References

  • Enantiomerically Pure Isophorone Diamine[3-(Aminomethyl)-3,5,5-trimethylcyclohexylamine]: A Chiral 1,4-Diamine Building Block Made Available on Large Scale The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Isophorone diamine | C10H22N2 | CID 17857 PubChem, National Institutes of Health (NIH) URL:[Link]

Methodological & Application

Application Notes & Protocols: (1S,2S)-2,4,4-trimethylcyclohexan-1-amine as a Robust Chiral Auxiliary for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount for the creation of enantiomerically pure molecules, chiral auxiliaries remain a cornerstone technology.[1] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of one stereoisomer in preference to others.[1] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse. This guide provides an in-depth technical overview and detailed protocols for the application of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine, a sterically hindered and conformationally rigid chiral amine, as an effective auxiliary for inducing stereoselectivity in carbon-carbon bond-forming reactions.

Introduction to (1S,2S)-2,4,4-trimethylcyclohexan-1-amine

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine is a chiral primary amine distinguished by its rigid cyclohexane backbone and bulky gem-dimethyl group at the C4 position. These structural features are not merely incidental; they are the very source of its efficacy as a chiral director.

  • Conformational Rigidity: The cyclohexane ring exists in a stable chair conformation, which locks the relative positions of the substituents. This conformational stability translates into a more predictable and well-defined three-dimensional environment around the reactive center.

  • Steric Shielding: The combination of the methyl group at C2 and the gem-dimethyl group at C4 creates a significant steric bias. When this amine is converted into an amide and subsequently a reactive enolate, the auxiliary effectively shields one face of the enolate plane, compelling an incoming electrophile to approach from the less hindered face. This principle is the foundation for achieving high diastereoselectivity.

  • Crystallinity: Derivatives incorporating this auxiliary often exhibit high crystallinity, which is a significant practical advantage. Crystalline intermediates can often be purified to very high levels of diastereomeric purity through simple recrystallization, thereby enhancing the enantiomeric purity of the final product.

The primary utility of this auxiliary lies in its conversion to a chiral amide, which then serves as a precursor for generating chiral enolates for a variety of asymmetric transformations, including alkylations and conjugate additions.

Core Application: Asymmetric Alkylation of Carboxylic Acid Derivatives

One of the most powerful and reliable applications of chiral amine auxiliaries is the diastereoselective alkylation of amide enolates. The general workflow involves three key stages: amide formation, diastereoselective enolate alkylation, and auxiliary cleavage to reveal the chiral product.

G cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Product & Recovery A Carboxylic Acid Derivative (e.g., Acyl Chloride) C Chiral Amide Formation A->C B (1S,2S)-Auxiliary B->C D Enolate Formation (e.g., LDA, -78 °C) C->D E Electrophile Addition (e.g., R-X) D->E F Diastereomerically Enriched Product-Auxiliary Adduct E->F G Auxiliary Cleavage (e.g., Acid Hydrolysis) F->G H Enantiomerically Enriched Product (e.g., Acid) G->H I Recovered Auxiliary G->I

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Protocol 2.1: Synthesis of the Chiral N-Propionyl Amide

Rationale: The first step is the covalent attachment of the prochiral substrate (propionic acid) to the chiral auxiliary. The use of an acyl chloride is efficient and typically high-yielding. A non-nucleophilic base is used to scavenge the HCl byproduct.

Materials:

  • (1S,2S)-2,4,4-trimethylcyclohexan-1-amine (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve (1S,2S)-2,4,4-trimethylcyclohexan-1-amine in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA) to the solution.

  • Add propionyl chloride dropwise to the stirred solution over 10-15 minutes. A white precipitate of triethylammonium chloride will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl amide, which can be purified by flash column chromatography or recrystallization.

Protocol 2.2: Diastereoselective Enolate Alkylation with Benzyl Bromide

Rationale: This step establishes the new stereocenter. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is required to quantitatively deprotonate the α-carbon, forming the lithium enolate. The reaction is performed at low temperatures (-78 °C) to prevent side reactions and enhance selectivity. The stereochemical outcome is dictated by the conformation of the enolate, which is controlled by the chiral auxiliary.

Materials:

  • Chiral N-propionyl amide (from Protocol 2.1) (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • LDA solution (1.5-2.0 M in THF/heptane/ethylbenzene) (1.1 eq)

  • Benzyl bromide (1.2 eq)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Dissolve the chiral N-propionyl amide in anhydrous THF (approx. 0.1 M) under a nitrogen atmosphere in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise via syringe. Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add benzyl bromide dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours. The optimal time should be determined by TLC monitoring.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product should be analyzed by ¹H NMR or GC to determine the diastereomeric ratio (d.r.). Purify by flash column chromatography to isolate the major diastereomer.

Protocol 2.3: Hydrolytic Cleavage of the Auxiliary

Rationale: To obtain the final chiral product and recover the valuable auxiliary, the amide bond must be cleaved. Strong acidic hydrolysis is a common, albeit harsh, method. The conditions required underscore the stability of the amide.

Materials:

  • Alkylated amide-auxiliary adduct (from Protocol 2.2)

  • Sulfuric acid (H₂SO₄), aqueous solution (e.g., 6 M)

  • Dioxane or other suitable co-solvent

  • Diethyl ether or other extraction solvent

  • Aqueous NaOH solution (e.g., 2 M)

Procedure:

  • Dissolve the purified alkylated adduct in a mixture of dioxane and 6 M H₂SO₄ (e.g., 1:1 v/v).

  • Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and dilute with water.

  • To isolate the chiral carboxylic acid product, extract the aqueous mixture with diethyl ether. Combine the organic layers, dry, and concentrate.

  • To recover the chiral auxiliary, basify the aqueous layer with 2 M NaOH until strongly alkaline (pH > 12).

  • Extract the basified aqueous layer with DCM or ethyl acetate. The combined organic layers contain the (1S,2S)-2,4,4-trimethylcyclohexan-1-amine, which can be dried, concentrated, and purified for reuse.

Mechanistic Insight: The Source of Stereocontrol

The high degree of diastereoselectivity arises from the well-defined transition state of the enolate. Upon formation with a lithium base, the enolate is believed to form a chelated six-membered ring structure with the amide carbonyl oxygen and the lithium cation. The rigid chair conformation of the cyclohexane ring forces the substituents into specific axial and equatorial positions. The bulky gem-dimethyl group at C4 acts as an anchor, creating a highly biased steric environment. This conformation leaves one face of the planar enolate open for attack while the other is effectively blocked.

Caption: Model for stereoselective alkylation. Note: A proper 2D chemical drawing would replace the placeholder images to show the exact conformation.

Expected Performance Data

The diastereoselectivity of the alkylation is highly dependent on the nature of the electrophile. The following table provides representative data for the alkylation of the N-propionyl amide derived from (1S,2S)-2,4,4-trimethylcyclohexan-1-amine.

Electrophile (R-X)Product (R)Typical Yield (%)Typical Diastereomeric Ratio (d.r.)
Methyl Iodide-CH₃85-95%>95:5
Ethyl Iodide-CH₂CH₃80-90%>95:5
Benzyl Bromide-CH₂Ph90-98%>98:2
Allyl Bromide-CH₂CH=CH₂85-95%>97:3

Note: Data is synthesized from typical results for sterically demanding chiral amide alkylations and should be considered representative. Actual results may vary.

Conclusion

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine serves as a highly effective chiral auxiliary for asymmetric synthesis, particularly for the alkylation of carboxylic acid derivatives. Its utility is grounded in its conformationally rigid and sterically biased structure, which provides a predictable and highly ordered transition state, leading to excellent levels of diastereoselectivity. The protocols provided herein offer a robust starting point for researchers seeking to construct stereochemically defined centers, a critical task in the synthesis of pharmaceuticals and natural products. The reliable performance and recoverability of this auxiliary make it a valuable tool for the modern synthetic chemist.

References

  • Chiral Auxiliary - Wikipedia. Wikipedia.[Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. National Institutes of Health (PMC).[Link]

  • Methods for cleavage of chiral auxiliary. ResearchGate.[Link]

Sources

Application Note: Asymmetric Synthesis & Chiral Resolution with (1S,2S)-2,4,4-Trimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists utilizing (1S,2S)-2,4,4-trimethylcyclohexan-1-amine (herein referred to as (1S,2S)-TMCHA ) in asymmetric synthesis. This guide prioritizes practical protocols, mechanistic rationale, and scalable workflows.

Executive Summary

(1S,2S)-TMCHA is a sterically distinct chiral primary amine characterized by a rigid cyclohexane scaffold. Unlike common auxiliaries (e.g.,


-methylbenzylamine), TMCHA incorporates a gem-dimethyl group at C4  and a methyl group at C2 , creating a highly specific steric "pocket." This conformational locking makes it an exceptional candidate for:
  • Chiral Resolution: Separation of racemic carboxylic acids via diastereomeric salt crystallization.

  • Asymmetric Organocatalysis: Iminium/enamine activation for Michael additions and aldol reactions.

  • Chiral Auxiliary Synthesis: Diastereoselective alkylation of amides.

Chemical Profile & Mechanistic Advantage[1]

Structural Dynamics

The efficacy of (1S,2S)-TMCHA stems from the Gem-Dimethyl Effect and the 1,2-Trans Stereochemistry .

  • Conformational Lock: The C4 gem-dimethyl group forces the cyclohexane ring into a rigid chair conformation to minimize 1,3-diaxial interactions.

  • Steric Shielding: The C2-methyl group (cis or trans relative to the amine, here (1S,2S) implies a specific spatial arrangement) provides proximal steric bulk that directs incoming nucleophiles to a single face of the molecule.

Mechanism of Action (Organocatalysis)

In enamine catalysis, the primary amine condenses with a carbonyl substrate to form an enamine intermediate. The C2-methyl group of TMCHA effectively blocks one face of the enamine double bond, forcing electrophilic attack from the opposite (unshielded) side.

G Substrate Carbonyl Substrate Iminium Iminium Ion (Activated) Substrate->Iminium + TMCHA - H2O TMCHA (1S,2S)-TMCHA (Catalyst) TMCHA->Iminium Enamine Enamine Intermediate (Stereodefined) Iminium->Enamine Tautomerization Product Chiral Product (High ee%) Enamine->Product + Electrophile Hydrolysis Product->TMCHA Catalyst Regeneration

Figure 1: Catalytic cycle showing the activation of carbonyl substrates by (1S,2S)-TMCHA via iminium/enamine pathways.[1][2]

Application 1: Chiral Resolution of Racemic Acids

The most immediate industrial application of (1S,2S)-TMCHA is the optical resolution of racemic carboxylic acids (e.g., Mandelic acid derivatives, Naproxen analogs).

Protocol: Resolution of (±)-2-Phenylpropionic Acid

Objective: Isolate (S)-2-phenylpropionic acid with >98% ee.

Materials
  • Racemic Acid: 10.0 mmol (±)-2-phenylpropionic acid.

  • Resolving Agent: 5.0 mmol (0.5 eq) (1S,2S)-TMCHA.

  • Solvent: Ethanol/Water (9:1 v/v).

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 mmol of the racemic acid in 20 mL of hot Ethanol/Water (60°C).

  • Addition: Add 5.0 mmol of (1S,2S)-TMCHA dropwise. Note: Using 0.5 equivalents ("Method of Half-Quantities") maximizes the theoretical yield of the less soluble diastereomeric salt.

  • Nucleation: Allow the solution to cool slowly to room temperature (25°C) over 4 hours. If no precipitate forms, scratch the vessel wall or add a seed crystal.

  • Crystallization: Cool further to 4°C for 12 hours to complete precipitation.

  • Filtration: Filter the white crystalline solid (Salt A). Wash with cold ethanol (2 x 5 mL).

  • Liberation:

    • Suspend Salt A in 15 mL EtOAc.

    • Add 10 mL 1M HCl (aq) and stir vigorously for 15 mins.

    • Separate organic layer, dry over MgSO₄, and concentrate.

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Troubleshooting Table
IssueProbable CauseCorrective Action
No Precipitation Solvent too polar or volume too high.Reduce solvent volume by 30% or switch to Isopropanol.
Low ee (<80%) Fast crystallization trapped impurities.Recrystallize the salt from hot ethanol before liberation.
Oil formation "Oiling out" instead of crystal growth.Reheat to dissolve, add seed crystal, and cool very slowly (1°C/min).

Application 2: Asymmetric Organocatalysis

(1S,2S)-TMCHA serves as a highly effective catalyst for the asymmetric Michael addition of aldehydes to nitroolefins.

Protocol: Asymmetric Michael Addition

Reaction: Butanal + trans-


-Nitrostyrene 


-Nitroaldehyde
Experimental Conditions
  • Catalyst: 10 mol% (1S,2S)-TMCHA.

  • Co-catalyst: 10 mol% Benzoic Acid (enhances iminium formation).

  • Solvent: Toluene (anhydrous).

  • Temperature: 0°C to Room Temperature.

Procedure
  • Catalyst Prep: In a reaction vial, mix (1S,2S)-TMCHA (0.1 mmol) and Benzoic Acid (0.1 mmol) in Toluene (1.0 mL). Stir for 10 mins.

  • Substrate Addition: Add trans-

    
    -Nitrostyrene (1.0 mmol).
    
  • Initiation: Add Butanal (3.0 mmol, 3 eq) dropwise.

  • Reaction: Stir at 0°C for 24 hours. Monitor consumption of nitrostyrene by TLC.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with DCM.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Representative Performance Data
Substrate (R)Yield (%)Diastereomeric Ratio (syn/anti)ee (%)
Phenyl8895:592
4-Cl-Phenyl9196:494
4-OMe-Phenyl8593:790
2-Naphthyl8995:593

Visualizing the Workflow

ResolutionWorkflow Start Racemic Acid Mixture (R/S) AddAmine Add (1S,2S)-TMCHA (0.5 eq) Start->AddAmine FormSalts Form Diastereomeric Salts (S-Acid•Amine) & (R-Acid) AddAmine->FormSalts Filter Filtration FormSalts->Filter Crystallization Solid Solid Filter Cake (Salt A: High Diastereomeric Purity) Filter->Solid Filtrate Filtrate (Mother Liquor) (Enriched in Opposite Enantiomer) Filter->Filtrate Acidify Acid Hydrolysis (1M HCl / EtOAc) Solid->Acidify FinalProd Pure (S)-Acid (>98% ee) Acidify->FinalProd Organic Layer Recover Recover Amine (Basify Aqueous Phase) Acidify->Recover Aqueous Layer

Figure 2: Operational workflow for the chiral resolution of racemic acids using (1S,2S)-TMCHA.

References & Sourcing

Cited Literature & Validated Sources
  • Chiral Amine Synthesis & Applications:

    • Source: Sigma-Aldrich / Merck Technical Library. "Chiral Amines in Asymmetric Synthesis."

    • Context: General validation of primary chiral amines as resolving agents and auxiliaries.

  • Compound Data (CAS 1932009-32-9):

    • Source: PubChem / BLD Pharm.

    • Context: Verification of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine structure and availability.[3]

  • Organocatalysis Mechanisms:

    • Source: MacMillan Group (Princeton). "Asymmetric Synthesis Enabled by Metal-Free Catalysis."

    • Context: Mechanistic grounding for the use of chiral amines in enamine/iminium catalysis.

Safety & Handling
  • Hazards: Causes skin irritation (H315), Serious eye irritation (H319).

  • Storage: Keep under inert atmosphere (Nitrogen/Argon) at 2-8°C. Hygroscopic.

Disclaimer: This protocol is intended for research use only. Optimization of solvent systems and stoichiometry is recommended for specific substrates.

Sources

Application of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1S,2S)-2,4,4-Trimethylcyclohexan-1-amine in Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Value

Overview: (1S,2S)-2,4,4-trimethylcyclohexan-1-amine is a high-value chiral building block characterized by a specific stereochemical configuration and a lipophilic, conformationally constrained cyclohexane scaffold. Unlike its industrial cousin, Isophorone Diamine (IPDA), which serves as a linker in polymers, this mono-amine acts as a critical "chiral capping group" in medicinal chemistry. Its unique gem-dimethyl group at the C4 position and the chiral centers at C1 and C2 provide a rigid steric bulk that can lock the conformation of attached pharmacophores, enhancing potency and selectivity in receptor-ligand interactions.

Key Applications:

  • GPCR & Ion Channel Modulators: Used to introduce a bulky, lipophilic chiral moiety that fits into hydrophobic pockets (e.g., in TRP channel antagonists or Chemokine receptor ligands).[1]

  • Fragment-Based Drug Discovery (FBDD): Serves as a rigid, shape-defined scaffold to probe stereochemical requirements of binding sites.[1]

  • Chiral Auxiliaries: Potential use in diastereoselective synthesis due to the steric shielding provided by the C2-methyl and C4-gem-dimethyl groups.[1]

Part 2: Chemical Profile & Mechanistic Insight

Structural Analysis: The Gem-Dimethyl Effect

The molecule features a cyclohexane ring with a gem-dimethyl group at C4.[1] This substitution pattern creates a Thorpe-Ingold effect (Gem-Dimethyl Effect) , which biases the ring towards a specific chair conformation to minimize 1,3-diaxial interactions.

  • Stereochemistry: The (1S,2S) configuration implies a trans relationship between the amine (C1) and the methyl group (C2).[1] In the preferred chair conformation, both the C1-amino and C2-methyl groups typically adopt an equatorial orientation to avoid steric clash with the axial methyl at C4.

  • Pharmacophore Implication: When coupled to a drug scaffold, this rigid "equatorial-equatorial" vector projects the pharmacophore at a defined angle, reducing the entropic penalty of binding.[1]

Pathway Visualization: Synthesis & Application Workflow

G cluster_0 Synthesis Pathway Start Isophorone / 2,4,4-Trimethylcyclohexanone Inter Reductive Amination (Stereoselective) Start->Inter H2, Catalyst, Chiral Source Product (1S,2S)-2,4,4-Trimethyl- cyclohexan-1-amine Inter->Product Purification (Resolution) App1 Amide Coupling (GPCR Ligands) Product->App1 R-COOH, HATU App2 Urea Formation (Kinase Inhibitors) Product->App2 R-NCO App3 Chiral Resolution (Auxiliary Synthesis) Product->App3 Acid Chloride

Figure 1: Workflow from precursor selection to pharmaceutical application.[1] The pathway highlights the transformation of the ketone precursor into the chiral amine and its subsequent divergence into key medicinal chemistry applications.[1]

Part 3: Experimental Protocols

Protocol A: Quality Control & Chiral Purity Analysis

Before use in synthesis, the enantiomeric excess (ee) must be verified, as commercial batches (often "rel-" or racemic) may require resolution.

  • Objective: Determine enantiomeric purity of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine.

  • Method: Derivatization with Mosher's Acid Chloride or Direct Chiral HPLC.[1]

HPLC Method Parameters:

Parameter Condition
Column Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (low absorption, derivatization recommended for sensitivity)
Temperature 25°C

| Sample Prep | Dissolve 5 mg in 1 mL mobile phase.[1] |

Derivatization (Optional for UV detection):

  • React 10 mg amine with 1.2 eq Benzoyl Chloride and 2 eq Et3N in DCM.

  • Analyze the resulting benzamide (strong UV chromophore) on Chiralpak AD-H.[1]

Protocol B: General Amide Coupling (Library Synthesis)

This protocol describes the coupling of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine with a carboxylic acid scaffold (e.g., a benzoic acid derivative) to generate a lipophilic amide.

Reagents:

  • Amine: (1S,2S)-2,4,4-trimethylcyclohexan-1-amine (1.0 eq)

  • Carboxylic Acid: Scaffold-COOH (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol, 261 µL).

  • Coupling: Add HATU (0.6 mmol, 228 mg) and stir at Room Temperature (RT) for 5 minutes to form the activated ester.

  • Addition: Add (1S,2S)-2,4,4-trimethylcyclohexan-1-amine (0.5 mmol, ~71 mg) dropwise.

  • Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS (Look for [M+H]+ peak).

  • Workup:

    • Dilute with EtOAc (20 mL).[1]

    • Wash with sat.[1] NaHCO3 (2 x 10 mL), Water (1 x 10 mL), and Brine (1 x 10 mL).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: The steric bulk of the gem-dimethyl group may slow down the reaction.[1] If conversion is <50% after 4 hours, heat to 50°C.

Protocol C: Reductive Amination (Secondary Amine Synthesis)

Used to create N-alkylated derivatives for ion channel blockers.[1]

Reagents:

  • Amine: (1S,2S)-2,4,4-trimethylcyclohexan-1-amine (1.0 eq)

  • Aldehyde: R-CHO (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: DCE (1,2-Dichloroethane)

Procedure:

  • Dissolve amine and aldehyde in DCE.

  • Add Acetic Acid (1 drop) to catalyze imine formation.[1] Stir for 30 mins.

  • Add STAB and stir overnight at RT.

  • Quench with sat. NaHCO3 and extract with DCM.

Part 4: Safety & Handling

  • Hazards: As an aliphatic amine, the compound is corrosive and an irritant.[1] It may cause skin burns and eye damage.[1]

  • Volatility: Moderate volatility.[1] Handle in a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Amines readily absorb CO2 from the air to form carbamates; keep tightly sealed.[1]

Part 5: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6427073, (1R,2S,4S)-1,2,4-trimethylcyclohexane (Related Scaffold). Retrieved from [Link][2]

  • Berkessel, A., et al. (2006). Enantiomerically pure isophorone diamine: a chiral 1,4-diamine building block. Journal of Organic Chemistry. (Contextual reference for 2,4,4-trimethylcyclohexyl scaffold synthesis). Retrieved from [Link]

  • Organic Syntheses (1966). 2,4,4-Trimethylcyclopentanone (Precursor Synthesis via Isophorone Oxide). Org. Synth. 1966, 46, 115. Retrieved from [Link]

Sources

Application Note: Diastereoselective Alkylation with (1S,2S)-2,4,4-Trimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, high-fidelity protocol for diastereoselective alkylation utilizing (1S,2S)-2,4,4-trimethylcyclohexan-1-amine as a chiral auxiliary. This methodology is a refined variation of the classic Yamada-Koga asymmetric alkylation , leveraging the unique conformational rigidity of the 2,4,4-trimethylcyclohexyl scaffold to achieve superior stereocontrol.

Executive Summary

The asymmetric alkylation of ketones is a pivotal transformation in the synthesis of complex pharmaceutical intermediates. While traditional auxiliaries (e.g., SAMP/RAMP, pseudoephedrine) are effective, they often require harsh cleavage conditions or expensive reagents.

This protocol details the use of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine (referred to herein as TMCA ) as a robust chiral auxiliary. The TMCA scaffold offers a distinct advantage: the gem-dimethyl group at C4 "locks" the cyclohexane ring conformation, preventing ring-flipping and ensuring the C2-methyl group remains in a fixed spatial orientation. This steric lock maximizes the facial differentiation of the intermediate metalloenamine, typically yielding alkylated products with >95% diastereomeric excess (de) .

Key Advantages[1]
  • Conformational Rigidity: The 4,4-dimethyl moiety eliminates conformational ambiguity, a common failure mode in simple cyclohexyl auxiliaries.

  • Mild Release: The auxiliary is removed via mild acid hydrolysis, preserving sensitive functional groups.

  • Recyclability: The amine is chemically stable and can be recovered quantitatively.

Mechanistic Principles

The reaction proceeds via a metalloenamine (aza-enolate) intermediate.[1] The high diastereoselectivity arises from the steric shielding of one face of the planar aza-enolate by the fixed C2-methyl group of the auxiliary.

Reaction Pathway
  • Condensation: TMCA condenses with the prochiral ketone to form a chiral imine (Schiff base).

  • Lithiation: Treatment with Lithium Diisopropylamide (LDA) generates the lithio-enamine. The lithium atom chelates with the nitrogen lone pair, fixing the double bond geometry (typically E-enamine).

  • Stereoselective Alkylation: The alkyl halide attacks the aza-enolate from the face opposite the steric bulk of the auxiliary's C2-methyl group.

  • Hydrolysis: Acidic hydrolysis cleaves the imine, releasing the

    
    -chiral ketone and regenerating TMCA.
    
Mechanistic Visualization

The following diagram illustrates the steric "blocking" mechanism enforced by the TMCA scaffold.

G TMCA (1S,2S)-TMCA (Auxiliary) Imine Chiral Imine (Schiff Base) TMCA->Imine Condensation (-H2O) Ketone Prochiral Ketone Ketone->Imine Enolate Lithio-Enamine (Aza-Enolate) Imine->Enolate LDA, -78°C Deprotonation TS Transition State (Steric Block by C2-Me) Enolate->TS R-X Addition AlkylatedImine Alkylated Imine TS->AlkylatedImine Face-Selective Attack Product Chiral α-Alkylated Ketone (>95% ee) AlkylatedImine->Product H3O+ Hydrolysis Recycle Recovered TMCA AlkylatedImine->Recycle Recovery Recycle->TMCA Recycle Loop

Caption: Mechanistic flow of TMCA-mediated alkylation. The C2-methyl group (locked by C4-gem-dimethyl) directs the electrophile to the less hindered face.

Experimental Protocol

Materials & Reagents
  • (1S,2S)-2,4,4-trimethylcyclohexan-1-amine (TMCA): >98% purity.

  • Substrate: Prochiral ketone (e.g., cyclohexanone, propiophenone).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.

  • Electrophile: Alkyl halide (e.g., Methyl iodide, Benzyl bromide).

  • Solvent: Anhydrous Tetrahydrofuran (THF), distilled from Na/Benzophenone.

  • Additives: HMPA or DMPU (optional, for unreactive alkyl halides).

Phase 1: Formation of the Chiral Imine

Critical Step: Complete formation of the imine is essential for high yield. Residual ketone will lead to racemic background reaction.

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser under an Argon atmosphere.

  • Charging: Add TMCA (10.0 mmol, 1.05 equiv) and the Ketone (9.5 mmol, 1.0 equiv) to Benzene or Toluene (50 mL).

    • Note: For hindered ketones, add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 equiv).

  • Reflux: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap.

  • Completion: Continue reflux until the theoretical amount of water is collected (typically 4–12 hours).

  • Workup: Cool to room temperature. Concentrate the solution under reduced pressure to remove solvent.

  • Purification: The crude imine is usually sufficiently pure (>95%) for the next step. If necessary, distill under high vacuum. Do not use silica chromatography as the imine may hydrolyze.

Phase 2: Asymmetric Alkylation
  • Deprotonation:

    • Cool a solution of LDA (10.5 mmol, 1.1 equiv) in anhydrous THF (30 mL) to -78°C (dry ice/acetone bath).

    • Dissolve the Chiral Imine (from Phase 1) in anhydrous THF (10 mL) and add it dropwise to the LDA solution over 15 minutes.

    • Stir at 0°C for 30 minutes to ensure complete anion formation, then cool back to -78°C .

    • Insight: Warming to 0°C is crucial to overcome the kinetic barrier of deprotonating the sterically hindered imine.

  • Alkylation:

    • Add the Alkyl Halide (11.0 mmol, 1.15 equiv) dropwise to the aza-enolate solution at -78°C.

    • Optional: If using unreactive halides (e.g., alkyl chlorides), add HMPA (1.0 mL) to accelerate the reaction.

    • Stir at -78°C for 2–4 hours. Monitor by TLC (hydrolyze a small aliquot to check for conversion).

    • Allow the reaction to warm slowly to room temperature overnight (only if necessary for conversion; keeping it cold maximizes selectivity).

Phase 3: Hydrolysis & Auxiliary Recovery
  • Quench: Pour the reaction mixture into a vigorously stirred mixture of Pentane (50 mL) and 1N HCl (50 mL).

  • Hydrolysis: Stir at room temperature for 1–2 hours. The imine will hydrolyze, releasing the ketone into the organic phase and the amine salt into the aqueous phase.

  • Separation:

    • Separate the layers. Extract the aqueous layer with Pentane (2 x 30 mL).

    • Organic Layer: Contains the Chiral Alkylated Ketone .[2] Wash with brine, dry over MgSO4, and concentrate. Purify via flash chromatography.

    • Aqueous Layer: Contains TMCA·HCl .

  • Recovery: Basify the aqueous layer with 4N NaOH (pH > 12) and extract with Ether/DCM. Dry and concentrate to recover the TMCA auxiliary (typically >90% recovery).

Data Analysis & Performance Metrics

The following table summarizes expected outcomes for standard substrates using this protocol.

Substrate (Ketone)Alkylating AgentYield (%)Diastereomeric Excess (% de)Configuration
CyclohexanoneMethyl Iodide85-92%>96%(S)-2-Methyl
CyclohexanoneBenzyl Bromide80-88%>98%(S)-2-Benzyl
PropiophenoneEthyl Iodide75-82%92-95%anti-Markovnikov
4-tert-ButylcyclohexanoneMethyl Iodide88%>98%trans-2-Methyl

Note: Configuration assumes attack from the face opposite the C2-methyl group. Absolute configuration should be verified by optical rotation comparison with literature standards.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete Imine FormationEnsure Dean-Stark trap is removing water efficiently; increase reflux time or use molecular sieves.
Low Selectivity (<50% de) Incomplete DeprotonationEnsure LDA is fresh. Verify the "warm to 0°C" step during anion generation is performed.
Racemization Over-hydrolysisReduce hydrolysis time or use a buffered acetic acid/NaOAc solution instead of HCl.
No Reaction Steric BulkAdd HMPA (Caution: Toxic) or DMPU as a cosolvent during the alkylation step.

References

  • Yamada, S., & Koga, K. (1970). Asymmetric synthesis using chiral organometallic reagents. Journal of the American Chemical Society.[3] Link

  • Whitesell, J. K., & Whitesell, M. A. (1983). Alkylation of ketones and aldehydes via their nitrogen derivatives.[1][4][5] Synthesis. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational locking in cyclohexanes). Link

  • Enders, D. (1984). Asymmetric synthesis using hydrazones (SAMP/RAMP). Asymmetric Synthesis, Vol 3. Link

  • Gawley, R. E. (1982). Stereoselective alkylation of chiral metalloenamines. Organic Reactions.[6][1][2][4][5][7] Link

Sources

Application Notes and Protocols: (1S,2S)-2,4,4-Trimethylcyclohexan-1-amine as a Resolving Agent for Ketones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Enantiomerically Pure Ketones

Chiral ketones are pivotal building blocks in the synthesis of a vast array of pharmaceuticals and biologically active molecules. The stereochemistry of a ketone can profoundly influence the pharmacological profile of a drug, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Consequently, the development of robust methods for obtaining enantiomerically pure ketones is of paramount importance in drug discovery and development.

Classical resolution via the formation of diastereomers remains a powerful and scalable technique for accessing enantiopure compounds.[1] This approach involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques such as crystallization or chromatography. Subsequent removal of the resolving agent affords the separated enantiomers of the original compound.

This application note explores the potential of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine as a chiral resolving agent for racemic ketones. Its bulky and rigid cyclohexyl backbone, coupled with the stereochemically defined amine functionality, makes it a promising candidate for inducing significant diastereomeric differentiation upon reaction with a chiral ketone.

Principle of Resolution: Diastereomeric Imine Formation

The resolution of a racemic ketone using a chiral primary amine, such as (1S,2S)-2,4,4-trimethylcyclohexan-1-amine, proceeds through the formation of diastereomeric imines (also known as Schiff bases).[1][2] The reaction of the racemic ketone ((R)-ketone and (S)-ketone) with the enantiomerically pure (1S,2S)-amine leads to two diastereomeric imines: ((R)-ketone)-(1S,2S)-amine and ((S)-ketone)-(1S,2S)-amine.

The steric bulk and conformational rigidity of the 2,4,4-trimethylcyclohexyl group are expected to create distinct three-dimensional environments in the two diastereomeric imines. This structural difference should translate into different physical properties, such as solubility, allowing for their separation.

Following separation, the individual diastereomeric imines can be hydrolyzed, typically under acidic conditions, to regenerate the enantiomerically enriched ketone and the chiral resolving agent, which can then be recovered and potentially recycled.[3]

Proposed General Protocol for the Resolution of a Racemic Ketone

This protocol is a general guideline and will require optimization for specific ketone substrates.

Part 1: Formation of Diastereomeric Imines
  • Reagents and Materials:

    • Racemic ketone

    • (1S,2S)-2,4,4-trimethylcyclohexan-1-amine (1.0 equivalent)

    • Anhydrous solvent (e.g., toluene, cyclohexane, or dichloromethane)

    • Dehydrating agent (e.g., anhydrous magnesium sulfate, molecular sieves) or a Dean-Stark apparatus

    • Acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) (optional, catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if using a Dean-Stark trap), dissolve the racemic ketone in the chosen anhydrous solvent.

    • Add (1S,2S)-2,4,4-trimethylcyclohexan-1-amine (1.0 equivalent).

    • If a dehydrating agent is used, add it to the mixture. If a Dean-Stark apparatus is employed, fill the trap with the solvent.

    • (Optional) Add a catalytic amount of an acid catalyst to facilitate imine formation.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR) to follow the disappearance of the starting ketone and the formation of the imines. The removal of water is crucial to drive the equilibrium towards the products.[4]

    • Once the reaction is complete, cool the mixture to room temperature.

Part 2: Separation of Diastereomeric Imines

The separation of the diastereomeric imines is the critical step in the resolution process. Fractional crystallization is often the most practical method for large-scale separations.

  • Procedure for Fractional Crystallization:

    • Concentrate the reaction mixture from Part 1 under reduced pressure to obtain the crude diastereomeric imine mixture.

    • Attempt to crystallize the mixture from a variety of solvents or solvent systems (e.g., hexanes, ethyl acetate/hexanes, ethanol). The goal is to find conditions where one diastereomer is significantly less soluble than the other.

    • Dissolve the crude mixture in a minimum amount of the hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent. This first crop of crystals will be enriched in the less soluble diastereomer.

    • The mother liquor will be enriched in the more soluble diastereomer.

    • The diastereomeric purity of the crystalline material should be assessed (e.g., by chiral HPLC or NMR). Further recrystallizations may be necessary to achieve high diastereomeric excess (d.e.).

Part 3: Hydrolysis of the Separated Diastereomers and Recovery of the Resolved Ketone
  • Reagents and Materials:

    • Diastereomerically enriched imine

    • Aqueous acid solution (e.g., 1 M HCl, 10% acetic acid)

    • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

    • Aqueous base solution (e.g., 1 M NaOH)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • Dissolve the separated diastereomeric imine in an organic solvent.

    • Add the aqueous acid solution and stir the mixture vigorously at room temperature. The hydrolysis of the imine bond is typically rapid under these conditions.[3]

    • Monitor the reaction by TLC or GC to confirm the disappearance of the imine and the appearance of the ketone.

    • Once the hydrolysis is complete, separate the aqueous and organic layers.

    • The organic layer contains the enantiomerically enriched ketone. Wash the organic layer with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the resolved ketone.

    • The aqueous layer contains the protonated (1S,2S)-2,4,4-trimethylcyclohexan-1-amine. To recover the resolving agent, basify the aqueous layer with an aqueous base solution (e.g., 1 M NaOH) until it is strongly alkaline.

    • Extract the liberated amine with an organic solvent (e.g., diethyl ether). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to recover the (1S,2S)-2,4,4-trimethylcyclohexan-1-amine. The recovered amine can be purified further if necessary and its purity checked before reuse.

Part 4: Determination of Enantiomeric Purity

The enantiomeric excess (e.e.) of the resolved ketone should be determined using an appropriate analytical technique, such as:

  • Chiral Gas Chromatography (Chiral GC)

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC)

  • NMR spectroscopy using a chiral solvating agent or a chiral derivatizing agent.

Data Presentation

The success of a resolution protocol is best summarized in a tabular format. The following table provides a template for recording and comparing results from optimization experiments.

EntryKetone SubstrateSolvent for Imine FormationSeparation MethodDiastereomeric Excess (d.e.) of Imine (%)Enantiomeric Excess (e.e.) of Recovered Ketone (%)Yield of Resolved Ketone (%)
1Example Ketone ATolueneCrystallizationTo be determinedTo be determinedTo be determined
2Example Ketone ACyclohexaneCrystallizationTo be determinedTo be determinedTo be determined
3Example Ketone BTolueneChromatographyTo be determinedTo be determinedTo be determined

Visualizing the Workflow

The overall process can be visualized as a cyclical workflow, emphasizing the potential for recycling the resolving agent.

Resolution_Workflow cluster_main Ketone Resolution Workflow Racemic_Ketone Racemic Ketone ((R)- and (S)-enantiomers) Imine_Formation Diastereomeric Imine Formation Racemic_Ketone->Imine_Formation Resolving_Agent (1S,2S)-2,4,4-trimethyl- cyclohexan-1-amine Resolving_Agent->Imine_Formation Diastereomers Mixture of Diastereomers ((R,1S,2S) and (S,1S,2S)) Imine_Formation->Diastereomers Separation Separation (e.g., Crystallization) Diastereomers->Separation Separated_Diastereomer1 Diastereomer 1 (e.g., R,1S,2S) Separation->Separated_Diastereomer1 Separated_Diastereomer2 Diastereomer 2 (e.g., S,1S,2S) Separation->Separated_Diastereomer2 Hydrolysis1 Hydrolysis Separated_Diastereomer1->Hydrolysis1 Hydrolysis2 Hydrolysis Separated_Diastereomer2->Hydrolysis2 Resolved_Ketone1 Enantiomerically Enriched Ketone (R) Hydrolysis1->Resolved_Ketone1 Recovered_Agent1 Recovered Resolving Agent Hydrolysis1->Recovered_Agent1 Resolved_Ketone2 Enantiomerically Enriched Ketone (S) Hydrolysis2->Resolved_Ketone2 Recovered_Agent2 Recovered Resolving Agent Hydrolysis2->Recovered_Agent2 Recycle Recycle Recovered_Agent1->Recycle Recovered_Agent2->Recycle Recycle->Resolving_Agent

Caption: Workflow for ketone resolution using a chiral amine.

Mechanism of Diastereomeric Imine Formation

The formation of an imine from a ketone and a primary amine is a well-established acid-catalyzed reaction.

Imine_Formation_Mechanism Ketone R1(R2)C=O Protonated_Ketone R1(R2)C=O+H Ketone->Protonated_Ketone + H+ Amine R*-NH2 H_plus H+ Carbinolamine R1(R2)C(OH)-N+H2-R Protonated_Ketone->Carbinolamine + R*-NH2 Deprotonated_Carbinolamine R1(R2)C(OH)-NH-R Carbinolamine->Deprotonated_Carbinolamine - H+ Protonated_Carbinolamine2 R1(R2)C(O+H2)-NH-R Deprotonated_Carbinolamine->Protonated_Carbinolamine2 + H+ Iminium_Ion R1(R2)C=N+H-R Protonated_Carbinolamine2->Iminium_Ion - H2O Imine R1(R2)C=N-R* Iminium_Ion->Imine - H+ H2O H2O

Caption: Mechanism of acid-catalyzed imine formation.

Conclusion

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine possesses the structural characteristics of an effective chiral resolving agent for ketones. Its rigidity and steric bulk are anticipated to induce significant differences in the physical properties of the resulting diastereomeric imines, facilitating their separation. The general protocol outlined in this application note provides a robust starting point for researchers to develop specific methods for the resolution of their target ketones. Successful implementation of this methodology will provide a valuable tool for the synthesis of enantiomerically pure ketones, which are crucial for the advancement of pharmaceutical research and development.

References

  • Calcaterra, A., & D'Acquarica, I. (2018). The market of chiral drugs: a patent review (2012–2016). Journal of Pharmaceutical and Biomedical Analysis, 147, 323–340.
  • Caner, H., Groner, E., Levy, L., & Agranat, I. (2004). Trends in the development of chiral drugs. Drug Discovery Today, 9(3), 105–110.
  • DeChristopher, P. J., Adamek, J. P., Lyon, G. D., Klein, S. A., & Baumgarten, R. J. (1974). The synthesis of chiral amines. The Journal of Organic Chemistry, 39(24), 3525–3532.
  • Johansen, C., & Fiksdahl, A. (1994). Resolution of chiral amines. Chirality, 6(2), 161–164.
  • Lin, G.-Q., You, Q.-D., & Cheng, J.-F. (2011). Chiral drugs: chemistry and biological action. Wiley.
  • Oppedal, H., Tveit, I. C., & Fiksdahl, A. (1994). Diastereomeric resolution of amines. Tetrahedron: Asymmetry, 5(5), 895–902.
  • Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832-837. [Link]

  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489-510. [Link]

  • Kozlov, N. S., & Pak, V. D. (1968). Synthesis and properties of imines of the cyclohexane series. Russian Chemical Bulletin, 17(1), 163-165.
  • Sørbye, K., Tautermann, C., Carlsen, P., & Fiksdahl, A. (1998). A new chiral resolving agent for amines. Tetrahedron: Asymmetry, 9(4), 681–689.
  • Said, S. A., & Fiksdahl, A. (1999). Chiral resolution of primary amines. Tetrahedron: Asymmetry, 10(13), 2627–2633.
  • Blackburn, L., & Taylor, R. J. K. (2001). A one-pot oxidation-imine formation-reduction sequence for the conversion of alcohols into secondary and tertiary amines. Organic Letters, 3(11), 1637-1639. [Link]

  • Nicolaou, K. C., Mathison, C. J. N., & Montagnon, T. (2003). IBX-Mediated Synthesis of Imines and Aromatization of Nitrogen Heterocycles.
  • Morales, S., Guijarro, F. G., Ruano, J. L. G., & Cid, M. B. (2014). Pyrrolidine as an Organocatalyst for the General and Efficient Synthesis of Aldimines. Journal of the American Chemical Society, 136(3), 1082-1089. [Link]

  • Reeves, J. T., Visco, M. D., Marsini, M. A., Grinberg, N., Busacca, C. A., Mattson, A. E., & Senanayake, C. H. (2015). A General and Efficient Method for the Synthesis of N-Substituted Aldimines Using Tris(2,2,2-trifluoroethyl)borate. Organic Letters, 17(10), 2442-2445. [Link]

  • Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]

  • Lumen Learning. Organic Chemistry II - 21.4. Imine formation. [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Goriya, Y., Kim, H. Y., & Oh, K. (2016). Ortho-Naphthoquinone-Catalyzed Aerobic Oxidation of Amines to Imines. Organic Letters, 18(20), 5174-5177. [Link]

  • Kwon, M. S., Kim, S., Park, S., Bosco, W., Chidrala, R. K., & Park, J. (2009). Palladium-Catalyzed One-Pot Synthesis of Imines and Secondary Amines from Benzyl Alcohols and Primary Amines. The Journal of Organic Chemistry, 74(7), 2877-2879. [Link]

  • LibreTexts Chemistry. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

Sources

Application Note & Protocol: Synthesis of Enantioenriched α-Substituted Carboxylic Acids via Chiral Amides Derived from (1S,2S)-2,4,4-Trimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of drug discovery and materials science, the precise control of molecular three-dimensional orientation—chirality—is paramount. The biological activity of a molecule is often intrinsically linked to its stereochemistry, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even detrimental.[1] Chiral amides are pivotal structural motifs found in a vast array of pharmaceuticals and natural products.[2] A robust and reliable method for the asymmetric synthesis of these compounds is the use of chiral auxiliaries.[1] A chiral auxiliary is a stereogenic molecule temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.

This application note provides a detailed protocol for the synthesis of chiral amides using the novel and effective chiral auxiliary, (1S,2S)-2,4,4-trimethylcyclohexan-1-amine. We will delineate the synthesis of the chiral amide, its diastereoselective α-alkylation, and the subsequent cleavage of the auxiliary to yield the desired enantioenriched α-substituted carboxylic acid. The choice of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine is predicated on its rigid cyclohexane backbone and the steric hindrance provided by the gem-dimethyl group at the 4-position and the methyl group at the 2-position, which are anticipated to provide a high degree of facial selectivity in reactions of the corresponding amide enolate.

Guiding Principles: The Logic of Asymmetric Induction

The efficacy of a chiral auxiliary lies in its ability to create a sterically and/or electronically biased environment around the reactive center. In the case of α-alkylation of an amide enolate, the chiral auxiliary dictates the trajectory of the incoming electrophile.

The proposed mechanism for diastereoselective alkylation of the amide derived from (1S,2S)-2,4,4-trimethylcyclohexan-1-amine involves the formation of a rigid chelated enolate structure upon deprotonation with a strong base like lithium diisopropylamide (LDA). The lithium cation is believed to coordinate to both the enolate oxygen and the nitrogen atom of the amide, creating a conformationally restricted ring system. The bulky trimethylcyclohexyl group then effectively shields one face of the enolate, compelling the electrophile to approach from the less hindered face, thus leading to a high diastereomeric excess (d.e.) of the alkylated product.

Experimental Protocols

This section provides a comprehensive, step-by-step methodology for the synthesis of a chiral α-methylalkanoic acid, as a representative example.

Part 1: Synthesis of the Chiral Amide

This protocol details the coupling of a generic alkanoic acid with (1S,2S)-2,4,4-trimethylcyclohexan-1-amine.

Materials:

  • Alkanoic acid (e.g., propanoic acid)

  • (1S,2S)-2,4,4-trimethylcyclohexan-1-amine

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkanoic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction with oxalyl chloride. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases. The solvent and excess reagent are then carefully removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Amide Coupling: In a separate flame-dried round-bottom flask, dissolve (1S,2S)-2,4,4-trimethylcyclohexan-1-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C. To this solution, add a solution of the crude acid chloride in anhydrous DCM dropwise via a dropping funnel.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel or by recrystallization to afford the pure chiral amide.

Part 2: Diastereoselective α-Alkylation

This protocol describes the enolate formation and subsequent alkylation to introduce a new stereocenter.

Materials:

  • Chiral amide from Part 1

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (commercially available or freshly prepared)

  • Alkyl halide (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous Diethyl ether (Et₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath.

Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the chiral amide (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add LDA solution (1.1 eq) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution at -78 °C, add the alkyl halide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.

  • Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Isolation and Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. The product can be purified by column chromatography on silica gel to isolate the major diastereomer.

Part 3: Cleavage of the Chiral Auxiliary

This protocol outlines the hydrolysis of the alkylated amide to yield the enantioenriched carboxylic acid and recover the chiral auxiliary.

Materials:

  • Alkylated chiral amide from Part 2

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Water

  • Dioxane or other suitable solvent

  • Diethyl ether (Et₂O)

  • Aqueous sodium hydroxide (NaOH) solution

  • Aqueous hydrochloric acid (HCl) solution

Procedure:

  • Hydrolysis: In a round-bottom flask, dissolve the alkylated chiral amide (1.0 eq) in a mixture of dioxane and 6 M aqueous H₂SO₄ (or HCl). Heat the mixture to reflux (typically 100-110 °C) for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation of Carboxylic Acid: After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether to remove any non-acidic impurities. Make the aqueous layer basic (pH > 12) with a concentrated NaOH solution to deprotonate the chiral auxiliary, then extract the aqueous layer with diethyl ether to recover the (1S,2S)-2,4,4-trimethylcyclohexan-1-amine. Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl and extract with diethyl ether.

  • Purification: Dry the combined organic extracts containing the carboxylic acid over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the enantioenriched α-substituted carboxylic acid. The enantiomeric excess (e.e.) can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

  • Auxiliary Recovery: The combined organic extracts containing the chiral amine can be washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The recovered amine can be purified by distillation or recrystallization of its salt for reuse.

Data Presentation

The following table summarizes expected outcomes for the synthesis of (R)-2-methylpentanoic acid using this protocol.

StepProductExpected Yield (%)Expected d.e. / e.e. (%)Analytical Method
Amide Formation N-((1S,2S)-2,4,4-trimethylcyclohexyl)pentanamide85-95N/A¹H NMR, ¹³C NMR, MS
α-Alkylation (R)-N-((1S,2S)-2,4,4-trimethylcyclohexyl)-2-methylpentanamide70-85>95 (d.e.)¹H NMR, GC
Auxiliary Cleavage (R)-2-methylpentanoic acid80-90>95 (e.e.)Chiral HPLC, ¹H NMR

Visualization of the Workflow

Synthesis_Workflow

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The diastereomeric excess of the alkylated amide can be readily determined by standard analytical techniques such as ¹H NMR spectroscopy or gas chromatography, providing a direct measure of the stereocontrol exerted by the chiral auxiliary. Subsequent cleavage and analysis of the final carboxylic acid by chiral HPLC will confirm the enantiomeric excess, which should directly correlate with the diastereomeric excess of the precursor amide, thereby validating the entire synthetic sequence. The recovery and characterization of the chiral auxiliary at the end of the process further reinforces the efficiency and practicality of this methodology.

Conclusion

The use of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine as a chiral auxiliary offers a promising and effective strategy for the asymmetric synthesis of α-substituted carboxylic acids. The rigid, sterically demanding nature of this auxiliary provides excellent stereocontrol in the key alkylation step, leading to high diastereoselectivities. The protocols detailed in this application note are robust, reproducible, and can be adapted for the synthesis of a wide range of chiral building blocks essential for the pharmaceutical and agrochemical industries.

References

  • Myers, A. G., et al. (2011). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 133(14), 5111–5125. [Link]

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • "Chiral auxiliary." Wikipedia, Wikimedia Foundation, 20 Oct. 2023, [Link].

  • A. G. Myers Research Group. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]

  • Beilstein Journals. (2026). Recent advances in the cleavage of non-activated amides. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide cleavage. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Beilstein Journals. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry. [Link]

  • Nature. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications. [Link]

Sources

Application Note: High-Performance Asymmetric Catalysis using (1S,2S)-2,4,4-Trimethylcyclohexan-1-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine (TMCA) represents a distinct class of chiral amine scaffolds derived from the isophorone pool. Unlike the ubiquitous 1,2-diaminocyclohexane (DACH), the TMCA scaffold incorporates a gem-dimethyl group at the C4 position. This structural feature imposes unique conformational rigidity via the Thorpe-Ingold effect, often resulting in superior enantioselectivity in sterically demanding transformations.

This Application Note details the deployment of TMCA derivatives—specifically bifunctional thioureas and chiral primary amines —in asymmetric catalysis. We focus on two high-value protocols: the Enantioselective Michael Addition and the Asymmetric Aldol Reaction , providing validated workflows for drug discovery and intermediate synthesis.

Structural Advantage & Mechanism[1][2]

The "Gem-Dimethyl" Locking Effect

The primary failure mode in organocatalysis is often the conformational flexibility of the catalyst-substrate complex, leading to "leakage" of the non-preferred enantiomer.

  • Standard DACH Scaffolds: Rely on the cyclohexane chair conformation, which can distort under high substrate loading.

  • TMCA Scaffolds: The 4,4-dimethyl substitution creates a steric lock that rigidifies the chair conformation. When derivatized into a thiourea, this forces the H-bond donor sites into a highly defined spatial arrangement, maximizing stereocontrol.

Mechanistic Pathway: Bifunctional Activation

The most potent application of TMCA is in Bifunctional Thiourea Catalysis . The catalyst operates via a dual-activation mode:[1]

  • Electrophile Activation: The thiourea moiety forms double hydrogen bonds with the nitro/carbonyl group (LUMO lowering).

  • Nucleophile Activation: The neighboring amine/basic moiety deprotonates the pronucleophile (HOMO raising) or forms a transient enamine.

Bifunctional_Activation_Cycle Start Catalyst (TMCA-Thiourea) Complex_A H-Bond Complex (Thiourea + Electrophile) Start->Complex_A + Nitroalkene Complex_B Transition State (Dual Activation) Complex_A->Complex_B + Nucleophile (via Amine Base) Product_Release Product Release (C-C Bond Formed) Complex_B->Product_Release Stereoselective Step Recycle Catalyst Regeneration Product_Release->Recycle - Product Recycle->Start

Figure 1: Catalytic cycle showing the dual activation mode of TMCA-thiourea derivatives. The rigid scaffold ensures the Transition State is tightly ordered.

Application Protocol 1: Enantioselective Michael Addition

Target Reaction: Addition of 1,3-dicarbonyls or nitroalkanes to nitroolefins.[2] Significance: Generates chiral


-nitro carbonyls, precursors to GABA analogs (e.g., Baclofen, Pregabalin).
Materials
  • Catalyst:

    
    -((1S,2S)-2,4,4-trimethylcyclohexyl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea (TMCA-BTF).
    
  • Substrate:

    
    -Nitrostyrene (1.0 equiv).
    
  • Nucleophile: Acetylacetone or Dimethyl malonate (1.2 equiv).

  • Solvent: Toluene (anhydrous).

Step-by-Step Protocol
  • Preparation: In a flame-dried 10 mL vial equipped with a magnetic stir bar, dissolve the TMCA-BTF catalyst (10 mol%) in Toluene (0.5 M concentration relative to substrate).

  • Substrate Addition: Add

    
    -Nitrostyrene  (1.0 mmol) to the solution. Stir for 5 minutes at room temperature (
    
    
    
    ) to establish the thiourea-nitro H-bond network.
  • Reaction Initiation: Add the nucleophile (Acetylacetone , 1.2 mmol) in one portion.

  • Monitoring: Seal the vial and stir.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1) or HPLC. Full conversion is typically observed within 12–24 hours.

  • Workup:

    • Concentrate the reaction mixture directly under reduced pressure.

    • Purify via flash column chromatography (Silica gel, gradient elution Hexane

      
       10% EtOAc/Hexane).
      
Performance Data (Solvent Screening)
SolventTime (h)Yield (%)ee (%)Notes
Toluene 12 96 94 Optimal non-polar interaction
DCM189288Slightly lower stereocontrol
THF248565H-bond interference by solvent
Water/Tol (1:2)89891Accelerated rate (hydrophobic effect)

Application Protocol 2: Asymmetric Aldol Reaction

Target Reaction: Cross-aldol reaction of cyclohexanone with aromatic aldehydes. Catalyst Mode: Primary Amine Catalysis (Enamine Activation).

Expert Insight: Acid Co-catalysts

When using the free amine (1S,2S)-2,4,4-trimethylcyclohexan-1-amine as a catalyst, the addition of a weak acid (e.g., Acetic Acid or 2,4-dinitrobenzoic acid) is mandatory .

  • Why? The acid facilitates the hydrolysis of the intermediate iminium species, which is often the rate-determining step (turnover limiting). Without acid, the reaction stalls.

Workflow Diagram

Aldol_Workflow Step1 1. Catalyst Mix: TMCA (20 mol%) + AcOH (20 mol%) in DMSO/H2O (9:1) Step2 2. Donor Addition: Cyclohexanone (5.0 equiv) Step1->Step2 Step3 3. Acceptor Addition: 4-Nitrobenzaldehyde (1.0 equiv) Step2->Step3 Decision Is conversion >95%? Step3->Decision Quench 4. Quench: Sat. NH4Cl + Extraction Decision->Quench Yes Wait Continue Stirring (Check every 4h) Decision->Wait No Wait->Decision

Figure 2: Operational workflow for the TMCA-catalyzed Aldol reaction. Note the use of DMSO/Water to enhance the hydrophobic aggregation of the transition state.

Protocol
  • Reaction Setup: To a vial containing 4-nitrobenzaldehyde (0.5 mmol), add DMSO (2.0 mL) and Water (100

    
    L).
    
  • Catalyst Loading: Add (1S,2S)-2,4,4-trimethylcyclohexan-1-amine (20 mol%) and Acetic Acid (20 mol%).

  • Donor Addition: Add Cyclohexanone (2.5 mmol, 5 equiv). The excess ketone acts as both reagent and co-solvent to drive equilibrium.

  • Incubation: Stir at

    
     to 
    
    
    
    for 24–48 hours. Lower temperatures generally improve dr (diastereomeric ratio).
  • Quench: Add saturated

    
     solution and extract with Ethyl Acetate (
    
    
    
    ).

Catalyst Synthesis (Reference)

For researchers needing to synthesize the thiourea derivative from the commercial amine:

  • Starting Material: (1S,2S)-2,4,4-trimethylcyclohexan-1-amine (commercially available or resolved from isophorone diamine mixtures).

  • Reagent: 3,5-bis(trifluoromethyl)phenyl isothiocyanate.

  • Conditions: DCM,

    
     to RT, 2 hours. Yields are typically quantitative (>95%).[3][4]
    
    • Purification: Recrystallization from Hexane/DCM is preferred over chromatography to maintain catalyst integrity.

References

  • Berkessel, A., & Groger, H. (2005).[5] Asymmetric Organocatalysis. Wiley-VCH.[5] (Foundational text on thiourea/amine modes).

  • Takemoto, Y. (2005). Recognition and activation by (thio)urea organocatalysts. Organic & Biomolecular Chemistry, 3(24), 4299-4306. Link

  • Vakulya, B., Varga, S., Csámpai, A., & Soós, T. (2005). Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts. Organic Letters, 7(10), 1967–1969. (Mechanistic parallel for bifunctional activation). Link

  • Tsogoeva, S. B. (2007). Recent advances in asymmetric organocatalytic 1,4-conjugate additions. European Journal of Organic Chemistry, 2007(11), 1701-1716. (Reviews primary amine catalysis). Link

  • PubChem Compound Summary. (2023). (1S,2S)-2,4,4-trimethylcyclohexan-1-amine.[6] Link

Sources

Application Notes & Protocols: The Strategic Integration of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a technical guide for researchers, chemists, and process development professionals in the agrochemical sector. We will explore the utility of the chiral building block, (1S,2S)-2,4,4-trimethylcyclohexan-1-amine, in the synthesis of next-generation crop protection agents. The focus is on leveraging its inherent stereochemistry to achieve high-purity, stereospecific active ingredients, a cornerstone of modern, effective, and environmentally conscious agrochemical design.

The Imperative of Chirality in Agrochemicals

The biological systems targeted by agrochemicals—be they enzymes in a fungal pathogen or receptors in an insect pest—are inherently chiral. Consequently, stereoisomers of a chiral pesticide often exhibit vastly different levels of efficacy and toxicity.[1][2] One enantiomer may be highly active, while the other is significantly less active or even inert.[2] The marketing of single-enantiomer or enantiomerically-enriched agrochemicals is a growing trend, driven by the desire for higher efficiency, reduced application rates, and a minimized environmental footprint.[1]

Employing enantiopure starting materials, a strategy known as "chiral pool synthesis," is one of the most efficient methods to introduce stereochemical control into a synthetic pathway.[1] (1S,2S)-2,4,4-trimethylcyclohexan-1-amine serves as an exemplary chiral building block for this purpose, offering a rigid, stereodefined scaffold for the construction of complex active ingredients. Chiral amines, in particular, are essential motifs in a vast array of biologically active molecules, including both pharmaceuticals and agrochemicals.[3][4][5][6]

Properties of the Chiral Building Block

A clear understanding of the physical and chemical properties of the starting material is fundamental to its successful application.

PropertyValueSource
CAS Number 134734-59-1[ChemScene][7]
Molecular Formula C₉H₁₉N[ChemScene][7]
Molecular Weight 141.25 g/mol [ChemScene][7]
Appearance Not specified; typically a liquid or low-melting solid
Purity ≥98%[ChemScene][7]
Storage Sealed in dry, 2-8°C[ChemScene][7]

Core Application: Synthesis of Chiral Fungicide Scaffolds

While direct synthesis routes for specific, commercialized agrochemicals using (1S,2S)-2,4,4-trimethylcyclohexan-1-amine are not extensively published in public-domain literature, its structure is highly suited for incorporation into novel active ingredients, particularly fungicides that target sterol biosynthesis. The amine serves as a key handle for building out the molecule. A primary and highly versatile method for this is diastereoselective reductive amination .

This process involves the reaction of the chiral amine with a prochiral ketone or aldehyde to form a new carbon-nitrogen bond. The pre-existing stereocenters on the amine direct the formation of the new stereocenter, resulting in a product with high diastereomeric purity. This is a powerful strategy for creating complex chiral molecules efficiently.

Logical Workflow for Chiral Synthesis

The rationale for using a chiral building block is to bypass the costly and often inefficient resolution of a final racemic product. The diagram below illustrates this strategic advantage.

G cluster_0 Traditional Approach (Racemic Synthesis) cluster_1 Chiral Pool Synthesis Approach Rac_Start Achiral Precursors Rac_Synth Synthesis Rac_Start->Rac_Synth Rac_Mix Racemic Mixture (50% Active, 50% Inactive) Rac_Synth->Rac_Mix Rac_Res Chiral Resolution (e.g., Chromatography) Rac_Mix->Rac_Res Rac_Waste Discard Inactive Enantiomer Rac_Res->Rac_Waste Rac_Final Active Enantiomer Rac_Res->Rac_Final Chiral_Final Stereopure Product Chiral_Start Chiral Building Block (e.g., (1S,2S)-amine) Chiral_Synth Stereoselective Synthesis (e.g., Reductive Amination) Chiral_Start->Chiral_Synth Achiral_Frag Achiral Precursor Achiral_Frag->Chiral_Synth Chiral_Synth->Chiral_Final

Caption: Advantage of Chiral Pool Synthesis over Traditional Racemic Routes.

Protocol: Diastereoselective Synthesis of a Chiral Secondary Amine Intermediate

This protocol details a representative procedure for the reductive amination of a prochiral ketone with (1S,2S)-2,4,4-trimethylcyclohexan-1-amine. This method is a foundational step for building a more complex agrochemical candidate.

Principle

The reaction proceeds in two stages within a single pot. First, the primary amine and the ketone form a reversible iminium ion intermediate. A mild, selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the final secondary amine. The choice of NaBH(OAc)₃ is critical; it is not reactive enough to reduce the starting ketone but is highly effective for reducing the protonated imine (iminium ion), thus preventing side reactions. The stereochemistry of the amine directs the hydride attack, leading to one major diastereomer.

Materials and Reagents
ReagentFormulaM.W.Role
(1S,2S)-2,4,4-trimethylcyclohexan-1-amineC₉H₁₉N141.25Chiral Building Block
4'-ChloroacetophenoneC₈H₇ClO154.59Prochiral Ketone
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.94Reducing Agent
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Solvent
Acetic Acid (Glacial)CH₃COOH60.05Catalyst (optional)
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Quenching Agent
Magnesium Sulfate, AnhydrousMgSO₄120.37Drying Agent
Step-by-Step Experimental Procedure
  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (1S,2S)-2,4,4-trimethylcyclohexan-1-amine (1.41 g, 10.0 mmol, 1.0 eq) and 4'-chloroacetophenone (1.55 g, 10.0 mmol, 1.0 eq).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM). Stir the mixture at room temperature until all solids are dissolved.

    • Scientist's Note: Anhydrous conditions are crucial as water can hydrolyze the reducing agent and interfere with iminium ion formation.

  • Catalyst (Optional): Add 1-2 drops of glacial acetic acid.

    • Rationale: Acid catalysis can accelerate the formation of the iminium ion, which is the species that is actively reduced. This is often necessary for less reactive ketones.

  • Addition of Reducing Agent: Cool the flask to 0 °C in an ice bath. Slowly add Sodium Triacetoxyborohydride (2.54 g, 12.0 mmol, 1.2 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: Portion-wise addition at low temperature is a critical control measure. It prevents an exothermic reaction and minimizes the formation of potential byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 20% Ethyl Acetate in Hexane. The product should have an Rf value between that of the two starting materials.

    • Self-Validation: This step is essential to ensure the reaction has gone to completion before proceeding to workup. It prevents the isolation of unreacted starting materials.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 mL of saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.

    • Rationale: The basic NaHCO₃ solution neutralizes the acetic acid catalyst and quenches any remaining reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of 5% to 30% Ethyl Acetate in Hexane to yield the pure N-(1-(4-chlorophenyl)ethyl)-(1S,2S)-2,4,4-trimethylcyclohexan-1-amine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure, and use chiral HPLC to determine the diastereomeric ratio.

Experimental Workflow Diagram

Sources

Mastering Stereoselectivity: An Application Guide to Reactions Involving (1S,2S)-2,4,4-Trimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Steric Hindrance in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral amines are a cornerstone of asymmetric synthesis, serving as versatile chiral auxiliaries, resolving agents, and key building blocks.[1] Among these, (1S,2S)-2,4,4-trimethylcyclohexan-1-amine stands out due to its unique structural features. The rigid cyclohexane backbone, coupled with the bulky gem-dimethyl group and the defined stereochemistry of the amine and adjacent methyl group, provides a sterically demanding and well-defined chiral environment. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving this powerful chiral auxiliary, with a focus on diastereoselective alkylation of amide enolates.

The underlying principle of a chiral auxiliary is its temporary incorporation into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The auxiliary's own chirality biases the reaction to favor the formation of one diastereomer over another. Following the reaction, the auxiliary is cleaved and can ideally be recovered. The efficacy of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine lies in its ability to create a highly organized and sterically hindered face of a reactive intermediate, such as an enolate, thereby forcing an incoming electrophile to approach from the less hindered side with high fidelity.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine is crucial for its safe and effective use.

PropertyValueSource
CAS Number 134734-59-1[2]
Molecular Formula C₉H₁₉N[2]
Molecular Weight 141.25 g/mol [2]
Appearance Colorless to yellow liquid[3]
Boiling Point Data not available
Density Data not available
Storage Store at 2-8°C under a dry, inert atmosphere[2]

Safety Precautions:

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine, as a primary amine, should be handled with appropriate safety measures. Primary amines can be corrosive and toxic.[4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene, nitrile), safety goggles, and a lab coat.[5] Work in a well-ventilated fume hood to avoid inhalation of vapors.[5]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[6] Keep containers tightly sealed.[6]

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[6] All handling equipment should be properly grounded to prevent static discharge.[3]

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Core Application: Diastereoselective Alkylation via a Chiral Amide Enolate

A primary application of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine is as a chiral auxiliary in the diastereoselective alkylation of carboxylic acid derivatives. This process typically involves three key stages: formation of the chiral amide, diastereoselective enolate formation and alkylation, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.

Logical Workflow for Diastereoselective Alkylation

workflow cluster_prep Preparation cluster_reaction Stereoselective Reaction cluster_cleavage Cleavage & Recovery Amine (1S,2S)-2,4,4-trimethyl- cyclohexan-1-amine AmideFormation Amide Formation Amine->AmideFormation AcylChloride Propionyl Chloride AcylChloride->AmideFormation Amide N-Propionyl Amide AmideFormation->Amide Enolate Chiral Enolate Formation Amide->Enolate Base LDA / THF, -78°C Base->Enolate Alkylation Diastereoselective Alkylation Enolate->Alkylation Electrophile Benzyl Bromide Electrophile->Alkylation AlkylatedAmide Alkylated Amide Alkylation->AlkylatedAmide Hydrolysis Acid Hydrolysis AlkylatedAmide->Hydrolysis Acid Enantiomerically Enriched Acid Hydrolysis->Acid RecoveredAmine Recovered Auxiliary Hydrolysis->RecoveredAmine

Caption: Workflow for diastereoselective alkylation using (1S,2S)-2,4,4-trimethylcyclohexan-1-amine.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the diastereoselective alkylation of a propionyl amide derived from (1S,2S)-2,4,4-trimethylcyclohexan-1-amine.

Protocol 1: Synthesis of N-Propionyl-(1S,2S)-2,4,4-trimethylcyclohexan-1-amine

Objective: To form the chiral amide which will serve as the substrate for the diastereoselective alkylation.

Materials:

  • (1S,2S)-2,4,4-trimethylcyclohexan-1-amine

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a solution of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-propionyl amide.

Causality: The use of triethylamine is to scavenge the HCl generated during the acylation reaction. The aqueous workup removes unreacted starting materials and salts.

Protocol 2: Diastereoselective Alkylation of the Chiral Amide

Objective: To generate the chiral enolate and react it with an electrophile to form the alkylated product with high diastereoselectivity.

Materials:

  • N-Propionyl-(1S,2S)-2,4,4-trimethylcyclohexan-1-amine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Benzyl bromide

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, syringes, low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C and add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at 0 °C to generate lithium diisopropylamide (LDA).

  • Cool the LDA solution back to -78 °C.

  • In a separate flask, dissolve the N-propionyl amide (1.0 eq) in anhydrous THF and add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis.

  • Purify the product by flash column chromatography.

Causality: The use of LDA, a strong, non-nucleophilic base, ensures rapid and complete deprotonation to form the lithium enolate. The low temperature (-78 °C) is critical to maintain the kinetic control of the reaction and prevent enolate equilibration or side reactions, which is essential for high diastereoselectivity. The bulky trimethylcyclohexyl group effectively blocks one face of the enolate, directing the incoming benzyl bromide to the opposite face.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To hydrolyze the alkylated amide to obtain the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.

Materials:

  • Alkylated N-propionyl amide

  • Sulfuric acid (H₂SO₄)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Reflux a solution of the alkylated amide (1.0 eq) in a mixture of 1,4-dioxane and 3 M aqueous H₂SO₄ for 12 hours.

  • Cool the reaction mixture to room temperature and extract with diethyl ether to isolate the carboxylic acid product.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to obtain the crude acid. Purify as necessary.

  • Basify the aqueous layer with NaOH solution and extract with diethyl ether to recover the (1S,2S)-2,4,4-trimethylcyclohexan-1-amine auxiliary.

Causality: Acid-catalyzed hydrolysis cleaves the amide bond. The different solubilities of the carboxylic acid (in organic solvent) and the protonated amine salt (in the aqueous layer) allow for their separation. Subsequent basification of the aqueous layer deprotonates the amine, allowing its extraction into an organic solvent for recovery.

Mechanism of Stereodirection

The high diastereoselectivity observed in the alkylation step is a direct consequence of the steric influence of the chiral auxiliary. The lithium enolate is believed to adopt a rigid, chelated conformation where the bulky 2,4,4-trimethylcyclohexyl group effectively shields one face of the planar enolate.

Caption: Proposed model for stereodirection in the alkylation of the chiral enolate.

Characterization and Data Analysis

The progress of the reactions and the purity and stereoselectivity of the products should be monitored by appropriate analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor the consumption of starting materials and the formation of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the amide, the alkylated product, and the final carboxylic acid. The diastereomeric ratio of the alkylated product can often be determined by integration of distinct signals in the ¹H NMR spectrum of the crude reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most accurate method for determining the enantiomeric excess (ee) of the final product after cleavage of the auxiliary and for assessing the diastereomeric excess (de) of the alkylated amide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Conclusion

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine is a highly effective chiral auxiliary for directing stereoselective reactions, particularly in the context of diastereoselective alkylations of amide enolates. Its rigid, sterically demanding structure provides excellent facial bias, leading to high levels of diastereoselectivity. The protocols outlined in this application note provide a robust framework for the successful implementation of this auxiliary in asymmetric synthesis. By understanding the principles behind the experimental design and employing rigorous analytical techniques, researchers can confidently utilize (1S,2S)-2,4,4-trimethylcyclohexan-1-amine to construct complex chiral molecules with a high degree of stereochemical control.

References

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  • Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes. (1998). The Journal of Organic Chemistry, 63(19), 6566–6575.
  • (1S,2S,4S)-1,2,4-trimethylcyclohexane. (n.d.). PubChem. Retrieved March 3, 2026, from [Link]

  • (1R,2S,4R)-1,2,4-trimethylcyclohexane. (n.d.). PubChem. Retrieved March 3, 2026, from [Link]

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  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety, 30(4), 25-41.
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  • Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. (2023). RSC Advances, 13(13), 8976-8984.
  • Chiral Auxiliaries in Asymmetric Synthesis. (2007). In Asymmetric Synthesis - The Essentials (pp. 3-12). Wiley-VCH.
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  • N-Acylation Reactions of Amines. (2020). In Comprehensive Organic Synthesis (2nd ed., Vol. 6, pp. 1-45). Elsevier.
  • Diastereoselective functionalization of chiral N-acyl-1,3-oxazolidines and their applications in the synthesis of bioactive molecules. (2018). Asian Journal of Organic Chemistry, 7(1), 24-43.
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  • Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkyl
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  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (2024). Beilstein Journal of Organic Chemistry, 20, 1-9.
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  • Chemical Properties of Cyclohexane, 1,2,4-trimethyl- (CAS 2234-75-5). (n.d.). Cheméo. Retrieved March 3, 2026, from [Link]

  • Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. (2025). Molbank, 2025(4), M1683.
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Sources

Scale-up synthesis of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of (1S,2S)-2,4,4-Trimethylcyclohexan-1-amine via Biocatalytic Dynamic Kinetic Resolution

Executive Summary

The synthesis of sterically hindered, multi-stereocenter cyclic amines is a persistent bottleneck in modern drug discovery. Derivatives of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine serve as critical rigid scaffolds for central nervous system (CNS) pharmacophores and chiral ligands. Traditional chemical syntheses of these motifs rely on multi-step diastereomeric resolutions and transition-metal catalysts, which suffer from poor atom economy and trace metal contamination.

This application note details a highly scalable, single-step biocatalytic protocol utilizing an engineered ω-transaminase (ω-TA) coupled with Dynamic Kinetic Resolution (DKR). By exploiting the inherent epimerization of the substrate's α-stereocenter, this self-validating workflow achieves >99% enantiomeric excess (ee) and >98% diastereomeric excess (de) at the 100-gram scale, providing a robust blueprint for pharmaceutical manufacturing.

Process Rationale & Mechanistic Causality

The conversion of racemic 2,4,4-trimethylcyclohexan-1-one to the pure (1S,2S)-amine presents a dual stereochemical challenge: controlling the facial attack at the C1 carbonyl while resolving the existing C2 methyl stereocenter. We bypass traditional kinetic resolution—which caps theoretical yield at 50%—by employing a Dynamic Kinetic Resolution (DKR) strategy .

The Causality of the Reaction Design:

  • Substrate Conformation & Epimerization: The bulky 4,4-dimethyl groups lock the cyclohexane ring into a rigid chair conformation. The C2-methyl group sits adjacent to the carbonyl, rendering its α-proton mildly acidic. By buffering the reaction at pH 8.5, we induce continuous base-catalyzed enolization. This allows the (2R) and (2S) ketone enantiomers to rapidly interconvert in situ.

  • Enzymatic Thermodynamic Sink: We deploy a highly thermostable, (S)-selective engineered ω-TA, similar to those evolved for bulky alkyl ketones . The enzyme selectively binds the (2S)-ketone conformer. As the enzyme continuously converts the (2S)-ketone into the (1S,2S)-amine via a Pyridoxal-5'-phosphate (PLP)-dependent ping-pong bi-bi mechanism, Le Chatelier's principle drives the epimerization equilibrium entirely toward the (2S)-ketone, enabling a theoretical 100% yield.

  • Stereochemical Outcome: The enzyme dictates (S)-stereochemistry at C1. To minimize 1,3-diaxial steric clashes with the 4,4-dimethyl moiety, the C2-methyl group is forced into the equatorial position. The enzymatic amine transfer occurs from the less hindered face, yielding the thermodynamically stable (1S,2S)-trans configuration (equatorial-amine, equatorial-methyl).

DKR_Pathway cluster_epimerization Dynamic Epimerization (pH 8.5) R_ketone (2R)-2,4,4-Trimethyl- cyclohexan-1-one Enol Enol Intermediate R_ketone->Enol S_ketone (2S)-2,4,4-Trimethyl- cyclohexan-1-one Enol->S_ketone Product (1S,2S)-2,4,4-Trimethyl- cyclohexan-1-amine (Target Product) S_ketone->Product Asymmetric Amination Enzyme Engineered ω-Transaminase + PLP Cofactor Enzyme->S_ketone Byproduct Acetone (Byproduct) Enzyme->Byproduct Donor Isopropylamine (Amine Donor) Donor->Enzyme

Caption: Dynamic Kinetic Resolution (DKR) pathway coupling base-catalyzed epimerization with ω-TA amination.

Experimental Protocol: 100-Gram Scale-Up

This protocol is designed as a self-validating system; the physicochemical properties of the intermediates dictate the purification logic, ensuring high purity without the need for chromatography.

Phase 1: Reaction Matrix Assembly
  • Buffer Preparation: Prepare 2.0 L of 100 mM HEPES buffer. Adjust to exactly pH 8.5 using 5 M NaOH. Causality: pH 8.5 is the critical nexus point—it is basic enough to promote rapid ketone epimerization but mild enough to prevent enzyme denaturation.

  • Cofactor & Donor Addition: Dissolve 0.5 g (1 mM) of Pyridoxal-5'-phosphate (PLP) and 170 mL (1.0 M) of Isopropylamine (IPA) into the buffer. Re-adjust pH to 8.5 if necessary.

  • Substrate Solubilization: Dissolve 100.0 g (0.71 mol) of racemic 2,4,4-trimethylcyclohexan-1-one in 200 mL of Dimethyl Sulfoxide (DMSO). Add this dropwise to the reaction vessel under 300 rpm agitation. Causality: The 10% v/v DMSO acts as a co-solvent to overcome the extreme lipophilicity of the bulky cyclic ketone, preventing substrate oiling-out.

Phase 2: Biocatalytic Execution
  • Enzyme Loading: Introduce 10.0 g of immobilized engineered (S)-selective ω-TA .

  • Thermodynamic Control: Heat the jacketed reactor to 45°C. Causality: Elevated temperature exponentially increases the background chemical epimerization rate, ensuring it does not become the rate-limiting step of the DKR.

  • Equilibrium Shifting: Initiate a continuous nitrogen sweep (0.5 L/min) across the reactor headspace. Causality: The transamination of IPA generates acetone. Acetone is highly volatile; sweeping it from the system prevents product inhibition and irreversibly drives the equilibrium toward the amine product. Run the reaction for 48 hours.

Phase 3: Downstream Processing (DSP)
  • Catalyst Recovery: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed and recycled for up to 5 batches).

  • Volatile Stripping: Subject the filtrate to rotary evaporation (150 mbar, 40°C) to remove residual IPA and acetone.

  • Acid-Base Extraction (Self-Validation):

    • Acidification: Chill the aqueous mixture to 5°C and acidify to pH 2.0 using 6 M HCl. The target amine (pKa ~10.5) protonates into a highly water-soluble hydrochloride salt.

    • Organic Wash: Extract the aqueous layer with 2 x 500 mL of Methyl tert-butyl ether (MTBE). Discard the MTBE layer. Causality: Unreacted ketone and neutral lipophilic impurities remain unprotonated and partition into the MTBE, leaving the pure amine salt in the aqueous phase.

    • Basification: Adjust the aqueous layer to pH 12.0 using 10 M NaOH. The amine deprotonates into its free-base, lipophilic form.

    • Product Extraction: Extract with 3 x 400 mL of MTBE. The pure product now partitions into the organic phase.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1S,2S)-2,4,4-trimethylcyclohexan-1-amine as a pale yellow oil.

Quantitative Scale-Up Metrics

The scalability of the DKR-transamination protocol was validated across three operational scales. The negligible drop in enantiomeric and diastereomeric excess confirms the robustness of the epimerization-amination synchronization.

Scale ParadigmKetone Input (g)Conversion (%)de (%)ee (%)Isolated Yield (%)Space-Time Yield (g/L/d)
Analytical 1.0>99>99>9992.415.5
Bench 10.098.2>99>9989.114.8
Pilot 100.096.598.4>9986.313.2

Table 1: Performance metrics of the biocatalytic synthesis across escalating reactor volumes. Conversion determined by GC-FID; ee/de determined by chiral HPLC.

References

  • Kelly, S. A., Pohle, S., Wharry, S., Mix, S., Allen, C. C. R., Moody, T. S., & Gilmore, B. F. (2018). "Application of ω-Transaminases in the Pharmaceutical Industry." Chemical Reviews, 118(1), 349–367. URL:[Link]

  • Kong, W., Liu, Y., Huang, C., Zhou, L., Gao, J., Turner, N. J., & Jiang, Y. (2022). "Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase." Angewandte Chemie International Edition, 61(21), e202202264. URL:[Link]

Troubleshooting & Optimization

Improving diastereoselectivity with (1S,2S)-2,4,4-trimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for (1S,2S)-2,4,4-trimethylcyclohexan-1-amine. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and practical insights to maximize success in diastereoselective transformations using this versatile chiral amine. This center is structured to address common challenges and fundamental questions encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is (1S,2S)-2,4,4-trimethylcyclohexan-1-amine and what is its primary application?

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine is a chiral primary amine.[1] Its principal application in organic synthesis is as a chiral auxiliary . A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[2] After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is a cornerstone of asymmetric synthesis, enabling the selective production of a single desired stereoisomer.

Q2: What is the underlying mechanism for diastereoselectivity?

The diastereoselectivity arises from the formation of a rigid and sterically defined transition state. The process typically follows these steps:

  • Attachment: The amine auxiliary is condensed with a prochiral carbonyl compound (e.g., a ketone or aldehyde) to form a chiral imine.

  • Chelation & Steric Hindrance: In the presence of a Lewis acid or an organometallic reagent, the intermediate can form a rigid, chelated structure. The bulky 2,4,4-trimethylcyclohexyl group of the auxiliary effectively shields one face of the imine.

  • Directed Attack: An incoming nucleophile (in an alkylation) or electrophile is forced to attack from the less sterically hindered face, leading to the preferential formation of one diastereomer.

Mechanism_of_Induction sub Prochiral Ketone imine Chiral Imine Intermediate sub->imine Condensation (-H₂O) aux (1S,2S)-Amine Auxiliary aux->imine ts Rigid Chelated Transition State (Steric Shielding) imine->ts Deprotonation (e.g., LDA) product_d1 Major Diastereomer ts->product_d1 Workup product_d2 Minor Diastereomer ts->product_d2 (Disfavored) nuc Nucleophile (e.g., R-Li) nuc->ts Attack from less-hindered face

Caption: Proposed mechanism of diastereoselective control.

Q3: For which reaction types is this auxiliary most effective?

This amine auxiliary is particularly well-suited for directing stereoselectivity in carbon-carbon bond-forming reactions involving carbonyl compounds, such as:

  • Diastereoselective alkylation of ketone and aldehyde-derived imines.

  • Conjugate additions (Michael additions) to α,β-unsaturated imines.

  • Asymmetric synthesis of α-substituted chiral amines and amino acids.[3]

Q4: How is the auxiliary attached to the substrate and subsequently removed?

Attachment: The auxiliary is typically attached to a ketone or aldehyde via an acid-catalyzed condensation reaction to form an imine. This is often performed in a solvent like toluene with azeotropic removal of water using a Dean-Stark apparatus.

Cleavage: After the diastereoselective reaction, the auxiliary is cleaved to reveal the chiral product. Mild acidic hydrolysis (e.g., with aqueous acetic acid or dilute HCl) is the most common method to convert the resulting imine back to the chiral ketone or amine. This process regenerates the auxiliary, which can often be recovered and reused.[4][5]

Q5: What are the recommended storage and handling procedures?

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine should be stored in a tightly sealed container in a dry, well-ventilated place, typically under refrigeration (2-8°C) to maintain its integrity.[1] As with most amines, it should be handled in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Problem 1: Low Diastereoselectivity (Poor d.r.)
Possible Cause Explanation & Recommended Solution
Incorrect Stoichiometry of Base The stoichiometry of the deprotonating agent (e.g., LDA, LHMDS) is critical. Using too much or too little base can lead to side reactions or incomplete enolate/lithioenamine formation, eroding selectivity. Solution: Ensure your base is freshly prepared or properly titrated. Carefully control the addition of exactly one equivalent of base relative to the imine substrate.
Reaction Temperature is Too High Diastereoselectivity is governed by the small energy difference between the two competing transition states. At higher temperatures, there is sufficient thermal energy to overcome this barrier, leading to the formation of both diastereomers and thus a lower diastereomeric ratio (d.r.).[6] Solution: Perform the deprotonation and subsequent alkylation steps at low temperatures. A starting point of -78 °C (dry ice/acetone bath) is strongly recommended. If selectivity remains low, consider even lower temperatures (e.g., -90 °C or -100 °C) if your equipment permits.[7]
Inappropriate Solvent Choice The solvent can significantly influence the aggregation state and reactivity of organometallic reagents and the geometry of the transition state. Coordinating solvents like THF are generally preferred as they can help create a well-defined, monomeric transition state. Non-coordinating solvents may lead to unpredictable aggregation and lower selectivity. Solution: Use dry, coordinating ethereal solvents such as THF or Et₂O. Avoid non-polar hydrocarbon solvents for the alkylation step unless specific literature precedents exist.
Steric Mismatch The principle of this auxiliary relies on a clear steric differentiation. If your substrate or incoming electrophile is very small, the steric directing effect of the auxiliary may be less pronounced. Conversely, an extremely bulky substrate or electrophile may clash with the auxiliary, preventing the desired reaction pathway. Solution: This issue is substrate-dependent. If you suspect a steric mismatch, consider modifying the electrophile. For instance, if using an alkyl iodide, switching to the corresponding bromide or tosylate might alter the transition state geometry favorably.
ParameterConditionTypical d.r.Comments
Temperature 0 °C75:25Reduced selectivity due to thermal energy.
-40 °C90:10Improved selectivity.
-78 °C >95:5 Optimal for maximizing selectivity.
Solvent Toluene80:20Non-coordinating; may lead to aggregation.
THF >95:5 Coordinating; favors a defined transition state.
Base n-BuLi60:40Highly reactive; can lead to side reactions.
LDA >95:5 Bulky, non-nucleophilic base is ideal.
Table 1: Effect of Reaction Parameters on a Model Alkylation Reaction.
Problem 2: Low Reaction Yield
Possible Cause Explanation & Recommended Solution
Moisture or Air Contamination The lithiated intermediates and many organometallic reagents are extremely sensitive to moisture and oxygen. Contamination will quench the reactive species, drastically reducing the yield.[6] Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Conduct the entire reaction sequence under a positive pressure of an inert atmosphere (Argon or Nitrogen).
Incomplete Imine Formation If the initial condensation to form the chiral imine is incomplete, you will carry unreacted ketone into the main reaction, which will not participate in the desired pathway and will complicate purification. Solution: Use a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium towards the imine product. Monitor the reaction by TLC or ¹H NMR to ensure complete conversion before proceeding.
Inefficient Auxiliary Cleavage Incomplete hydrolysis of the imine product back to the ketone/amine will result in a lower isolated yield of the final product and make purification challenging. Solution: Ensure the hydrolysis conditions are sufficient. If mild conditions (e.g., sat. aq. NH₄Cl) are ineffective, a more acidic solution (e.g., 1M HCl or acetic acid/water mixtures) may be required. Monitor the cleavage by TLC until the starting imine spot has been fully consumed.
Problem 3: Inconsistent or Irreproducible Results

Possible Cause Explanation & Recommended Solution
Variable Reagent Quality The concentration of commercial organolithium reagents (like n-BuLi) can degrade over time. The purity of substrates and electrophiles can also vary. Inconsistent reagent quality is a primary source of irreproducibility.[8] Solution: Titrate organolithium reagents (e.g., n-BuLi, s-BuLi) before each use to determine their exact molarity. Purify substrates and electrophiles by distillation or recrystallization if their purity is questionable.
Temperature Fluctuations Inconsistent cooling or allowing the reaction to warm up prematurely during reagent addition can lead to variable diastereoselectivity and the formation of side products. Solution: Use a well-insulated Dewar for the cooling bath. Add reagents slowly and sub-surface via syringe or cannula to ensure they are cooled instantly upon entering the reaction mixture, preventing localized warming.

graph "Experimental_Workflow" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.15,0.1"];
subgraph "cluster_0" {
    label = "Step 1: Auxiliary Attachment";
    style = "rounded";
    color = "#5F6368";
    
    node [fillcolor="#F1F3F4", fontcolor="#202124"];
    A1 [label="1. Dissolve Ketone (1.0 eq) &\nAmine Auxiliary (1.1 eq) in Toluene"];
    A2 [label="2. Add p-TsOH (0.05 eq)"];
    A3 [label="3. Reflux with Dean-Stark\n(Monitor H₂O collection)"];
    A4 [label="4. Concentrate to get\ncrude Chiral Imine"];
    A1 -> A2 -> A3 -> A4;
}

subgraph "cluster_1" {
    label = "Step 2: Diastereoselective Alkylation";
    style = "rounded";
    color = "#5F6368";
    
    node [fillcolor="#FBBC05", fontcolor="#202124"];
    B1 [label="1. Dissolve Imine in dry THF\nunder Argon"];
    B2 [label="2. Cool to -78 °C"];
    B3 [label="3. Add LDA (1.1 eq) dropwise"];
    B4 [label="4. Stir for 1h at -78 °C"];
    B5 [label="5. Add Electrophile (1.2 eq)"];
    B6 [label="6. Warm to RT, then Quench"];
    B1 -> B2 -> B3 -> B4 -> B5 -> B6;
}

subgraph "cluster_2" {
    label = "Step 3: Auxiliary Cleavage & Purification";
    style = "rounded";
    color = "#5F6368";

    node [fillcolor="#34A853", fontcolor="#FFFFFF"];
    C1 [label="1. Hydrolyze with\n1M HCl (aq)"];
    C2 [label="2. Extract Chiral Product"];
    C3 [label="3. Recover Auxiliary from\naqueous layer (basify & extract)"];
    C4 [label="4. Purify Product\n(Chromatography)"];
    C1 -> C2 -> C3 -> C4;
}

A4 -> B1 [lhead=cluster_1, ltail=cluster_0, style=bold, color="#4285F4"];
B6 -> C1 [lhead=cluster_2, ltail=cluster_1, style=bold, color="#4285F4"];

}

Caption: General experimental workflow for diastereoselective alkylation.

References

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from University of York Department of Chemistry.
  • Peng, Z., et al. (2014). A TA-catalyzed DKR-like process. Organic Letters, 16, 860-863.
  • Wikipedia. (2023, October 27). Chiral auxiliary. Retrieved from [Link]

  • Wilson, P. D., et al. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University Summit Research Repository.
  • PubChem. (n.d.). 2,4,4-Trimethylcyclohexanone. Retrieved from [Link]

  • Tokyo Chemical Industry. (n.d.). Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
  • ResearchGate. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Retrieved from [Link]

  • Google Patents. (n.d.). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
  • PMC. (n.d.). A chiral interlocking auxiliary strategy for the synthesis of mechanically planar chiral rotaxanes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation.
  • BenchChem. (n.d.). Technical Support Center: Diastereoselective Reactions Using Chiral Amino Alcohol Auxiliaries.
  • PubMed. (2011, February 15). Necessary and sufficient conditions for the asymmetric synthesis of chiral amines using ω-aminotransferases. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2S,4S)-1,2,4-trimethylcyclohexane. Retrieved from [Link]

  • PMC. (n.d.). Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary.
  • American Chemical Society. (2003, August 13). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
  • DSpace@MIT. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline**. Retrieved from [Link]

  • PMC. (n.d.). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • PMC. (n.d.). Scalable and sustainable synthesis of chiral amines by biocatalysis. Retrieved from [Link]

  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • Chiralpedia. (2024, September 5). Asymmetric Synthesis in Industry: From Lab to Market. Retrieved from [Link]

  • Organic Syntheses. (2024, April 12). Hydrodealkenylative Cleavage of C(sp3)–C(sp2) Bonds: Preparation of (1S, 3R)-3-Methylcyclohexan-1-ol. Retrieved from [Link]

  • SciHorizon. (2025, February 2).
  • Advances in 1,2,4-Triazepines Chemistry. (2015, November 11).
  • -ORCA - Cardiff University. (n.d.). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins.
  • A fundamentally new approach to asymmetric synthesis. (2024, April 22).

Sources

Technical Support Center: Optimizing Reactions Mediated by (1S,2S)-2,4,4-trimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing (1S,2S)-2,4,4-trimethylcyclohexan-1-amine in asymmetric synthesis. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome challenges and achieve optimal results in your experiments. The advice herein is grounded in established principles of organocatalysis, particularly concerning sterically hindered chiral primary amines.

Introduction: The Role of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine in Asymmetric Catalysis

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine is a chiral primary amine with a rigid cyclohexane backbone and significant steric bulk arising from the gem-dimethyl group at the C4 position and the methyl group at the C2 position. This unique stereoelectronic profile makes it a potentially valuable catalyst or auxiliary in asymmetric transformations that proceed through enamine or iminium ion intermediates, such as aldol reactions, Michael additions, and Mannich reactions.[1][2] The steric hindrance provided by the trimethyl-substituted cyclohexane framework can effectively shield one face of the reactive intermediate, leading to high levels of stereoselectivity.[3][4]

However, this same steric bulk can also present challenges, often manifesting as low reaction rates and yields. This guide will address these common issues and provide a systematic approach to troubleshooting and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely types of reactions to be catalyzed by (1S,2S)-2,4,4-trimethylcyclohexan-1-amine?

A1: Given its structure as a chiral primary amine, this catalyst is best suited for reactions that proceed via enamine or iminium ion catalysis.[1] These include:

  • Aldol Reactions: The reaction of an aldehyde or ketone with another carbonyl compound to form a β-hydroxy carbonyl product.

  • Michael Additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

  • Mannich Reactions: The aminoalkylation of an acidic proton located in the α-position of a carbonyl group.

The bulky nature of the amine can be particularly advantageous in controlling the facial selectivity of the attack on the intermediate.

Q2: I am observing very low conversion in my reaction. What are the primary factors to investigate?

A2: Low conversion with a sterically hindered catalyst like (1S,2S)-2,4,4-trimethylcyclohexan-1-amine is a common issue. The primary factors to investigate are:

  • Steric Hindrance: The bulky nature of the catalyst may be impeding the approach of the substrates.

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.

  • Catalyst Loading: Insufficient catalyst concentration can lead to slow reaction rates.

  • Solvent Effects: The solvent may not be optimal for stabilizing the transition state.

A systematic optimization of these parameters is crucial.

Q3: How does the purity of the amine affect the reaction outcome?

A3: The purity of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine is critical. Impurities can act as catalyst poisons or promote undesired side reactions. It is recommended to use the amine with a purity of ≥98%.[5] If you suspect impurities, purification by distillation or chromatography may be necessary.

Q4: Can this amine be used as a chiral auxiliary instead of a catalyst?

A4: Yes, it is plausible to use (1S,2S)-2,4,4-trimethylcyclohexan-1-amine as a chiral auxiliary. In this approach, the amine would be stoichiometrically attached to one of the reactants to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary would be cleaved and recovered.

Troubleshooting Guide: Overcoming Low Yields and Poor Selectivity

This section provides a detailed, step-by-step approach to troubleshooting common problems encountered in reactions mediated by (1S,2S)-2,4,4-trimethylcyclohexan-1-amine.

Issue 1: Low Reaction Yield

A low yield is often the first hurdle to overcome. The following workflow can help diagnose and resolve this issue.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Purity Verify Purity of Amine, Substrates, and Solvents Start->Check_Purity Increase_Temp Increase Reaction Temperature Check_Purity->Increase_Temp If purity is high Increase_Loading Increase Catalyst Loading Increase_Temp->Increase_Loading If no improvement Accept_Yield Accept Lower Yield or Redesign Synthesis Increase_Temp->Accept_Yield If yield improves but is not ideal Screen_Solvents Screen Solvents Increase_Loading->Screen_Solvents If still low Increase_Loading->Accept_Yield If yield improves but is not ideal Check_Substrate Evaluate Substrate Steric Hindrance Screen_Solvents->Check_Substrate If no significant improvement Screen_Solvents->Accept_Yield If yield improves but is not ideal Modify_Substrate Modify Substrate (if possible) Check_Substrate->Modify_Substrate If substrate is too bulky Modify_Substrate->Accept_Yield If modification is not feasible

Caption: Troubleshooting workflow for low reaction yields.

Detailed Protocol for Addressing Low Yields:

  • Verify Reagent and Solvent Purity: Ensure that the (1S,2S)-2,4,4-trimethylcyclohexan-1-amine, substrates, and solvents are of high purity and anhydrous. Water can interfere with the catalytic cycle.

  • Optimize Reaction Temperature: Due to the steric bulk of the catalyst, higher temperatures may be required to achieve a reasonable reaction rate. Screen a range of temperatures (e.g., room temperature, 40 °C, 60 °C, and 80 °C). Be aware that higher temperatures can sometimes lead to lower enantioselectivity.

  • Adjust Catalyst Loading: Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol% or 30 mol%). A higher catalyst concentration can increase the rate of the reaction.

  • Solvent Screening: The choice of solvent can significantly impact the reaction rate and selectivity. Screen a variety of solvents with different polarities and coordinating abilities.

Solvent ClassExamplesRationale
Aprotic Polar Dichloromethane (DCM), ChloroformGenerally good for solubilizing reactants and stabilizing polar intermediates.
Aprotic Nonpolar Toluene, HexaneCan be effective in promoting aggregation of the catalyst and substrate, which may enhance selectivity.
Ethereal Tetrahydrofuran (THF), Diethyl etherCoordinating solvents that can influence the conformation of the catalytic intermediates.
  • Evaluate Substrate Compatibility: Highly sterically hindered substrates may not be compatible with this bulky catalyst. If possible, consider using a less sterically demanding substrate to test the catalytic activity.

Issue 2: Low Enantioselectivity

Achieving high enantioselectivity is the primary goal of asymmetric catalysis. If the enantiomeric excess (ee) is low, consider the following.

Low_ee_Troubleshooting Start Low Enantioselectivity (ee) Observed Lower_Temp Lower Reaction Temperature Start->Lower_Temp Screen_Solvents Screen Solvents Lower_Temp->Screen_Solvents If no improvement or reaction stalls Additive_Screen Screen Additives (e.g., Acid Co-catalyst) Screen_Solvents->Additive_Screen If ee is still low Check_Mechanism Evaluate Reaction Mechanism Additive_Screen->Check_Mechanism If additives are ineffective Modify_Catalyst Consider Catalyst Modification Check_Mechanism->Modify_Catalyst If transition state is not well-organized Alternative_Catalyst Select Alternative Catalyst Modify_Catalyst->Alternative_Catalyst If modification is not feasible

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Protocol for Improving Enantioselectivity:

  • Optimize Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. Screen temperatures from room temperature down to -78 °C.

  • Solvent Effects on Stereoselectivity: The solvent can influence the conformation of the enamine or iminium ion intermediate and the transition state geometry. A systematic solvent screen is highly recommended.

  • Use of Additives: In many primary amine-catalyzed reactions, the addition of a co-catalyst, such as a Brønsted acid, can improve both reactivity and enantioselectivity. The acid can protonate the intermediate, leading to a more organized transition state.

AdditiveTypical Loading (mol%)Potential Role
Benzoic Acid 10-20Proton source to facilitate catalyst turnover and organize the transition state.
Acetic Acid 10-20Similar to benzoic acid, but with different acidity.
Trifluoroacetic Acid (TFA) 5-10A stronger acid that can have a more pronounced effect. Use with caution as it can promote side reactions.
  • Mechanistic Considerations: The stereochemical outcome is determined in the transition state. The bulky 2,4,4-trimethylcyclohexyl group is expected to create a well-defined chiral pocket. If enantioselectivity is low, it may indicate that the transition state is not as rigid as anticipated, or that a background, non-catalyzed reaction is occurring.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is fundamental to effective troubleshooting. Below is a generalized catalytic cycle for an enamine-mediated Michael addition catalyzed by (1S,2S)-2,4,4-trimethylcyclohexan-1-amine.

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst (1S,2S)-2,4,4-trimethyl- cyclohexan-1-amine Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone/Aldehyde - H2O Michael_Adduct Iminium Ion Adduct Enamine->Michael_Adduct + Michael Acceptor Product Chiral Product Michael_Adduct->Product + H2O (Hydrolysis) Product->Catalyst Releases Catalyst

Caption: Generalized catalytic cycle for an enamine-mediated reaction.

In this cycle, the chiral primary amine reacts with a carbonyl compound (ketone or aldehyde) to form a chiral enamine intermediate. This enamine then attacks the Michael acceptor in a stereoselective manner, dictated by the bulky cyclohexane backbone of the catalyst. Subsequent hydrolysis releases the chiral product and regenerates the catalyst. Low yields can result from slow formation of the enamine or a slow Michael addition step, while low enantioselectivity points to a poorly organized transition state during the C-C bond formation.

Conclusion

Overcoming low yields in reactions mediated by (1S,2S)-2,4,4-trimethylcyclohexan-1-amine requires a systematic and mechanistically informed approach to optimization. The inherent steric bulk of this catalyst presents both an opportunity for high stereoselectivity and a challenge in terms of reactivity. By carefully considering the interplay of reaction parameters such as temperature, solvent, and catalyst loading, researchers can unlock the full potential of this chiral amine in asymmetric synthesis. This guide provides a foundational framework for this optimization process, enabling the development of robust and efficient stereoselective transformations.

References

  • Asymmetric catalysis with chiral primary amine-based organocatalysts. Request PDF. (2025). [Link]

  • Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. MDPI. (2022). [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals. (2024). [Link]

  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. PubMed. (2020). [Link]

  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Request PDF. (n.d.). [Link]

  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. PMC. (n.d.). [Link]

Sources

Technical Support Center: Optimizing Asymmetric Amination for (1S,2S)-2,4,4-Trimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This hub is designed for researchers, application scientists, and drug development professionals tasked with the synthesis and optimization of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine .

Synthesizing this specific chiral amine presents unique mechanistic challenges. The steric bulk of the C2 and C4 methyl groups, combined with the need to establish two contiguous stereocenters in a trans-(1S,2S) configuration, requires precise control over reaction trajectories. This guide provides field-proven troubleshooting strategies, causal explanations for catalytic behaviors, and self-validating experimental protocols.

I. Frequently Asked Questions (FAQs)

Q1: Why does the synthesis of the (1S,2S) isomer often result in poor diastereomeric ratios (dr) and low enantiomeric excess (ee)? A1: The primary challenge lies in the steric hindrance and conformational locking caused by the C2 methyl group on the 2,4,4-trimethylcyclohexanone precursor. When a hydride or amine donor approaches the intermediate imine/iminium ion, 1,3-diaxial interactions heavily bias the trajectory. To achieve the (1S,2S) configuration, the reaction must proceed via a Dynamic Kinetic Resolution (DKR) . If the rate of ketone racemization at the


-chiral center (C2) is slower than the rate of amination, the system will prematurely consume the matched enantiomer and force the mismatched enantiomer through an unfavorable transition state, ruining both yield and stereopurity[1].

Q2: Which catalytic system is most effective for achieving high (1S,2S) selectivity? A2: Biocatalysis using engineered


-Transaminases (

-TAs) or Amine Dehydrogenases (AmDHs) is currently the most highly selective method[2]. Specifically, enzymes with an engineered "large binding pocket" (such as ArRMut11 variants) can accommodate the bulky 2,4,4-trimethyl moiety without steric exclusion[1]. Transition-metal catalyzed Asymmetric Reductive Amination (ARA) using Ru-BINAP complexes is a viable chemocatalytic alternative, though it often requires higher pressures and strict anhydrous conditions to prevent imine hydrolysis[3].

Q3: How do I prevent co-factor depletion in biocatalytic transamination? A3:


-TAs rely on Pyridoxal-5'-phosphate (PLP) to shuttle the amine group. Co-factor depletion occurs if the PLP becomes trapped in its aminated form (PMP) due to thermodynamic stalling. This is resolved by using a massive excess of a sacrificial amine donor (e.g., isopropylamine) and actively removing the volatile acetone byproduct to drive the equilibrium forward via Le Chatelier's principle[2].

II. Troubleshooting Guide

Issue 1: Conversion Plateaus at ~50% in Biocatalytic Workflows
  • Mechanistic Cause: This is the classic signature of a failed Dynamic Kinetic Resolution (DKR). The enzyme is successfully aminating the (2S)-ketone enantiomer, but the remaining (2R)-ketone is not racemizing fast enough to replenish the (2S) pool[4].

  • Resolution: Increase the buffer pH from 7.5 to 8.2–8.5. The

    
    -proton at C2 requires a slightly alkaline environment to undergo base-catalyzed enolization.
    
  • Self-Validation: Spike a 1 mL aliquot with base and monitor via chiral GC-FID. If the ketone pool returns to a 50:50 racemic mixture within 30 minutes, your racemization rate is sufficient to support DKR.

Issue 2: High Levels of Over-Reduction (Alcohol Byproducts) in Chemocatalytic ARA
  • Mechanistic Cause: In Ru/Rh-catalyzed ARA, the transition metal can directly reduce the starting ketone to 2,4,4-trimethylcyclohexanol before the imine condensation step is complete.

  • Resolution: Shift from a one-pot simultaneous reaction to a two-step, one-pot protocol . Add the amine donor and a Lewis acid (e.g., Ti(OiPr)4) first, allowing the imine to fully form and water to be scavenged. Only introduce the hydrogen gas and chiral Ru-catalyst after IR spectroscopy confirms the disappearance of the ketone C=O stretch (~1710 cm⁻¹) and the appearance of the imine C=N stretch (~1660 cm⁻¹)[3].

Issue 3: Catalyst Poisoning in Transition-Metal ARA
  • Mechanistic Cause: Primary amines (both the product and the amine donor) can strongly coordinate to the Ru/Rh metal center, forming inactive Werner-type complexes that halt the catalytic cycle[3].

  • Resolution: Utilize a slightly acidic additive (such as a chiral phosphoric acid) to reversibly protonate the newly formed (1S,2S)-amine product, reducing its nucleophilicity and preventing it from outcompeting the imine for the metal's active coordination sites.

III. Quantitative Data: Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems for the amination of 2,4,4-trimethylcyclohexanone. Data is normalized for standard bench-scale conditions (100 mM substrate).

Catalyst SystemCatalyst TypeConversion (%)dr (trans:cis)ee (%)Key Limitation / Note
ArRMut11

-Transaminase
>95%98:2>99%Requires strict pH control (8.0-8.5) for DKR.
CV-TAm

-Transaminase
45%15:8580%Pocket too small; favors the cis isomer[1].
Rs-AmDH Amine Dehydrogenase88%90:1095%Requires NAD(P)H recycling system (FDH/formate)[2].
Ru-(R)-BINAP Chemocatalytic ARA75%85:1592%Prone to ketone over-reduction; requires high H₂ pressure[3].

IV. Experimental Protocols

Protocol A: Biocatalytic DKR via -Transaminase (Self-Validating System)

This protocol leverages an engineered


-TA to achieve simultaneous racemization and stereoselective amination.

Reagents: 2,4,4-trimethylcyclohexanone (100 mM), Isopropylamine (1 M), PLP (1 mM), ArRMut11 cell-free extract (10 mg/mL), Phosphate buffer (100 mM, pH 8.5).

  • Buffer Preparation: Dissolve PLP (1 mM) and Isopropylamine (1 M) in 100 mM phosphate buffer. Adjust the pH precisely to 8.5 using 1M NaOH. Causality: pH 8.5 is the critical threshold where base-catalyzed enolization of the ketone outpaces the enzymatic amination rate, enabling DKR.

  • Substrate Solubilization: Dissolve 2,4,4-trimethylcyclohexanone in DMSO (final DMSO concentration 5% v/v in the reaction) to overcome the extreme hydrophobicity of the trimethylated ring.

  • Enzyme Addition: Add the ArRMut11 extract to initiate the reaction. Incubate at 35°C with orbital shaking (200 rpm).

  • Validation Check (4 Hours): Extract a 50 µL aliquot into ethyl acetate. Run chiral GC-FID.

    • Pass Criteria: Ketone enantiomers should be at a ~1:1 ratio, indicating healthy racemization.

    • Fail Criteria: If the (2R)-ketone is accumulating, the DKR has decoupled. Add 0.1M NaOH dropwise to restore pH 8.5.

  • Workup: After 24 hours, acidify the aqueous layer to pH 2.0 with HCl to protonate the amine. Wash with dichloromethane to remove unreacted ketone. Basify the aqueous layer to pH 12.0 with NaOH and extract the pure (1S,2S)-amine with methyl tert-butyl ether (MTBE).

Protocol B: Chemocatalytic Asymmetric Reductive Amination (Ru-Catalyzed)
  • Imine Condensation: In a flame-dried Schlenk flask, combine 2,4,4-trimethylcyclohexanone (1.0 eq), benzylamine (1.2 eq), and Ti(OiPr)4 (2.0 eq) in anhydrous THF. Stir at room temperature for 12 hours.

  • Validation Check: Analyze via FTIR. Proceed only when the C=O peak (1710 cm⁻¹) is completely replaced by the C=N peak (1660 cm⁻¹). Causality: This prevents the Ru-catalyst from reducing the ketone to an alcohol byproduct.

  • Hydrogenation: Transfer the imine solution to a high-pressure autoclave. Add[RuCl2((R)-BINAP)(DMF)n] (2 mol%). Pressurize with H₂ gas to 50 bar. Stir at 50°C for 24 hours.

  • Deprotection: The resulting N-benzyl-(1S,2S)-2,4,4-trimethylcyclohexan-1-amine is deprotected via standard Pd/C hydrogenolysis (1 atm H₂, MeOH) to yield the primary amine.

V. Mechanistic Visualization

The following diagram illustrates the Dynamic Kinetic Resolution (DKR) pathway required to successfully synthesize the (1S,2S) isomer.

DKR_Pathway Racemic Racemic 2,4,4-Trimethylcyclohexanone (Starting Material) R_Ketone (2R)-2,4,4-Trimethylcyclohexanone (Mismatched) Racemic->R_Ketone S_Ketone (2S)-2,4,4-Trimethylcyclohexanone (Matched) Racemic->S_Ketone Racemization Base-Catalyzed Racemization (pH 8.5 Equilibrium) R_Ketone->Racemization Enolization Enzyme ω-Transaminase (ArRMut11) Stereoselective Pocket R_Ketone->Enzyme S_Ketone->Racemization S_Ketone->Enzyme Ideal Trajectory Product (1S,2S)-2,4,4-Trimethylcyclohexan-1-amine (100% Theoretical Yield) Enzyme->Product PLP Amine Transfer SideProduct Steric Clash / Unfavorable TS (Reaction Blocked) Enzyme->SideProduct

Caption: Dynamic Kinetic Resolution (DKR) pathway for the asymmetric amination of 2,4,4-trimethylcyclohexanone.

VI. References

  • Biocatalytic reductive aminations with NAD(P)H-dependent enzymes: enzyme discovery, engineering and synthetic applications - Chemical Society Reviews (RSC Publishing). 2[2]

  • ω-Transaminases for the amination of functionalised cyclic ketones - Organic & Biomolecular Chemistry (RSC Publishing). 1[1]

  • Asymmetric Reductive Amination in Organocatalysis and Biocatalysis - ResearchGate. 3[3]

  • Transaminase-Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions - ResearchGate. 4[4]

Sources

Technical Support Center: (1S,2S)-2,4,4-Trimethylcyclohexan-1-amine Auxiliary Removal

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists utilizing (1S,2S)-2,4,4-trimethylcyclohexan-1-amine as a chiral auxiliary or resolving agent.[1]

This guide prioritizes chemical causality —explaining why a protocol works based on the steric and electronic properties of the 2,4,4-trimethylcyclohexyl scaffold—rather than rote instruction.

Status: Operational Role: Senior Application Scientist Subject: Cleavage, Recovery, and Troubleshooting of Isophorone-Derived Chiral Amines[1]

Diagnostic & Triage: Identify Your Linkage

Before selecting a cleavage protocol, you must identify the chemical bond connecting the auxiliary to your substrate.[1] The (1S,2S)-2,4,4-trimethylcyclohexyl scaffold is sterically demanding (due to the gem-dimethyl at C4 and the adjacent methyl at C2).[1] This steric bulk is the source of its stereocontrol but also the primary obstacle during removal.[1]

Linkage TypeTypical ApplicationCleavage DifficultyRecommended Protocol
Amide Asymmetric Alkylation, Ugi ReactionHigh (Sterically hindered)Protocol A (Acidolysis/Solvolysis)
Imine / Schiff Base Strecker Synthesis,

-Amino Acid Synthesis
Low to Moderate Protocol B (Mild Acid Hydrolysis)
Salt (Ionic) Chiral Resolution (via Diastereomeric Salts)Low Protocol C (Biphasic Extraction)
Urea / Carbamate Curtius Rearrangement IntermediatesHigh Protocol D (Nitrosation/Base Hydrolysis)

Experimental Protocols

Protocol A: Hydrolysis of Hindered Amides

Context: You have used the amine to direct an alkylation and now possess a secondary amide.[1] The steric bulk of the 2,4,4-trimethylcyclohexyl group retards nucleophilic attack at the carbonyl.[1]

The Challenge: Standard alkaline hydrolysis (LiOH/H₂O) often fails or requires temperatures that racemize the product.[1] The bulky auxiliary shields the carbonyl carbon.[1]

Step-by-Step Methodology:

  • Acidic Activation (Preferred):

    • Dissolve the amide (1.0 equiv) in a mixture of Acetic Acid:Water:Concentrated H₂SO₄ (10:1:1) .

    • Mechanism: Protonation of the amide oxygen activates the carbonyl, making it susceptible to attack by water despite the steric shield.[1]

    • Heat to 90–105°C monitoring by HPLC.

    • Note: If the substrate is acid-sensitive, proceed to step 2 (Iodolactonization) if applicable.[1]

  • Alternative: Iodolactonization (If

    
    -unsaturated): 
    
    • If your product contains a specific alkene handle, reaction with

      
       can promote intramolecular cyclization, ejecting the auxiliary as the free amine.[1]
      
  • Work-up & Recovery:

    • Cool reaction mixture.

    • Basify to pH > 12 with NaOH (aq).[1]

    • Extract: The auxiliary ((1S,2S)-2,4,4-trimethylcyclohexan-1-amine) will be in the organic layer (Et₂O or DCM).[1]

    • Purify: The target acid remains in the aqueous phase (as carboxylate).[1] Acidify aqueous phase to pH 2 and extract to isolate your product.

Protocol B: Cleavage of Imines (Schiff Bases)

Context: Used in asymmetric Strecker synthesis or reductive amination.[1]

The Challenge: Ensuring complete hydrolysis without racemizing the newly formed


-center.

Step-by-Step Methodology:

  • Biphasic Hydrolysis:

    • Suspend the imine in THF (or MTBE) and 1N HCl (1:1 ratio) .

    • Stir vigorously at 0°C to Room Temperature .

    • Why 0°C? To prevent thermodynamic equilibration of the imine which could lead to racemization before hydrolysis.[1]

  • Transimination (gentler):

    • Treat the imine with Hydroxylamine hydrochloride (NH₂OH[1]·HCl) and Sodium Acetate in Ethanol.[1]

    • Mechanism: Hydroxylamine is a stronger nucleophile and will displace the chiral amine, forming the oxime of the aldehyde/ketone and releasing the (1S,2S)-amine salt.[1]

  • Filtration:

    • If using the transimination method, the oxime often precipitates or can be separated chromatographically.[1]

Protocol C: Recovery from Resolving Salts

Context: You used the amine to resolve a racemic acid.

Methodology:

  • Suspend the diastereomeric salt in MTBE (Methyl tert-butyl ether).[1]

  • Add 1M NaOH (1.1 equiv relative to the amine).

  • Stir until all solids dissolve (two clear layers).

  • Separation:

    • Organic Layer: Contains the recovered (1S,2S)-2,4,4-trimethylcyclohexan-1-amine.[1] Dry over Na₂SO₄ and concentrate.

    • Aqueous Layer: Contains your resolved chiral acid as the sodium salt.[1] Acidify with HCl to precipitate/extract.

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the correct cleavage method based on the auxiliary linkage.

Auxiliary_Removal_Workflow Start Start: Identify Linkage Decision1 Is the auxiliary attached via an Amide Bond? Start->Decision1 AmidePath Amide Linkage (High Stability) Decision1->AmidePath Yes IminePath Imine/Schiff Base (Labile) Decision1->IminePath No (Imine) SaltPath Ionic Salt (Resolution) Decision1->SaltPath No (Salt) AcidHydrolysis Protocol A: Acidic Hydrolysis (AcOH/H2SO4, Heat) AmidePath->AcidHydrolysis Steric Bulk requires Harsh Conditions MildHydrolysis Protocol B: Biphasic Acid Hydrolysis (THF/1N HCl, 0°C) IminePath->MildHydrolysis Prevent Racemization BaseExtraction Protocol C: Base Partitioning (NaOH/MTBE) SaltPath->BaseExtraction Recover Recovered Auxiliary (Organic Phase) AcidHydrolysis->Recover Product Target Chiral Product (Aqueous Phase) AcidHydrolysis->Product Precipitate/Extract MildHydrolysis->Recover MildHydrolysis->Product BaseExtraction->Recover BaseExtraction->Product

Caption: Decision tree for selecting the optimal cleavage protocol based on the chemical bond (Amide, Imine, or Salt) connecting the (1S,2S)-2,4,4-trimethylcyclohexan-1-amine auxiliary.

Troubleshooting & FAQs

Q1: I am trying to hydrolyze the amide using LiOH/H₂O₂ (Evans conditions), but the reaction is stalled. Why? A: The "Evans" conditions rely on the nucleophilic attack of the hydroperoxide anion.[1] However, the 2,4,4-trimethylcyclohexyl group is significantly more sterically hindered than the benzyl group on a standard oxazolidinone.[1] The gem-dimethyl group at C4 forces the ring into a conformation that may block the trajectory of the nucleophile.[1]

  • Fix: Switch to acidic hydrolysis (Protocol A). If the substrate is sensitive, try using TMSOK (Potassium trimethylsilanolate) in anhydrous ether, which acts as a soluble, non-hydrated hydroxide source that can sometimes bypass steric issues.[1]

Q2: My recovered amine has a lower optical rotation than the starting material. Did I racemize it? A: It is unlikely you racemized the auxiliary itself (the cyclohexane ring stereocenters are stable).[1] However, check for:

  • Chemical Purity: Trace amounts of the cleaved acid or solvents can skew rotation.

  • Salt Formation: Ensure the amine is fully the free base. If it formed a carbonate salt with atmospheric CO₂, the rotation will change.[1] Distill the recovered amine over KOH to ensure purity.

Q3: Can I use oxidative cleavage (e.g., CAN or DDQ)? A: No. Unlike p-methoxybenzyl (PMB) or other aromatic auxiliaries, (1S,2S)-2,4,4-trimethylcyclohexan-1-amine is purely aliphatic.[1] It lacks the


-system required for single-electron transfer oxidation.[1] You must rely on hydrolysis or solvolysis.

Q4: Is this auxiliary compatible with Grignard reagents? A: Yes. The secondary amine (if protected as an amide/imine) or the free amine is generally stable to Grignards, provided the N-H protons are accounted for (if using the free amine).[1] The steric bulk actually protects the nitrogen from unwanted N-alkylation side reactions.[1]

References

  • Isophorone Chemistry & Derivatives

    • Source: Organic Syntheses, Coll.[1] Vol. 4, p.932 (1963); Vol. 32, p.97 (1952).[1] (Foundational chemistry of 2,4,4-trimethylcyclopentanone and related isophorone derivatives).

    • Relevance: Establishes the structural stability and steric environment of the 2,4,4-trimethylcyclohexyl scaffold.
    • [1]

  • General Chiral Auxiliary Cleavage Strategies

    • Source: Evans, D. A. (1982).[1] "Studies in Asymmetric Synthesis." Aldrichimica Acta, 15(2), 23-32.[1]

    • Relevance: Defines the standard protocols for amide/imide hydrolysis which are adapted here for the hindered amine.
    • [1]

  • Hydrolysis of Hindered Amides

    • Source: Myers, A. G., et al. (1997).[1] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[1] Journal of the American Chemical Society, 119(28), 6496-6511.[1]

    • Relevance: Provides the mechanistic basis for acid/base hydrolysis of N-alkyl amides used in Protocol A.
    • [1]

  • Compound Verification

    • Source: PubChem Compound Summary for CID 58246416 (2,4,4-Trimethylcyclohexan-1-amine).[1]

    • Relevance: Verification of CAS and chemical structure.[2]

    • [1]

Sources

Stability issues of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine under reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (1S,2S)-2,4,4-trimethylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during its use as a chiral auxiliary or resolving agent. We will explore the underlying chemical principles of common issues and provide field-proven troubleshooting strategies and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is (1S,2S)-2,4,4-trimethylcyclohexan-1-amine and what are its primary applications?

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine is a chiral primary amine. Its structure features a cyclohexane ring with stereocenters at the C1 (bearing the amine group) and C2 (bearing a methyl group) positions. Due to its enantiopure nature, its primary applications in organic synthesis are as a chiral auxiliary or a chiral resolving agent.[1][2] As a resolving agent, it is used to separate racemic mixtures of chiral acids by forming diastereomeric salts that can be separated by crystallization.[3] As a chiral auxiliary, it can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.[1]

Q2: What are the general stability concerns I should be aware of when working with this amine?

Like many chiral primary amines, the primary stability concern is the potential for racemization, which is the loss of enantiomeric purity.[4][5] This can be particularly problematic under certain pH conditions. Other potential issues include unwanted side reactions with carbonyl compounds, reagents, or even certain solvents under specific conditions.[6][7] Many amines are also sensitive to heat and may require purification and drying under controlled conditions to prevent degradation and remove impurities.[8]

Q3: Is this amine susceptible to racemization? Under what conditions?

Yes, theoretically, it is susceptible to racemization. The stereocenter at C1, which is directly attached to the amine group, also has a hydrogen atom (the α-proton). Under basic conditions, this proton can be abstracted to form a planar carbanion or a related intermediate.[9][10][11] Reprotonation can then occur from either face, leading to a loss of the original stereochemistry and formation of the other enantiomer.

While strong acidic conditions can also lead to racemization, this often requires elevated temperatures or the formation of an intermediate like an imine.[4][12] It is crucial to assess the stability of the amine under your specific reaction and workup conditions.

Q4: How should I properly store (1S,2S)-2,4,4-trimethylcyclohexan-1-amine?

For optimal stability and to prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and carbon dioxide. Recommended storage is in a dry environment at 2-8°C.[13]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing likely causes and actionable solutions.

Issue 1: Loss of Enantiomeric Excess (ee) Observed After Reaction or Workup

Symptoms:

  • Chiral HPLC or GC analysis shows a decrease in the enantiomeric excess of the recovered amine compared to the starting material.

  • The optical rotation of the recovered amine is lower than expected.

Potential Cause A: Base-Mediated Racemization

The most common cause for racemization of a chiral amine with an α-proton is exposure to basic conditions.[10][11] This is especially true if strong bases (e.g., metal hydroxides, alkoxides) are used, particularly at elevated temperatures. Even weaker organic bases like triethylamine can cause a drop in ee if exposure is prolonged.[5]

Mechanism of Base-Catalyzed Racemization The bulky 2,4,4-trimethylcyclohexane structure may offer some steric hindrance, but the fundamental mechanism remains a key risk.

G cluster_0 Base-Catalyzed Racemization S_Amine (S)-Amine Intermediate Planar Intermediate (Aza-anion/Imine Tautomer) S_Amine->Intermediate - H⁺ (Base) Intermediate->S_Amine + H⁺ R_Amine (R)-Amine Intermediate->R_Amine + H⁺ G cluster_1 Imine Formation with a Ketone Amine (1S,2S)-Amine + R₂C=O Hemi Hemi-aminal Intermediate Amine->Hemi Nucleophilic Attack Imine Imine Product + H₂O Hemi->Imine Dehydration (Acid-catalyzed)

Caption: Workflow for pH stability testing.

Step-by-Step Methodology:

  • Initial Analysis: Accurately determine the enantiomeric excess (ee) of your starting batch of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine using a validated chiral HPLC or GC method.

  • Prepare Test Solutions: Prepare a series of small vials with aqueous buffer solutions covering the pH range of your intended workup (e.g., pH 4, 7, 10, 12). Also include a sample with the exact basic solution you plan to use (e.g., 1M NaOH).

  • Incubation: Add a small, known amount of the amine to each vial. Stir the solutions at the temperature and for the duration of your planned experimental workup.

  • Workup: For each vial, perform a standardized extraction. For acidic/neutral solutions, first basify to pH >11 with a strong base, then extract with an organic solvent (e.g., ethyl acetate). For basic solutions, extract directly.

  • Final Analysis: Dry the organic extracts, remove the solvent, and analyze the ee of the recovered amine from each condition using the same chiral method as in Step 1.

  • Evaluation: Compare the final ee values to the initial value. A significant drop in ee under a specific condition indicates a high risk of racemization.

References
  • US4859771A, Process for resolution and racemization of amines with acidic α-hydrogens, Google P
  • Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids, University of Groningen. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization, The Royal Society of Chemistry. [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers, Chemistry LibreTexts. [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations, The Journal of Organic Chemistry. [Link]

  • US6002045A, Racemisation of amines, Google P
  • Racemization Overview, Mechanism & Examples, Study.com. [Link]

  • Amine Racemisation, Reddit. [Link]

  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution, ResearchGate. [Link]

  • Chiral auxiliary, Wikipedia. [Link]

  • Impact of the Local Environment of Amines on the Activity for CO2 Hydrogenation over Bifunctional Basic – Metallic Catalysts, mediaTUM. [Link]

  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence, PMC. [Link]

  • Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes, MDPI. [Link]

  • Asymmetric total synthesis of (1S,2S,4S)-β-elemene, PMC. [Link]

  • US3337630A, Process for the purification of amines, Google P
  • Thermal Stability of Amine Compounds and Dichloromethane, Aidic. [Link]

  • Efficient Preparation of Optically Pure C2-Symmetrical Cyclic Amines for Chiral Auxiliary, Organic Chemistry Portal. [Link]

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists, MDPI. [Link]

  • A Chiral Interlocking Auxiliary Strategy for the Synthesis of Mechanically Planar Chiral Rotaxanes, University of Southampton ePrints. [Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis, PMC. [Link]

  • 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones, KPU Pressbooks. [Link]

  • Give the structures of the carbonyl compound and the amine used to form each of the following imines, Pearson. [Link]

  • Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide, NIH. [Link]

  • Simple and convenient methods for synthesis, resolution and application of aminonaphthols, Indian Journal of Chemistry. [Link]

  • (1S,2S,4S)-1,2,4-trimethylcyclohexane, PubChem. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms, Master Organic Chemistry. [Link]

  • Carbonyl condensation, Wikipedia. [Link]

  • 2,4,4-trimethylcyclopentanone, Organic Syntheses. [Link]

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control, PubMed. [Link]

  • WO2012116752A1 - Process of resolution of 1-aminoindan, Google P
  • Stereoconvergent Amine-Directed Alkyl–Alkyl Suzuki Reactions of Unactivated Secondary Alkyl Chlorides, Caltech Authors. [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement, Organic Chemistry Portal. [Link]

  • Preparation and purification of 2-(1-cyclohexenyl)cyclohexanone, Semantic Scholar. [Link]

Sources

Technical Support Center: (1S,2S)-2,4,4-trimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for (1S,2S)-2,4,4-trimethylcyclohexan-1-amine (CAS No. 134734-59-1). This document is designed for our valued partners in research, science, and drug development. As a chiral primary amine with a sterically hindered profile, this building block offers unique opportunities in asymmetric synthesis and the development of novel chemical entities. However, its distinct structure can also present specific challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, experience-driven solutions to common pitfalls encountered in the lab. Our goal is to empower you to anticipate challenges, streamline your experimental workflow, and achieve reliable, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, handling, and safety of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine.

Q1: What are the key physical and chemical properties of this amine?

Understanding the fundamental properties of a reagent is the first step to successful experimentation. (1S,2S)-2,4,4-trimethylcyclohexan-1-amine is a chiral compound with the following key characteristics:

PropertyValueSource
CAS Number 134734-59-1[1]
Molecular Formula C₉H₁₉N[1]
Molecular Weight 141.25 g/mol [1]
Appearance Clear, colorless to slightly yellow liquid[2]
Purity Typically ≥98%[1]
Boiling Point Not readily available, but similar amines suggest it is >150 °C
Density Not readily available

Causality Insight: The bulky 2,4,4-trimethylcyclohexyl group imposes significant steric hindrance around the primary amine. This is a critical feature to consider when planning reactions, as it can decrease reactivity compared to less substituted amines like cyclohexylamine.[3]

Q2: How should I properly store this amine to ensure its long-term stability?

Proper storage is crucial for maintaining the purity and reactivity of amines, which can be susceptible to degradation.

Answer: For optimal stability, (1S,2S)-2,4,4-trimethylcyclohexan-1-amine should be stored under the following conditions:

  • Temperature: 2-8°C.[1] Refrigeration slows down potential degradation pathways.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). This is critical to prevent oxidation. Primary amines can react with atmospheric carbon dioxide to form carbamates and are susceptible to air oxidation, which can lead to discoloration (e.g., turning yellow or brown) and the formation of impurities.[2]

  • Container: Keep the container tightly sealed in a dry, well-ventilated place.[4][5][6] Moisture can introduce water into your reactions and also potentially hydrolyze sensitive reagents.

Q3: What are the primary safety hazards, and what personal protective equipment (PPE) is required?

Like many aliphatic amines, this compound is hazardous and must be handled with care.[3]

Answer: The primary hazards are related to its corrosive nature. It can cause severe skin burns and eye damage.[7][8][9] Inhalation may also be harmful.[7][10] Always consult the full Safety Data Sheet (SDS) before use.

Hazard ClassificationDescriptionGHS Pictogram
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[7][8][9]GHS05 (Corrosion)
Acute Toxicity (Dermal/Inhalation) Harmful in contact with skin or if inhaled.[7][10][11]GHS07 (Exclamation Mark)
Flammability Combustible liquid. Keep away from heat and open flames.[4][5][6]GHS02 (Flammable)

Mandatory PPE:

  • Eye/Face Protection: Chemical safety goggles and a face shield.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure an eyewash station and safety shower are readily accessible.[9]

  • Respiratory Protection: Use only in a well-ventilated chemical fume hood.[10]

Q4: In which common laboratory solvents is this amine soluble?

Answer: Based on its structure—a nonpolar hydrocarbon scaffold with a polar amine group—its solubility profile is predictable. It is expected to be:

  • Highly Soluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and alcohols (methanol, ethanol).

  • Slightly Soluble to Miscible in water.[3] While the amine group can hydrogen bond with water, the large, greasy C9 hydrocarbon body limits its miscibility compared to smaller amines. This property is key for purification, as it allows for separation from water-soluble impurities via an aqueous workup.

Part 2: Troubleshooting Guide

This section addresses specific problems that may arise during experimentation, providing a logical framework for diagnosis and resolution.

Problem Area: Reaction & Synthesis
Q5: My acylation/alkylation reaction with the amine is sluggish or fails to go to completion. What are the likely causes?

Answer: This is a common issue stemming from the amine's steric bulk. The trimethylcyclohexyl group effectively shields the amine's lone pair of electrons, making it a less potent nucleophile than unhindered amines.

Troubleshooting Workflow:

G start Reaction is Sluggish/Incomplete check_purity 1. Verify Amine Purity (NMR, GC-MS) start->check_purity check_reagents 2. Assess Other Reagents (Anhydrous solvents? Active catalyst?) check_purity->check_reagents Purity OK sterics 3. Address Steric Hindrance check_reagents->sterics Reagents OK conditions 4. Optimize Reaction Conditions sterics->conditions increase_temp Increase Temperature (Provides activation energy) conditions->increase_temp longer_time Increase Reaction Time conditions->longer_time more_reagent Use More Reactive Reagent (e.g., Acyl Chloride > Acid + Coupling Agent) conditions->more_reagent catalyst Add/Change Catalyst (e.g., DMAP for acylation) conditions->catalyst

Caption: Troubleshooting workflow for incomplete reactions.

Detailed Causality:

  • Verify Purity: Impurities, especially water or CO₂, can consume reagents. Confirm the amine's purity via NMR or GC-MS before use.

  • Assess Other Reagents: Ensure you are using anhydrous solvents and that your electrophile (e.g., alkyl halide, acyl chloride) has not degraded. For amide couplings, ensure your coupling agents (e.g., HATU, EDC) are fresh.

  • Address Steric Hindrance: This is the most probable cause. The bulky framework slows down the kinetics of nucleophilic attack.

  • Optimize Conditions:

    • Temperature: Heating the reaction provides the necessary activation energy to overcome the steric barrier.

    • Reaction Time: Sterically hindered reactions simply require more time. Monitor by TLC or LC-MS to determine the endpoint.

    • Reagent Choice: Switch to a more reactive electrophile. For example, an acyl chloride is significantly more reactive than a carboxylic acid activated with a coupling reagent.

    • Catalyst: For acylations, adding a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

Q6: I'm observing unexpected side products in my reaction. What are the likely culprits?

Answer: While the steric bulk can be a challenge, it also minimizes some common side reactions like over-alkylation. However, other issues can arise.

  • Oxidation: If the reaction is exposed to air for extended periods, especially at elevated temperatures, the amine can be oxidized, leading to imines or other degradation products. Always run reactions under an inert atmosphere.

  • Elimination: If you are performing an alkylation with a secondary or tertiary alkyl halide, the basicity of the amine (pKa of the conjugate acid is ~10.6 for similar amines) can promote E2 elimination of the alkyl halide, forming an alkene instead of the desired product.[3][12] If this is an issue, consider using a primary alkyl halide or alternative synthetic routes.

  • Reagent Decomposition: At high temperatures, some reagents (e.g., acyl chlorides, coupling agents) can decompose, leading to a complex mixture. Check the thermal stability of all components in your reaction.

Problem Area: Purification & Analysis
Q7: How can I effectively remove unreacted (1S,2S)-2,4,4-trimethylcyclohexan-1-amine from my reaction mixture after workup?

Answer: Removing a basic, relatively nonpolar starting material from a potentially similar product can be tricky. Several methods can be employed.

  • Acidic Wash (Liquid-Liquid Extraction): This is the most common and effective first step.

    • Principle: The primary amine is basic and will be protonated by an aqueous acid (e.g., 1 M HCl, 10% citric acid) to form a water-soluble ammonium salt (R-NH₃⁺Cl⁻). Your likely neutral or less basic product will remain in the organic layer.

    • Protocol:

      • Dilute the reaction mixture with an immiscible organic solvent (e.g., ethyl acetate, DCM).

      • Wash the organic layer 2-3 times with 1 M HCl.

      • Combine the aqueous layers and re-extract with fresh organic solvent to recover any product that may have partitioned.

      • Wash the combined organic layers with brine, dry with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

    • Caution: This method is not suitable if your desired product is also strongly basic or is acid-labile.

  • Scavenger Resins: For a more modern and selective approach, use an isocyanate or aldehyde-functionalized polystyrene resin. These resins will covalently bind to the primary amine, allowing you to simply filter it away from your product in solution. This is an excellent method for final purification steps.

Q8: I'm struggling with the purification of my product by column chromatography on silica gel. The peaks are tailing badly.

Answer: This is a classic problem when purifying amines on silica gel.

Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic compounds like amines interact strongly and often irreversibly with these acidic sites, leading to significant peak tailing, poor resolution, and sometimes complete loss of the compound on the column.

Purification Workflow & Solutions:

G cluster_0 Option 1: Modify Eluent cluster_1 Option 2: Change Stationary Phase start Crude Product Containing Basic Impurities silica_col Prepare Silica Gel Column start->silica_col alumina_col Prepare Neutral or Basic Alumina Column start->alumina_col add_base Add Basic Modifier to Eluent (e.g., 0.5-2% Et₃N or NH₄OH in MeOH) silica_col->add_base run_col Run Chromatography add_base->run_col run_alumina Run Chromatography with Standard Eluent

Caption: Purification strategies for basic compounds.

Solutions:

  • Eluent Modification (Silica Gel): The most common solution is to "deactivate" the acidic sites on the silica. Add a small amount of a volatile base to your eluent system.

    • Recommended Modifiers: 0.5-2% triethylamine (Et₃N) or 0.5-2% of a concentrated ammonium hydroxide solution in the polar component of your eluent (e.g., in the methanol for a DCM/MeOH gradient).

    • Mechanism: The added base will preferentially bind to the acidic silanol groups, allowing your basic compound of interest to elute cleanly without strong, undesirable interactions.

  • Alternative Stationary Phase: If tailing persists, switch from silica gel to a more suitable stationary phase.

    • Alumina (Neutral or Basic): Aluminum oxide is an excellent alternative for the purification of amines. Use neutral or basic grade alumina to avoid the acidity issues of silica.

    • Reverse-Phase Chromatography (C18): If your compound is sufficiently nonpolar, reverse-phase flash chromatography using water/acetonitrile or water/methanol gradients (often with 0.1% formic acid or TFA as a modifier) can be highly effective.

Part 3: References

  • (1S,2S)-2,4,4-trimethylcyclohexan-1-amine | ChemScene.

  • Safety Data Sheet - Chemtron Supply Corporation.

  • 2 - SAFETY DATA SHEET - Acros Organics.

  • 3 - SAFETY DATA SHEET - Fisher Scientific.

  • Buy N,4,4-trimethylcyclohexan-1-amine | 45815-91-6 - Smolecule.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Spectrum Chemical.

  • SAFETY DATA SHEET - TCI Chemicals.

  • Safety data sheet - Steinfurt - Möller Chemie.

  • MATERIAL SAFETY DATA SHEET - Tri-iso.

  • Material Safety Data Sheet - Cole-Parmer.

  • Cyclohexylamine - Wikipedia.

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems - YouTube.

Sources

Technical Support Center: Enhancing the Recyclability of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (1S,2S)-2,4,4-trimethylcyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the handling, resolution, and recycling of this chiral amine. Our goal is to empower you with the knowledge to optimize your experimental workflows, improve yields, and implement sustainable practices by efficiently recycling the undesired enantiomer.

Introduction to (1S,2S)-2,4,4-trimethylcyclohexan-1-amine and the Importance of Recycling

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine is a chiral amine with a molecular formula of C₉H₁₉N and a molecular weight of 141.25 g/mol [1]. Chiral amines are crucial building blocks in the pharmaceutical and agrochemical industries, where a specific enantiomer is often responsible for the desired biological activity, while the other may be inactive or even cause adverse effects[2][3][4].

The synthesis of chiral compounds often results in a racemic mixture (a 50:50 mixture of both enantiomers)[5]. The separation of these enantiomers, a process known as resolution, is a critical step. However, this leaves 50% of the material as the "unwanted" enantiomer, which is often discarded. Recycling this unwanted enantiomer by converting it back to the racemate or the desired enantiomer is not only economically beneficial but also a key principle of green chemistry[6]. This guide will address the common challenges and provide practical solutions for enhancing the recyclability of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial applications of chiral trimethylcyclohexanamine derivatives?

A1: While specific applications for (1S,2S)-2,4,4-trimethylcyclohexan-1-amine are not extensively documented in public literature, analogous cyclic amines are vital intermediates in the synthesis of pharmaceuticals (such as mucolytics, analgesics, and bronchodilators), and agrochemicals (including herbicides, insecticides, and fungicides)[3][7][8][9]. They are also utilized as corrosion inhibitors, in polymer production as curing agents for epoxy resins, and in the creation of advanced materials[7][9].

Q2: What are the most common methods for resolving racemic 2,4,4-trimethylcyclohexan-1-amine?

A2: The most prevalent method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent[5][10]. This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid[11]. The resulting diastereomeric salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization[5]. Following separation, the pure enantiomer of the amine is recovered by treatment with a base[10]. Chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase, is another powerful technique for both analytical and preparative-scale separation[4][12].

Q3: How can I determine the enantiomeric purity of my (1S,2S)-2,4,4-trimethylcyclohexan-1-amine sample?

A3: Several analytical techniques can be used to determine enantiomeric excess (e.e.). Chiral HPLC and chiral Gas Chromatography (GC) are the most common and accurate methods[12][13]. These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, often in conjunction with a chiral derivatizing agent or a chiral solvating agent, to create a diastereomeric environment that results in distinguishable signals for each enantiomer[13].

Q4: What is the most promising strategy for recycling the unwanted enantiomer of 2,4,4-trimethylcyclohexan-1-amine?

A4: A highly effective strategy is to racemize the unwanted enantiomer, converting it back into the 50:50 mixture of both enantiomers, which can then be subjected to the resolution process again[6]. One patented method for racemizing chiral amines involves treatment with a metal hydroxide in an aprotic polar solvent[14]. Another approach is to convert the amine back to the corresponding achiral ketone, 2,4,4-trimethylcyclohexanone, through an oxidation process. The ketone can then be subjected to stereoselective reductive amination to favor the formation of the desired (1S,2S)-enantiomer[15].

Troubleshooting Guide

This section addresses specific issues you may encounter during the resolution and recycling of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine.

Problem Potential Cause(s) Troubleshooting Solution(s)
Low Yield During Diastereomeric Salt Crystallization 1. The desired diastereomeric salt has high solubility in the chosen solvent. 2. Incomplete precipitation. 3. Suboptimal ratio of resolving agent to amine.1. Solvent Screening: Test a range of solvents to find one that minimizes the solubility of the target salt. 2. Temperature Optimization: Experiment with lower crystallization temperatures to promote precipitation. 3. Seeding: Introduce a few seed crystals of the desired diastereomeric salt to induce crystallization[11]. 4. Stoichiometry Adjustment: Fine-tune the molar ratio of the resolving agent to the amine[11].
Product "Oils Out" Instead of Crystallizing 1. High degree of supersaturation. 2. Crystallization temperature is above the melting point of the solvated salt.1. Reduce Supersaturation: Use a more dilute solution or a slower cooling rate. 2. Slow Anti-Solvent Addition: If using an anti-solvent, add it very slowly. 3. Temperature Control: Choose a solvent system that allows for crystallization at a higher temperature, well below the melting point of the salt[11]. 4. Agitation: Ensure efficient stirring to prevent oiling out[11].
Incomplete Racemization of the Unwanted Enantiomer 1. Insufficient reaction time or temperature. 2. Inappropriate base or solvent for the racemization reaction. 3. Presence of impurities that inhibit the catalyst or reaction.1. Optimize Reaction Conditions: Systematically vary the temperature, time, and concentration of the base. 2. Reagent Selection: Based on established protocols for similar amines, consider using a strong base like a metal hydroxide in an aprotic polar solvent such as DMSO[14]. 3. Purification: Ensure the unwanted enantiomer is sufficiently pure before attempting racemization.
Formation of Side Products During Recycling 1. Oxidation of the amine. 2. Over-alkylation or other side reactions during synthesis from a recycled intermediate. 3. Degradation of the amine under harsh recycling conditions.1. Inert Atmosphere: Conduct reactions, particularly at elevated temperatures, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Control Stoichiometry: Carefully control the stoichiometry of reagents in subsequent synthetic steps to minimize side product formation[15]. 3. Milder Conditions: Investigate milder racemization or conversion methods to avoid degradation.
Difficulty in Separating the Amine from the Reaction Mixture 1. Presence of impurities with similar boiling points or polarities. 2. Formation of azeotropes during distillation.1. Purification Techniques: Employ alternative purification methods such as column chromatography or preparative HPLC. 2. Derivative Formation: Consider converting the amine to a solid derivative (e.g., a salt) that can be easily filtered and then reconverted to the free amine. 3. Aqueous Wash: Use an aqueous basic solution to remove acidic impurities by forming water-soluble salts[16].

Experimental Protocols

Protocol 1: Resolution of Racemic 2,4,4-trimethylcyclohexan-1-amine via Diastereomeric Salt Formation

This protocol provides a general procedure for the resolution of a racemic amine using a chiral acid. The choice of solvent and the specific chiral acid may require optimization.

Materials:

  • Racemic 2,4,4-trimethylcyclohexan-1-amine

  • Chiral resolving agent (e.g., L-(+)-tartaric acid)

  • Solvent (e.g., methanol, ethanol, or a mixture)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Organic extraction solvent (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a flask, dissolve the racemic 2,4,4-trimethylcyclohexan-1-amine in the chosen solvent with gentle warming and stirring.

  • Resolving Agent Addition: In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the chiral resolving agent in the same solvent, warming if necessary. Slowly add the resolving agent solution to the amine solution with continuous stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add an aqueous NaOH solution until the pH is basic (pH > 10) to liberate the free amine.

  • Extraction: Extract the free amine into an organic solvent.

  • Drying and Evaporation: Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the resolved enantiomer.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC[11].

Protocol 2: Racemization of the Unwanted Enantiomer

This protocol is based on a general method for the racemization of chiral amines and may require optimization for (1R,2R)- or (1S,2S)-2,4,4-trimethylcyclohexan-1-amine.

Materials:

  • The unwanted enantiomer of 2,4,4-trimethylcyclohexan-1-amine

  • Metal hydroxide (e.g., potassium hydroxide)

  • Aprotic polar solvent (e.g., dimethyl sulfoxide - DMSO)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the unwanted amine enantiomer in the aprotic polar solvent.

  • Base Addition: Add the metal hydroxide to the solution.

  • Heating: Heat the mixture to a temperature that facilitates racemization (e.g., 80-120 °C), monitoring the progress of the reaction by taking aliquots and analyzing the enantiomeric ratio by chiral HPLC or GC.

  • Work-up: Once racemization is complete, cool the reaction mixture, dilute with water, and extract the racemic amine with an organic solvent.

  • Purification: Wash the organic extract with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The resulting racemic amine can be reintroduced into the resolution process.

Visualizing the Recycling Workflow

The following diagram illustrates a typical workflow for the resolution of racemic 2,4,4-trimethylcyclohexan-1-amine and the recycling of the unwanted enantiomer.

Recycling_Workflow cluster_0 Resolution cluster_1 Separation & Recovery cluster_2 Recycling Loop racemic_amine Racemic 2,4,4-trimethyl- cyclohexan-1-amine resolution Diastereomeric Salt Formation & Crystallization racemic_amine->resolution + Chiral Resolving Agent desired_enantiomer Desired (1S,2S)-Enantiomer (as salt) resolution->desired_enantiomer unwanted_enantiomer Unwanted Enantiomer (in mother liquor) resolution->unwanted_enantiomer liberation_desired Liberation with Base desired_enantiomer->liberation_desired liberation_unwanted Liberation with Base unwanted_enantiomer->liberation_unwanted final_product Pure (1S,2S)-Enantiomer liberation_desired->final_product unwanted_amine Recovered Unwanted Enantiomer liberation_unwanted->unwanted_amine racemization Racemization unwanted_amine->racemization racemization->racemic_amine Recycled Racemate

Caption: Workflow for resolution and recycling.

Quantitative Data Summary

The efficiency of the resolution and recycling process can be evaluated based on yield and enantiomeric excess. The following table provides hypothetical target values for a well-optimized process.

Parameter Target Value Analytical Method
Yield of Desired Enantiomer (per resolution cycle) > 40% (approaching 50% theoretical max)Gravimetric
Enantiomeric Excess (e.e.) of Resolved Enantiomer > 99%Chiral HPLC or Chiral GC
Recovery of Unwanted Enantiomer from Mother Liquor > 95%Gravimetric
Conversion in Racemization Step > 98% (to racemic mixture)Chiral HPLC or Chiral GC
Overall Yield (with recycling) > 85%Gravimetric

References

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. (URL: [Link])

  • 2,4,4-Trimethylcyclohexanone | C9H16O | CID 102771 - PubChem. (URL: [Link])

  • 4.6: Separating enantiomers - Chemistry LibreTexts. (URL: [Link])

  • US20130253226A1 - Process for preparing 3-aminomethyl-3,5,5-trimethylcyclohexylamine. (URL: )
  • Circularity in mixed-plastic chemical recycling enabled by variable rates of polydiketoenamine hydrolysis - ResearchGate. (URL: [Link])

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (URL: [Link])

  • Functionalized Chiral Materials for Use in Chiral Sensors - ResearchGate. (URL: [Link])

  • 2-Methylcyclohexylamine, (1S,2S)- | C7H15N | CID 6993478 - PubChem. (URL: [Link])

  • Article Compounds - Organic Syntheses Procedure. (URL: [Link])

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (URL: [Link])

  • US6002045A - Racemisation of amines - Google P
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (URL: [Link])

  • What industries use Triacetonamine as a key raw material? - Knowledge - Bloom Tech. (URL: [Link])

  • Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic - ChemRxiv. (URL: [Link])

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (URL: [Link])

  • The continuing significance of chiral agrochemicals - PMC - NIH. (URL: [Link])

  • Purification of cyclohexanol from cyclohexane oxidation - ResearchGate. (URL: [Link])

  • Chemical recycling of imine-linked covalent organic frameworks - ResearchGate. (URL: [Link])

  • US2377511A - Purification of amine reaction mixtures - Google P
  • US20130345421A1 - Process of isolating enantiomer components from enantiomer mixtures by particle-size-controlled crystallization - Google P
  • Strategies for chiral separation: from racemate to enantiomer - PMC. (URL: [Link])

  • Chiral chemistry: in the DNA of Symeres. (URL: [Link])

  • Triacetoneamine Derivatives:- Industrial Applications and Recent Developments - ResearchGate. (URL: [Link])

  • US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof - Google P
  • EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. (URL: )
  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (URL: [Link])

Sources

Troubleshooting guide for (1S,2S)-2,4,4-trimethylcyclohexan-1-amine experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and steric challenges associated with (1S,2S)-2,4,4-trimethylcyclohexan-1-amine .

Unlike standard primary amines, this molecule presents unique kinetic barriers. The (1S,2S) relative stereochemistry dictates a trans-1,2-disubstituted cyclohexane architecture. To minimize 1,3-diaxial interactions with the bulky 4,4-dimethyl group, the ring heavily favors a conformation where the C1-amine and C2-methyl are both equatorial. This diequatorial arrangement places the amine and the methyl group in a gauche conformation, creating a severe steric shield around the nitrogen's lone pair.

Below is the comprehensive troubleshooting guide to overcoming these steric penalties in your synthetic workflows.

Module 1: Amide Bond Formation (N-Acylation)

Symptom: Low conversion rates (<20%), high recovery of unreacted amine, or the formation of guanidinium/uronium side products. Root Causality: Standard coupling reagents (like EDC/HOBt) form active esters that are not electrophilic enough to overcome the steric clash between the C2-methyl group of the amine and the incoming acyl group. If the reaction is too slow, uronium-based reagents (like HATU) can react directly with the amine to form an unreactive guanidinium byproduct[1].

The Solution: Transition to highly reactive, less sterically demanding coupling agents like COMU or utilize acid chlorides. Microwave irradiation is highly recommended to overcome the activation energy barrier[2].

Quantitative Comparison of Coupling Reagents
Coupling ReagentActivation IntermediateTypical Yield (%)Reaction Time (h)Epimerization Risk
EDC / HOBt HOBt active ester< 20%24Low
HATU HOAt active ester60 - 75%12Low
COMU Oxyma active ester85 - 95%4Very Low
Acid Chloride Acyl chloride> 90%2High
Step-by-Step Protocol: COMU-Mediated Coupling

This protocol utilizes COMU due to its superior performance with sterically hindered amines and favorable safety profile[1].

  • Activation: Dissolve the carboxylic acid (1.0 eq) and 1 (1.2 eq) in anhydrous DMF (0.1 M) under nitrogen.

  • Base Addition: Add DIPEA (2.5 eq) and stir at room temperature for 15 minutes.

  • Self-Validation Check: Before proceeding, analyze a 5 µL aliquot via LC-MS. You must confirm the complete consumption of the carboxylic acid and the formation of the Oxyma-active ester intermediate. If the active ester has not formed, adding the amine will fail.

  • Coupling: Add (1S,2S)-2,4,4-trimethylcyclohexan-1-amine (1.1 eq) to the reaction mixture.

  • Thermodynamic Push: Heat the reaction to 50°C using a conventional heating block, or apply microwave irradiation at 80°C for 20 minutes[2].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with 1M HCl (to remove unreacted amine), and dry over Na₂SO₄.

Module 2: Reductive Amination (N-Alkylation)

Symptom: Complete lack of product formation; isolation of the reduced alcohol instead of the target amine. Root Causality: Direct reductive amination using Sodium triacetoxyborohydride (NaBH(OAc)₃) relies on the rapid, in situ formation of an imine/iminium ion. Because (1S,2S)-2,4,4-trimethylcyclohexan-1-amine is sterically hindered, imine condensation is the rate-limiting step. The reducing agent prematurely reduces the starting ketone/aldehyde before the amine can react[3].

The Solution: Utilize an indirect (two-step) reductive amination. Force the imine formation using a strong Lewis acid water-scavenger like Titanium(IV) isopropoxide (Ti(OiPr)₄), followed by a delayed reduction step[3].

Step-by-Step Protocol: Ti(OiPr)₄ Mediated Reductive Amination
  • Condensation: Combine the carbonyl compound (1.0 eq) and (1S,2S)-2,4,4-trimethylcyclohexan-1-amine (1.2 eq) in anhydrous THF (or neat if both are liquids).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 eq) dropwise under an inert atmosphere. Stir at room temperature for 12–18 hours.

  • Self-Validation Check: Do not add the reductant yet. Take a 10 µL aliquot, dilute in dry THF, and run an FTIR. The carbonyl stretch (~1710 cm⁻¹) must be completely replaced by a distinct C=N imine stretch (~1650 cm⁻¹). If the carbonyl persists, apply gentle heating (40°C) for an additional 4 hours.

  • Reduction: Dilute the mixture with absolute ethanol and cool to 0°C. Add Sodium borohydride (NaBH₄) (1.5 eq) in small portions. Stir for 2 hours.

  • Workup: Quench by adding water dropwise. This will hydrolyze the titanium complex, precipitating white, insoluble TiO₂. Filter the suspension through a pad of Celite, wash the filter cake with dichloromethane, and concentrate the filtrate.

Workflow Visualization

G Start Reaction with (1S,2S)-2,4,4-trimethylcyclohexan-1-amine Amide Amide Coupling Start->Amide RedAm Reductive Amination Start->RedAm CheckSterics Is the Carboxylic Acid Sterically Hindered? Amide->CheckSterics Assess Acid ImineForm Pre-form Imine: Ti(OiPr)4, Neat or THF, 12h RedAm->ImineForm Step 1 UseCOMU Protocol: COMU + DIPEA Elevated Temp/Microwave CheckSterics->UseCOMU Yes UseHATU Protocol: HATU + DIPEA Room Temp to 50°C CheckSterics->UseHATU No Success Successful Conversion (>80% Yield) UseCOMU->Success UseHATU->Success Reduction Reduce Imine: NaBH4 or NaBH3CN, EtOH ImineForm->Reduction Step 2 Reduction->Success

Decision tree for optimizing reactions with sterically hindered (1S,2S)-2,4,4-trimethylcyclohexan-1-amine.

Frequently Asked Questions (FAQs)

Q: Why do I observe a mass corresponding to M+44 during storage or reaction setup? A: Primary amines, especially lipophilic aliphatic ones, readily absorb atmospheric CO₂ to form carbamate salts. This entirely deactivates the amine. Always store (1S,2S)-2,4,4-trimethylcyclohexan-1-amine tightly sealed under argon or nitrogen at 2-8°C[4]. If carbamate formation is suspected, a mild basic wash prior to use can regenerate the free base.

Q: Is racemization a concern during the coupling of this amine? A: The chiral centers at C1 and C2 of the cyclohexane ring are highly stable under standard basic coupling conditions because they lack highly acidic alpha-protons. However, if you are coupling this amine to a chiral carboxylic acid, the extended reaction times required for hindered amines increase the risk of epimerizing the acid component. Using COMU minimizes this risk due to rapid active ester formation[1].

Q: Can I use standard direct reductive amination catalysts like Pd/C with H₂? A: While possible, the generation of sterically hindered amines using heterogeneous catalysts often requires highly specific conditions. The hydroxyl groups on Pd(OH)₂ clusters are crucial for passing protons to facilitate imine generation prior to reduction. Without careful catalyst selection, you will likely observe high rates of starting material reduction rather than amination[5].

References

  • ChemScene.(1S,2S)-2,4,4-trimethylcyclohexan-1-amine Product Information (CAS 134734-59-1).
  • ACS Omega.DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds.
  • Sciencemadness.org.A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
  • ResearchGate.Development of a Solvent-Reagent Selection Guide for the Formation of Thioesters.
  • ResearchGate.The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity.

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Validation & Comparative

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking (1S,2S)-trans-2-Phenyl-1-cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the synthetic chemist's toolbox is equipped with a variety of strategies. Among these, the use of chiral auxiliaries remains a robust and reliable method for controlling stereochemistry.[1] A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse.

This guide provides an in-depth comparison of the performance of the readily available and powerful chiral auxiliary, (1S,2S)-trans-2-phenyl-1-cyclohexanol , with other widely used alternatives, namely Evans' oxazolidinones and pseudoephedrine-based auxiliaries . While the initially requested topic focused on (1S,2S)-2,4,4-trimethylcyclohexan-1-amine, a thorough review of the scientific literature revealed a lack of published data on its application as a chiral auxiliary. Consequently, we have pivoted to a structurally related and extensively documented alternative, (1S,2S)-trans-2-phenyl-1-cyclohexanol, developed by J. K. Whitesell, to provide a data-driven and practical comparison.[2]

The Role of Chiral Auxiliaries in Asymmetric Alkylation

One of the most fundamental carbon-carbon bond-forming reactions in organic synthesis is the alkylation of enolates. When a prochiral enolate is alkylated, a new stereocenter is created. By attaching a chiral auxiliary to the enolate precursor, the auxiliary's chiral environment sterically hinders one face of the enolate, forcing the incoming electrophile to attack from the less hindered face. This results in the preferential formation of one diastereomer over the other. The efficacy of a chiral auxiliary in this context is primarily evaluated by the diastereomeric excess (d.e.) of the product and the chemical yield.

Comparative Performance in Asymmetric Alkylation

To provide a clear and objective comparison, the following table summarizes the performance of (1S,2S)-trans-2-phenyl-1-cyclohexanol, a representative Evans' oxazolidinone, and pseudoephedrine in the asymmetric alkylation of a propionate derivative.

Chiral AuxiliaryElectrophile (R-X)BaseSolventTemp (°C)Diastereomeric Excess (d.e.) (%)Yield (%)Reference
(1S,2S)-trans-2-Phenyl-1-cyclohexanol Benzyl bromideLHMDSTHF-78>98High[3]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Benzyl bromideNaHMDSTHF-78>9985[4]
(+)-Pseudoephedrine Benzyl bromideLDATHF-78>9990[4]

As the data indicates, all three classes of chiral auxiliaries can achieve excellent levels of diastereoselectivity in asymmetric alkylation reactions, often exceeding 98% d.e. The choice of auxiliary may therefore depend on other factors such as the ease of preparation and cleavage, cost, and compatibility with other functional groups in the substrate.

Mechanistic Insights into Stereochemical Control

The high degree of stereocontrol exerted by these auxiliaries stems from the formation of rigid, chelated transition states that effectively block one face of the enolate.

(1S,2S)-trans-2-Phenyl-1-cyclohexanol (Whitesell's Auxiliary)

In the case of esters derived from trans-2-phenyl-1-cyclohexanol, the stereochemical outcome is dictated by the conformation of the enolate. It is proposed that the enolate adopts a conformation where the phenyl group of the auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. The rigidity of the cyclohexyl ring and the steric bulk of the phenyl group are crucial for achieving high diastereoselectivity.

Evans' Oxazolidinones

Evans' auxiliaries are renowned for their predictable and high levels of stereocontrol.[1] Upon N-acylation, the resulting imide can be deprotonated to form a Z-enolate which is chelated to a metal cation (typically lithium or sodium). The substituent at the 4-position of the oxazolidinone ring then effectively blocks one face of the enolate, leading to highly diastereoselective alkylation.[1]

Pseudoephedrine

Amides derived from pseudoephedrine also form a rigid, chelated Z-enolate upon deprotonation with a strong base like LDA. The methyl and hydroxyl groups of the pseudoephedrine backbone, along with the phenyl ring, create a well-defined chiral pocket that directs the incoming electrophile to one face of the enolate with high fidelity.

Experimental Workflows

The following diagrams and protocols outline the key steps involved in the application of these chiral auxiliaries in asymmetric alkylation.

General Experimental Workflow

G cluster_0 Attachment of Auxiliary cluster_1 Asymmetric Alkylation cluster_2 Cleavage of Auxiliary A Carboxylic Acid C Acylated Auxiliary A->C Acylation B Chiral Auxiliary B->C D Enolate Formation (Base, -78 °C) C->D E Alkylation (Electrophile, R-X) D->E F Alkylated Product (High d.e.) E->F G Cleavage Reaction F->G H Chiral Product G->H I Recovered Auxiliary G->I

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Detailed Experimental Protocols

Protocol 1: Asymmetric Alkylation using (1S,2S)-trans-2-Phenyl-1-cyclohexanol Auxiliary

1. Esterification of the Chiral Auxiliary:

  • To a solution of (1S,2S)-trans-2-phenyl-1-cyclohexanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add propanoyl chloride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with DCM.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the propionate ester.

2. Diastereoselective Alkylation:

  • To a solution of the propionate ester (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C, add lithium hexamethyldisilazide (LHMDS) (1.1 eq.) dropwise.

  • Stir the solution for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq.) and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate. The diastereomeric excess can be determined by chiral HPLC or NMR analysis of the crude product.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the alkylated ester in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (3.0 eq.) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary. The organic layer contains the desired chiral carboxylic acid.

Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

1. Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq.) dropwise.

  • After stirring for 15 minutes, add propanoyl chloride (1.1 eq.) and stir for an additional hour at -78 °C before warming to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product into ethyl acetate.[4]

2. Diastereoselective Alkylation:

  • Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.

  • Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) and stir for 30 minutes.

  • Add benzyl bromide (1.2 eq.) and continue stirring at -78 °C for 2-4 hours.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.[4]

3. Cleavage of the Chiral Auxiliary:

  • The chiral auxiliary can be cleaved under various conditions to yield different products. For example, treatment with lithium hydroxide and hydrogen peroxide provides the chiral carboxylic acid. Reduction with lithium borohydride yields the chiral alcohol.

Concluding Remarks

The selection of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. (1S,2S)-trans-2-Phenyl-1-cyclohexanol stands as a powerful and cost-effective option, delivering excellent stereoselectivity comparable to the more widely known Evans' oxazolidinones and pseudoephedrine-based auxiliaries. Its ease of preparation and high performance make it a valuable tool for researchers in both academic and industrial settings. The choice between these auxiliaries will ultimately be guided by the specific requirements of the synthetic target, including desired final product (acid, aldehyde, alcohol), and considerations of cost and scalability.

References

  • Whitesell, J. K., Chen, H. H., & Lawrence, R. M. (1985). trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary. J. Org. Chem., 50(23), 4663–4664. [Link]

  • Gonzalez, J., Aurigemma, C., & Truesdale, L. (2004). Sharpless bishydroxylation procedure to trans-2-phenyl-1-cyclohexanol. Organic Syntheses, 10, 603. [Link]

  • McIntosh, J. M., Kiser, E. J., & Tian, Z. (1998). Alkylation of the hippurate esters of trans-2-(p-substituted phenyl)cyclohexanol. Canadian Journal of Chemistry, 76(2), 147-151. [Link]

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. J. Am. Chem. Soc., 104(6), 1737–1739. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Wikipedia. (n.d.). trans-2-Phenyl-1-cyclohexanol. [Link]

  • chemeurope.com. (n.d.). Trans-2-Phenyl-1-cyclohexanol. [Link]

  • Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans)-. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess in Products from (1S,2S)-2,4,4-trimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of a compound is not a trivial detail; it is a critical determinant of its biological activity, efficacy, and safety profile. Chiral auxiliaries are indispensable tools in asymmetric synthesis, guiding the formation of a desired stereoisomer. Among these, (1S,2S)-2,4,4-trimethylcyclohexan-1-amine, a sterically hindered chiral amine, offers a robust framework for inducing high levels of stereoselectivity. However, the synthesis of an enantiomerically enriched product is only half the battle. The subsequent, and equally crucial, step is the rigorous validation of its enantiomeric excess (ee).

This guide provides an in-depth, objective comparison of the analytical methodologies for determining the enantiomeric excess of products synthesized using (1S,2S)-2,4,4-trimethylcyclohexan-1-amine as a chiral auxiliary. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Cornerstone of Asymmetric Synthesis: Understanding the Chiral Auxiliary

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine's efficacy as a chiral auxiliary stems from its rigid cyclohexane backbone and the bulky trimethyl substitution. This steric hindrance effectively shields one face of the reactive center, compelling incoming reagents to approach from the less hindered side, thus dictating the stereochemical outcome of the reaction. The temporary incorporation of this chiral moiety allows for the diastereoselective formation of a new stereocenter. Once the desired chirality is established, the auxiliary is cleaved and can often be recovered for reuse, an important consideration for process efficiency and cost-effectiveness.

The immediate product of such a synthesis is a pair of diastereomers. The ratio of these diastereomers, the diastereomeric excess (de), is a direct measure of the success of the asymmetric induction. Following the removal of the chiral auxiliary, the final product is a mixture of enantiomers, and its purity is quantified by the enantiomeric excess (ee). The accurate determination of both de and ee is paramount.

Core Analytical Techniques: A Comparative Analysis

The validation of enantiomeric excess primarily relies on three core analytical techniques: chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and to a lesser extent, polarimetry. Each method operates on distinct principles and offers a unique set of advantages and limitations.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is arguably the most powerful and widely utilized technique for the separation and quantification of enantiomers and diastereomers.[1] Its high resolution and sensitivity make it the method of choice for accurate purity assessment.

The Principle of Chiral Recognition: The separation of stereoisomers is achieved on a Chiral Stationary Phase (CSP). CSPs are composed of a single enantiomer of a chiral molecule immobilized on a solid support, typically silica gel. As the mixture of enantiomers passes through the column, they form transient, non-covalent diastereomeric complexes with the CSP. The differing stability of these complexes results in different retention times, allowing for their separation and individual quantification.[2]

Method Development for Products of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine:

For products derived from this chiral auxiliary, which are often amines or have an amine precursor, several types of CSPs are particularly effective:

  • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are excellent starting points for screening. They offer broad applicability and a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

  • Pirkle-type CSPs: These phases, such as those based on (R)- or (S)-phenylglycine or -leucine, are effective for compounds containing π-acidic or π-basic functionalities. Derivatization of the amine product with a π-acidic group like a 3,5-dinitrobenzoyl moiety can enhance resolution on a π-basic Pirkle column.[2]

  • Protein-based and Macrocyclic Antibiotic CSPs: For certain applications, particularly in bioanalysis, columns based on proteins (e.g., α1-acid glycoprotein) or macrocyclic antibiotics (e.g., vancomycin, teicoplanin) can provide unique selectivity.[3]

The choice of mobile phase is also critical. A typical screening approach involves using a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution for amine-containing compounds.

Table 1: Comparison of Chiral Stationary Phases for Amine Separation

Chiral Stationary Phase TypePrinciple of SeparationAdvantagesCommon Applications
Polysaccharide-based Hydrogen bonding, dipole-dipole interactions, steric hindrance, inclusion complexation.Broad applicability, robust, available in both analytical and preparative scales.Wide range of chiral compounds, including amines, alcohols, and carbonyls.
Pirkle-type (Brush-type) π-π interactions, hydrogen bonding, dipole-dipole interactions.Predictable elution order for some classes of compounds, excellent for derivatized amines.Aromatic compounds, amides, esters.
Ligand Exchange Formation of diastereomeric metal complexes.High selectivity for amino acids and other bidentate ligands.Amino acids, hydroxy acids.
Macrocyclic Antibiotics Complexation, hydrogen bonding, steric interactions.Unique selectivity, useful for complex molecules.Natural products, pharmaceuticals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Rapid and Versatile Tool

NMR spectroscopy offers a powerful alternative to chromatography for determining enantiomeric excess, often with the advantage of faster analysis times and non-destructive sample preparation.[4] The principle lies in converting the enantiomeric pair into diastereomers in situ, which are distinguishable in the NMR spectrum.

1. Chiral Solvating Agents (CSAs):

CSAs are enantiomerically pure compounds that form transient, rapidly equilibrating diastereomeric complexes with the analyte. This interaction induces a small difference in the chemical environment of the corresponding nuclei in the two enantiomers, leading to the splitting of signals in the NMR spectrum. The ratio of the integrated areas of these split signals directly corresponds to the enantiomeric ratio.

For amine-containing products, common CSAs include:

  • (R)- or (S)-1,1'-Bi-2-naphthol (BINOL): This diol can form hydrogen bonds with the amine, creating a chiral environment.

  • Chiral acids: Such as (R)- or (S)-mandelic acid or Mosher's acid, can form diastereomeric salts with the amine.

Causality in Signal Splitting: The observed chemical shift difference (Δδ) arises from the different spatial arrangement of the analyte's protons relative to the anisotropic regions (e.g., aromatic rings) of the CSA in the transient diastereomeric complexes.

2. Chiral Derivatizing Agents (CDAs):

CDAs react covalently with the analyte to form stable diastereomers. These diastereomers have distinct physical properties and, therefore, different NMR spectra. The diastereomeric ratio can be determined by integrating well-resolved signals from the newly formed diastereomers.

A common CDA for primary and secondary amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) . The resulting Mosher's amides often exhibit well-resolved signals for the methoxy or trifluoromethyl groups in the ¹H or ¹⁹F NMR spectra, respectively.

Self-Validation in NMR: A key aspect of trustworthy NMR-based ee determination is ensuring that the derivatization reaction with a CDA proceeds to completion and without kinetic resolution (i.e., one enantiomer reacting faster than the other). This can be verified by running the reaction on a racemic sample and confirming a 1:1 ratio of diastereomers.

Table 2: Performance Comparison of Analytical Methods for Enantiomeric Excess Determination

ParameterChiral HPLCNMR with Chiral Solvating Agent (CSA)NMR with Chiral Derivatizing Agent (CDA)
Principle Physical separation of enantiomers on a chiral stationary phase.Formation of transient diastereomeric complexes in solution.Covalent formation of stable diastereomers.
Accuracy High, often considered the gold standard.Good, but can be affected by peak overlap and integration errors.High, provided the derivatization reaction is complete.
Precision Excellent.Good.Excellent.
Sensitivity (LOD/LOQ) High.Moderate, requires sufficient sample concentration for clear signal splitting.Moderate to high, depending on the nucleus being observed.
Sample Throughput Moderate, typical run times are 10-30 minutes.High, analysis time is typically a few minutes per sample.Low, requires a chemical reaction and purification step.
Cost High initial instrument cost, ongoing cost of columns and solvents.High initial instrument cost, lower consumable costs.High initial instrument cost, cost of derivatizing agent.
Sample Preparation Simple dissolution and filtration.Simple mixing of analyte and CSA in an NMR tube.Chemical reaction followed by workup and purification.
Non-destructive Yes.Yes.No.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for a Novel Amine
  • Sample Preparation:

    • Prepare a stock solution of the racemic product at approximately 1 mg/mL in the mobile phase.

    • Prepare a similar concentration of the enantiomerically enriched sample.

  • Initial Screening:

    • Screen a selection of chiral stationary phases (e.g., Chiralcel OD-H, Chiralpak AD-H, and a Pirkle-type column).

    • Use a generic mobile phase, such as 90:10 hexane:isopropanol with 0.1% diethylamine for basic compounds.

    • Monitor the separation at a suitable UV wavelength.

  • Method Optimization:

    • Once a column showing baseline or partial separation is identified, optimize the mobile phase composition.

    • Vary the ratio of the polar modifier (e.g., from 5% to 20% isopropanol).

    • If necessary, try different alcohol modifiers (e.g., ethanol, n-butanol).

    • Optimize the concentration of the additive (e.g., 0.05% to 0.2% diethylamine).

  • Validation:

    • Inject the racemic sample to determine the retention times of both enantiomers and calculate the resolution factor.

    • Inject the enantiomerically enriched sample and calculate the enantiomeric excess using the peak areas: ee (%) = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100

Protocol 2: Enantiomeric Excess Determination by ¹H NMR with a Chiral Solvating Agent
  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the amine product in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add 1.0 to 1.5 equivalents of a chiral solvating agent (e.g., (R)-(-)-Mandelic Acid).

    • Gently shake the tube to ensure thorough mixing.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a well-resolved signal corresponding to a proton near the stereocenter of the analyte that has split into two distinct peaks.

  • Data Analysis:

    • Carefully integrate the two separated signals.

    • The ratio of the integrals directly reflects the enantiomeric ratio of the sample.

Visualization of Workflows

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Enantiomeric Excess Validation start Prochiral Substrate + (1S,2S)-2,4,4-trimethylcyclohexan-1-amine reaction Diastereoselective Reaction start->reaction diastereomers Diastereomeric Mixture reaction->diastereomers hplc Chiral HPLC Analysis diastereomers->hplc Determine de nmr NMR Analysis (CSA/CDA) diastereomers->nmr Determine de cleavage Auxiliary Cleavage diastereomers->cleavage report Report ee% hplc->report nmr->report enantiomers Enantiomeric Mixture cleavage->enantiomers final_hplc Final Chiral HPLC enantiomers->final_hplc Determine ee final_hplc->report

Caption: Workflow from synthesis to ee validation.

method_selection start Need to Determine ee high_accuracy High Accuracy & Sensitivity Required? start->high_accuracy high_throughput High Throughput Needed? high_accuracy->high_throughput No hplc Chiral HPLC high_accuracy->hplc Yes sample_limited Sample Limited? sample_limited->hplc Yes nmr_cda NMR with CDA sample_limited->nmr_cda No high_throughput->sample_limited No nmr_csa NMR with CSA high_throughput->nmr_csa Yes

Caption: Decision tree for selecting an analytical method.

Conclusion: Ensuring Scientific Rigor

The use of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine as a chiral auxiliary provides a powerful strategy for the synthesis of enantiomerically enriched molecules. However, the true measure of success lies in the meticulous validation of the enantiomeric excess. While chiral HPLC remains the gold standard for its unparalleled accuracy and resolution, NMR spectroscopy offers a rapid and valuable alternative, particularly for reaction monitoring and high-throughput screening.

The choice of analytical method should be guided by the specific requirements of the project, including the nature of the analyte, the desired level of accuracy, and available resources. By understanding the principles behind each technique and employing robust, self-validating protocols, researchers can ensure the scientific integrity of their work and have full confidence in the stereochemical purity of their products. This rigorous approach is not just good practice; it is a necessity in the development of safe and effective chiral drugs.

References

  • An, J., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2384-2403. [Link]

  • Re-Spin. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. [Link]

  • SciELO Mexico. Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laborator. [Link]

  • Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]

  • Regis Technologies, Inc. CHIRAL STATIONARY PHASES - HPLC. [Link]

  • ACS Publications. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(10), 1798-1802. [Link]

  • SciSpace. Asymmetric Organocatalytic Synthesis of Substituted Chiral 1,4-Dihydropyridine Derivatives. [Link]

  • Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. [Link]

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Chiral HPLC analysis of compounds synthesized with (1S,2S)-2,4,4-trimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Chiral HPLC Analysis for Compounds Synthesized with (1S,2S)-2,4,4-trimethylcyclohexan-1-amine

Introduction: The Role of Chiral Auxiliaries and the Imperative of Enantiomeric Analysis

In the realm of stereochemistry and pharmaceutical development, the synthesis of enantiomerically pure compounds is paramount. The biological and pharmacological effects of a chiral molecule are often exclusive to one of its enantiomers, while the other may be inactive or even elicit adverse effects.[1] Chiral auxiliaries are powerful tools in asymmetric synthesis, acting as temporary stereogenic units that are incorporated into a non-chiral substrate to guide the formation of a specific stereoisomer in subsequent reactions.[2][3][4]

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine is a chiral primary amine used as such an auxiliary. By reacting it with a prochiral substrate, a diastereomeric intermediate is formed. The inherent chirality of the auxiliary sterically directs the next reaction step, leading to the preferential formation of one diastereomer over the other.[3] Following this stereoselective transformation, the auxiliary is cleaved and can often be recovered for reuse, leaving behind an enantiomerically enriched product.[2][4]

The success of such a synthesis is quantified by its enantiomeric excess (e.e.), a measure of the purity of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination, offering unparalleled accuracy and sensitivity.[1][5] This guide provides a comprehensive comparison of chiral HPLC methodologies for the analysis of compounds synthesized using amine-based auxiliaries, offering field-proven insights for researchers, scientists, and drug development professionals.

The Foundation of Chiral HPLC: Chiral Stationary Phases (CSPs)

The direct separation of enantiomers by HPLC is achieved by employing a Chiral Stationary Phase (CSP).[6][7] Enantiomers possess identical physical properties in an achiral environment, making them inseparable on standard HPLC columns. However, a CSP creates a chiral environment within the column. The analyte enantiomers form transient, diastereomeric complexes with the CSP, and these complexes have different energies of formation and stability, resulting in different retention times and thus, separation.[8]

For the analysis of compounds derived from amine auxiliaries, which are often acidic or neutral small molecules, several classes of CSPs are particularly effective:

  • Polysaccharide-Based CSPs: These are the most widely used and versatile CSPs, based on derivatives of cellulose or amylose coated or immobilized on a silica support.[8][9] Chiral recognition occurs within "chiral pockets" or grooves of the polysaccharide structure, involving a combination of hydrogen bonding, π-π interactions, and steric hindrance.[8] Immobilized versions offer the significant advantage of being compatible with a broader range of solvents.[10]

  • Macrocyclic Glycopeptide CSPs: Based on antibiotics like vancomycin or teicoplanin, these CSPs offer a complex array of chiral selectors and are highly effective for a wide range of molecules, particularly polar and ionizable compounds.[11] They can be operated in multiple modes, including reversed-phase, normal-phase, and polar organic modes.

  • Crown Ether-Based CSPs: These are highly specialized for the separation of primary amines and compounds containing a primary amino group.[7] The chiral recognition mechanism involves the inclusion of the protonated primary amine (R-NH3+) into the crown ether cavity, with subsequent interactions guiding the enantioseparation.

Comparative Study: Analysis of a Representative Analyte

To illustrate a practical approach, this guide will compare two distinct and powerful CSPs for the analysis of a representative analyte: (R/S)-Ibuprofen , a common non-steroidal anti-inflammatory drug (NSAID). While not directly synthesized with the guide's topic amine, its structure (a carboxylic acid) is a typical substrate that would be coupled to such an auxiliary to form a diastereomeric amide intermediate. The crucial analytical step is to determine the enantiomeric purity of the final carboxylic acid product after the auxiliary has been cleaved.

Columns Selected for Comparison:

  • Column A: Lux® 5 µm Cellulose-2 - An immobilized cellulose tris(3-chloro-4-methylphenylcarbamate) based CSP. This is a robust, versatile polysaccharide column.

  • Column B: ChiroSil® SCA(-) - A chiral crown ether-based CSP, specifically designed for separating compounds with primary amine groups. While Ibuprofen is an acid, this column can be used to demonstrate separation principles for the chiral auxiliary itself or for amino acid derivatives. For the sake of a direct comparison on Ibuprofen, we will proceed with the understanding that polysaccharide columns are generally the first choice for this analyte class.

Experimental Workflow: A Step-by-Step Guide to Chiral Method Development

A systematic screening approach is the most efficient path to a successful chiral separation.[6][12] The following protocol is a self-validating system, where each step builds logically upon the last to define a robust analytical method.

Step 1: Analyte & Sample Preparation
  • Objective: To prepare a clean, filtered solution of the racemic analyte at a known concentration.

  • Protocol:

    • Prepare a stock solution of racemic (R/S)-Ibuprofen at 1.0 mg/mL in the mobile phase to be used for the initial screening (e.g., n-Hexane/Ethanol, 90:10 v/v).

    • For acidic analytes like Ibuprofen, add 0.1% Trifluoroacetic Acid (TFA) to the sample solvent and the mobile phase to ensure consistent protonation and sharp peak shape. For basic analytes, an additive like Diethylamine (DEA) at 0.1% is typically used.

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter prior to injection to prevent column blockage.

Step 2: Initial CSP and Mobile Phase Screening
  • Objective: To identify a CSP and mobile phase combination that shows any degree of enantiomeric separation.

  • Rationale: Polysaccharide-based CSPs are effective in both normal-phase and reversed-phase modes. A normal-phase screening with alcohol modifiers is a common and highly effective starting point.[12]

  • Protocol:

    • Instrument: Standard HPLC system with UV detection.

    • Column: Lux® 5 µm Cellulose-2 (250 x 4.6 mm).

    • Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10 v/v) + 0.1% TFA.

    • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10 v/v) + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 5 µL.

    • Procedure: Equilibrate the column with Mobile Phase A until a stable baseline is achieved. Inject the sample. Record the chromatogram. Repeat the process for Mobile Phase B.

  • Evaluation: Examine the chromatograms for any sign of peak splitting or shouldering, which indicates partial separation. The goal is to find a condition that can be optimized.

Step 3: Method Optimization
  • Objective: To achieve baseline separation (Resolution, Rs ≥ 1.5) with good peak shape and a reasonable analysis time.

  • Rationale: Fine-tuning the mobile phase composition is the most powerful way to improve resolution. Reducing the percentage of the alcohol modifier generally increases retention and often improves selectivity and resolution, at the cost of longer analysis time.

  • Protocol (Assuming Mobile Phase B showed promise):

    • Vary Alcohol Content: Test mobile phase compositions of n-Hexane/EtOH + 0.1% TFA at ratios of 95:5 and 97:3 (v/v).

    • Adjust Flow Rate: If retention times are very long, the flow rate can be increased (e.g., to 1.2 or 1.5 mL/min), though this may slightly decrease efficiency.

    • Optimize Temperature: Analyze the sample at different column temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often enhance enantioselectivity but increase viscosity and backpressure.

The workflow for developing a robust chiral HPLC method is a systematic process of screening and optimization.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_eval Phase 3: Evaluation & Optimization Analyte Define Analyte (e.g., Racemic Product) SamplePrep Sample Preparation (1 mg/mL in Mobile Phase + Additive) Analyte->SamplePrep Screen_CSP Select CSPs (e.g., Polysaccharide, Crown Ether) SamplePrep->Screen_CSP Screen_MP Screen Mobile Phases (Hex/IPA, Hex/EtOH) Screen_CSP->Screen_MP Eval Separation Observed? Screen_MP->Eval Optimize Optimize Mobile Phase (% Alcohol, Additive, Temp.) Eval->Optimize  Yes NoSep Try Different CSP or Mobile Phase Mode (RP) Eval->NoSep No Validate Method Validation (Rs ≥ 1.5) Optimize->Validate NoSep->Screen_CSP

Caption: General workflow for chiral HPLC method development.

Comparative Performance Data

The table below summarizes the expected quantitative performance for the enantiomeric separation of (R/S)-Ibuprofen on two different types of chiral stationary phases under optimized normal-phase conditions.

ParameterColumn A: Lux® Cellulose-2Column B: Chiralcel® OD-H
Mobile Phase n-Hexane / EtOH / TFA (95:5:0.1)n-Hexane / IPA / TFA (90:10:0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Retention Time (t_R1) 8.2 min10.5 min
Retention Time (t_R2) 10.1 min14.2 min
Selectivity (α) 1.271.41
Resolution (R_s) 2.553.80
Analysis Time ~12 min~16 min

Note: Data are representative examples for illustrative purposes.

Discussion of Results:

From the comparative data, both polysaccharide-based columns demonstrate the ability to resolve the enantiomers of Ibuprofen effectively.

  • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) shows superior performance with a higher selectivity (α = 1.41) and a significantly better resolution (Rs = 3.80). This indicates a stronger and more effective set of differential interactions (likely π-π and steric interactions) between the analyte enantiomers and this specific CSP. The trade-off is a slightly longer analysis time.

  • Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) provides a faster analysis with a run time of approximately 12 minutes while still achieving a robust baseline resolution (Rs = 2.55), which is well above the generally accepted minimum of 1.5 for quantitative analysis. The chloro- and methyl-substituents on the phenylcarbamate units of the CSP offer different electronic and steric properties compared to the dimethyl-substituents on the OD-H column, leading to different chiral recognition.

This comparison underscores a critical principle in chiral method development: even within the same class of CSPs (polysaccharide-based), small changes in the chemical structure of the chiral selector can lead to significant differences in chromatographic performance.[13]

A visual comparison of the key performance metrics, Resolution (Rs) and Selectivity (α), highlights the superior separation achieved on the Chiralcel® OD-H column for this specific application.

G cluster_0 Performance Comparison: Resolution (Rs) & Selectivity (α) a Resolution (Rs) b Selectivity (α) c1 c2 s1 s2 l1 Column A (Lux Cellulose-2) l2 Column B (Chiralcel OD-H) y_axis Performance Value x_axis_line y_axis_line y0 0 y1 1 y2 2 y3 3 y4 4 c1_val 2.55 c2_val 3.80 s1_val 1.27 s2_val 1.41

Caption: Comparison of Resolution and Selectivity for two CSPs.

Conclusion and Strategic Recommendations

The successful chiral HPLC analysis of compounds synthesized using auxiliaries like (1S,2S)-2,4,4-trimethylcyclohexan-1-amine is a non-trivial but achievable goal that hinges on a systematic and logical approach to method development. While no single chiral stationary phase is universal, polysaccharide-based CSPs represent the most versatile and successful starting point for a wide variety of analytes.

Key Takeaways for Researchers:

  • Embrace a Screening Strategy: The most time- and resource-efficient approach is to screen a small, diverse set of chiral columns (e.g., two to four different polysaccharide CSPs) with a few standard mobile phases (e.g., normal-phase with IPA and EtOH, and a reversed-phase condition).[6][12]

  • The Power of Additives: Do not underestimate the impact of mobile phase additives. For acidic and basic analytes, 0.1% of a corresponding acidic or basic modifier is crucial for achieving good peak shape and reproducibility.[14]

  • Optimization is Key: An initial partial separation is a success. Fine-tuning the mobile phase strength, temperature, and even the choice of alcohol modifier can transform a poor separation into a baseline-resolved one.

  • Consult Application Databases: Before starting, consult application databases from major column manufacturers. There is a high probability that a separation for a structurally similar compound has already been developed, providing an excellent starting point.

By applying the principles and workflows outlined in this guide, researchers can confidently develop robust and reliable chiral HPLC methods to accurately determine the enantiomeric purity of their synthesized compounds, a critical step in advancing research and drug development.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

  • Chiral auxiliary. (2024). Wikipedia. [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. [Link]

  • Various Authors. (2016). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Springer. [Link]

  • Asymmetric Synthesis. (n.d.). Course Hero. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. [Link]

  • de Figueiredo, R. M., & Christmann, M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020). YouTube. [Link]

  • Zhang, T., et al. (2007). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. PMC. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Chiral HPLC and SFC Columns. (n.d.). Columnex. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2006). ResearchGate. [Link]

  • Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. [Link]

  • What are the differences between standard and H-series columns?. (2021). Daicel Chiral Technologies. [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Armstrong, D. W., et al. (2020). High Efficiency Chiral Separations in HPLC and SFC. LCGC International. [Link]

  • Ciogli, A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]

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A Comparative Guide to the Stereoisomers of 2,4,4-Trimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the cis and trans stereoisomers of 2,4,4-trimethylcyclohexan-1-amine. As researchers and drug development professionals know, stereoisomerism is not a trivial matter; the specific three-dimensional arrangement of atoms can profoundly influence a molecule's physicochemical properties, reactivity, and biological activity. This document moves beyond a simple data sheet to explain the causal relationships between structure and function for these isomers, providing validated experimental frameworks for their synthesis, separation, and characterization.

Introduction: The Significance of Stereochemistry in Substituted Cyclohexanes

2,4,4-Trimethylcyclohexan-1-amine presents a classic case of stereoisomerism in a substituted cyclohexane ring. The molecule exists as two primary diastereomers: cis and trans. This isomerism arises from the relative orientation of the amino group at the C1 position and the methyl group at the C2 position with respect to the plane of the cyclohexane ring.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either an axial position (pointing up or down, parallel to the axis of the ring) or an equatorial position (pointing out from the perimeter of the ring). The relative stability and properties of the cis and trans isomers are dictated by the energetic favorability of these positions. For 2,4,4-trimethylcyclohexan-1-amine, the bulky gem-dimethyl group at C4 effectively "locks" the ring conformation, making the analysis of the C1 and C2 substituent positions more straightforward.

  • trans-isomer: The amino group and the C2-methyl group are on opposite sides of the ring. In the most stable chair conformation, this typically allows both bulky groups to occupy equatorial positions, minimizing steric hindrance.

  • cis-isomer: The amino group and the C2-methyl group are on the same side of thering. This forces one of these substituents into a sterically less favorable axial position.

Understanding and controlling this stereochemistry is critical in fields like medicinal chemistry, where only one isomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic.

Synthesis and Isomer Separation

The synthesis of 2,4,4-trimethylcyclohexan-1-amine typically begins with the corresponding ketone, 2,4,4-trimethylcyclohexanone. The most common laboratory and industrial approach is reductive amination, which generates a mixture of the cis and trans isomers.

Synthesis_Workflow Ketone 2,4,4-Trimethylcyclohexanone AmineMixture Mixture of cis and trans 2,4,4-trimethylcyclohexan-1-amine Ketone->AmineMixture Reductive Amination (e.g., NaBH3CN, NH4OAc) Separation Chromatographic or Crystallographic Separation AmineMixture->Separation CisIsomer cis-Isomer Separation->CisIsomer Isolate cis TransIsomer trans-Isomer Separation->TransIsomer Isolate trans

Caption: Synthetic and separation workflow for isomers.

Experimental Protocol: Reductive Amination of 2,4,4-Trimethylcyclohexanone

This protocol describes a standard procedure for synthesizing the amine isomer mixture. The choice of reducing agent is critical; sodium cyanoborohydride is effective because it is selective for the iminium ion intermediate over the ketone starting material.

Materials:

  • 2,4,4-Trimethylcyclohexanone

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium hydroxide (NaOH, aqueous solution)

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2,4,4-trimethylcyclohexanone (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) to the solution and stir until it dissolves. This provides the ammonia source in equilibrium.

  • Cool the mixture in an ice bath. Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully acidify the mixture to pH ~2 with concentrated HCl in a fume hood to quench excess NaBH₃CN (Caution: HCN gas may evolve).

  • Stir for 1 hour, then basify the solution to pH >12 with a NaOH solution.

  • Extract the aqueous layer three times with diethyl ether or dichloromethane.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mixture of cis and trans-2,4,4-trimethylcyclohexan-1-amine.

Isomer Separation Strategy

Separating the resulting diastereomers is the most challenging step. Due to their similar molecular weights and polarities, a high-resolution technique is required.

  • Fractional Crystallization: This classical method involves converting the amine mixture into diastereomeric salts using a chiral acid (e.g., tartaric acid). The resulting salts often have different solubilities, allowing one to be selectively crystallized. The pure amine isomer can then be recovered by treatment with a base.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can effectively separate the isomers.[1] While often used for enantiomers, specific chiral stationary phases can also resolve diastereomers with high efficiency.[1] Normal phase chromatography on silica gel may also be effective, as the differential interaction of the axial vs. equatorial amino group with the stationary phase can allow for separation.

Comparative Physicochemical and Spectroscopic Analysis

The distinct spatial arrangements of the functional groups in the cis and trans isomers lead to measurable differences in their properties.

Table 1: Physicochemical Property Comparison (Predicted and Observed)
Propertycis-Isomer (Predicted Axial NH₂)trans-Isomer (Predicted Equatorial NH₂)Rationale for Difference
Boiling Point Slightly LowerSlightly HigherThe equatorial amine in the trans isomer is more accessible for intermolecular hydrogen bonding, potentially leading to a higher boiling point.
Density Data not readily available0.843 g/cm³ (for a related isomer)[2]Density is influenced by molecular packing, which differs between isomers.
pKa Slightly LowerSlightly HigherThe axial amine in the cis isomer may be more sterically hindered, affecting its solvation and basicity.
Chromatographic R_f_ Higher (Less Polar)Lower (More Polar)The equatorial amine of the trans isomer can interact more strongly with a polar stationary phase (like silica), resulting in lower mobility.
Spectroscopic Differentiation: The Definitive Method

Spectroscopy, particularly Nuclear Magnetic Resonance (NMR), is the most powerful tool for unambiguously identifying the cis and trans isomers.

1. ¹H NMR Spectroscopy

The key to differentiation lies in the signal for the proton at the C1 position (the proton on the same carbon as the amino group).

  • trans-Isomer (Equatorial NH₂, Axial H1): The C1 proton is in an axial position. It will have large axial-axial couplings (J ≈ 8-12 Hz) to the two axial protons on the adjacent carbons (C2 and C6). This will result in a signal that is a triplet of triplets or a complex multiplet with a large width.

  • cis-Isomer (Axial NH₂, Equatorial H1): The C1 proton is in an equatorial position. It will have smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz) to the adjacent protons. This will result in a signal that is a narrow multiplet or a broad singlet.

2. ¹³C NMR Spectroscopy

The steric environment influences the chemical shifts of the carbon atoms.

  • The carbon atom bearing an axial substituent is typically shielded (shifted to a lower ppm value) compared to one bearing an equatorial substituent due to the gauche-butane effect. Therefore, the C1 and C2 carbons of the cis isomer are expected to appear at a slightly upfield (lower ppm) position compared to the trans isomer.

3. Infrared (IR) Spectroscopy

Both isomers are primary amines and will exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region.[3][4] While these main bands are not useful for differentiation, the fingerprint region (below 1500 cm⁻¹) will show unique patterns of C-N and C-C stretching and bending vibrations for each isomer due to their different molecular symmetries.

Spectroscopy cluster_trans trans-Isomer (Axial H1) cluster_cis cis-Isomer (Equatorial H1) H1_trans H1 Signal: Broad multiplet (Large J-couplings, 8-12 Hz) H1_cis H1 Signal: Narrow multiplet (Small J-couplings, 2-5 Hz) NMR ¹H NMR Spectrum Analysis NMR->H1_trans Identifies NMR->H1_cis Identifies

Caption: Differentiating isomers using ¹H NMR signals.

Biological Activity and Potential Applications

While specific biological data for 2,4,4-trimethylcyclohexan-1-amine isomers is not extensively published, the broader class of cyclohexylamine derivatives has shown a range of activities. They are common structural motifs in pharmaceuticals and agrochemicals.[2][5]

  • Pharmaceutical Scaffolds: Substituted cyclohexylamines serve as key intermediates in the synthesis of more complex molecules. The defined stereochemistry of the pure cis or trans isomer is crucial for building molecules with specific receptor-binding properties. For example, related trans-4-substituted cyclohexylamines are key intermediates in the synthesis of drugs like cariprazine.[6]

  • Corrosion Inhibitors: The amine group can interact with metal surfaces, and some cyclohexylamine derivatives have been investigated as corrosion inhibitors.[2]

  • Material Science: The reactive amine group makes these compounds useful as curing agents for epoxy resins and in the development of novel polymers.[2]

The differential orientation of the amine group in the cis and trans isomers will undoubtedly affect how they interact with biological targets like enzymes or receptors. The more sterically accessible equatorial amine of the trans isomer may form stronger interactions, leading to higher potency, while the more hindered axial amine of the cis isomer might be less active. Any research or drug development program using this scaffold would require the synthesis and biological evaluation of each pure isomer.

Conclusion

The cis and trans isomers of 2,4,4-trimethylcyclohexan-1-amine, while chemically similar, possess distinct three-dimensional structures that lead to significant differences in their physical and spectroscopic properties. Synthesis via reductive amination of the corresponding ketone yields an isomeric mixture that can be separated using chromatographic or crystallographic methods. Unambiguous structural assignment is best achieved through ¹H NMR spectroscopy by analyzing the coupling patterns of the C1 proton. For any application in drug discovery or material science, the isolation and characterization of the individual isomers are not merely an academic exercise but a critical step to ensure reproducibility, efficacy, and safety.

References

  • PubChem. (n.d.). 2,4,4-Trimethylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1,2,4-trimethyl cyclohexane, 2234-75-5. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,4-Trimethylcyclohex-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Sviatenko, O., et al. (2019). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,4-Trimethyl-1-cyclohexene-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • Wang, Z., et al. (2012). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Chromatographic Science. Retrieved from [Link]

  • NIST. (n.d.). cis, trans, cis-1,2,4-Trimethylcyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A novel strategy for synthesizing (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102001950A - Preparation method of trans-4-methyl cyclohexylamine.
  • ResearchGate. (2025, August 6). Synthesis and biological activity of cyclohexylamine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Quantitation of Trimethyl Amine by Headspace Gas Chromatography--Mass Spectrometry Using a Base-Modified Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • MDPI. (2006, January 31). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanamine, 4,4'-methylenebis-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 2-[4-methyl-6-(2,6,6-trimethylcyclohex-1-enyl)hexa-1,3,5-trienyl]cyclo present in the methanolic seeds extract of Foeniculum vulgare using GC-MS analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). trans-,trans-4,4'-METHYLENEBISCYCLOHEXYLAMINE. Retrieved from [Link]

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Literature review of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount. Chiral auxiliaries have long stood as a robust and versatile strategy for the introduction of new stereocenters, and among them, the class of chiral oxazolidinones, particularly those developed by David A. Evans, have achieved a preeminent status.[1][2] This guide provides an in-depth technical comparison of the performance of Evans-type oxazolidinones with other notable chiral auxiliaries, supported by experimental data and detailed protocols to inform your synthetic strategy.

The Principle of Chiral Auxiliaries and the Rise of Oxazolidinones

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the desired stereocenter has been established, the auxiliary is cleaved and can, ideally, be recovered for reuse. The success of a chiral auxiliary is measured by its ability to provide high diastereoselectivity, its ease of attachment and removal, and its availability in both enantiomeric forms.

Introduced in the 1980s, Evans oxazolidinones quickly became a cornerstone of asymmetric synthesis due to their exceptional ability to control the stereochemistry of enolate reactions, including alkylations and aldol additions.[1] Derived from readily available amino alcohols, these auxiliaries offer a high degree of stereochemical control, and their performance has been extensively documented, making them a reliable choice in the synthesis of complex molecules and in drug development.[3]

Mechanism of Stereocontrol: A Tale of Steric Hindrance

The remarkable stereodirecting power of Evans oxazolidinones stems from the formation of a rigid and predictable enolate geometry. Upon acylation of the oxazolidinone nitrogen, the resulting N-acyl oxazolidinone can be deprotonated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a Z-enolate. This enolate is conformationally locked through chelation of the metal cation between the enolate oxygen and the carbonyl oxygen of the auxiliary.

The key to the stereocontrol lies in the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring (e.g., benzyl or isopropyl). This bulky group effectively shields one face of the planar enolate, compelling the incoming electrophile to approach from the less hindered face.[4] This leads to the preferential formation of one diastereomer.

G cluster_0 Mechanism of Stereocontrol in Evans Auxiliary Acyl_Oxazolidinone N-Acyl Oxazolidinone Enolate Chelated Z-Enolate Acyl_Oxazolidinone->Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Enolate Transition_State Transition State (Steric Shielding by R') Enolate->Transition_State Electrophile Electrophile (E+) Electrophile->Transition_State Product Alkylated Product (High Diastereoselectivity) Transition_State->Product

Caption: Mechanism of stereocontrol in Evans auxiliary-mediated alkylation.

Performance in Asymmetric Alkylation: A Comparative Analysis

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. Evans auxiliaries consistently provide high levels of diastereoselectivity in these transformations. Below is a comparison of the performance of a common Evans auxiliary with other widely used chiral auxiliaries in the alkylation of a propionyl amide.

Chiral AuxiliaryElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)Reference
(S)-4-Benzyl-2-oxazolidinone Allyl IodideNaHMDSTHF-7861-7798:2[5]
(S)-4-Benzyl-2-oxazolidinone Benzyl BromideNaHMDSTHF-78~90>99:1[5]
(+)-Pseudoephedrine Benzyl BromideLDA, LiClTHF085-95>99:1[5]
SAMP Hydrazone Ethyl IodideLDATHF-110 to RT90 (crude)>95:5[6]

As the data indicates, both Evans auxiliaries and pseudoephedrine amides afford excellent diastereoselectivities in asymmetric alkylations. The choice between them may be influenced by factors such as reaction temperature, the nature of the electrophile, and ease of auxiliary removal.[5] SAMP/RAMP hydrazones are particularly effective for the asymmetric alkylation of ketones and aldehydes.[6]

Asymmetric Aldol Reactions: Building Complexity with Precision

The aldol reaction is another powerful tool for C-C bond formation, capable of generating two new stereocenters simultaneously. Evans auxiliaries are highly effective in controlling the stereochemical outcome of aldol reactions, typically yielding the syn-aldol adduct with high diastereoselectivity.[7] The stereochemical outcome can be reliably predicted using the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.

| Chiral Auxiliary | Aldehyde | Lewis Acid | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (S)-4-Benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | 85 | >99:1 |[8] | | (R)-4-Phenyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | 89 | 99:1 |[8] |

Experimental Protocols: A Practical Guide

Reproducibility is key in scientific research. The following are detailed protocols for a representative asymmetric alkylation and a subsequent cleavage of the Evans auxiliary.

Asymmetric Alkylation of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

This protocol is adapted from established procedures for the asymmetric alkylation of Evans auxiliaries.[9]

Materials:

  • N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

  • Allyl iodide

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware and work-up equipment

G cluster_0 Asymmetric Alkylation Workflow Start Dissolve N-acyl oxazolidinone in anhydrous THF Cool Cool to -78 °C Start->Cool Add_Base Add NaHMDS dropwise Cool->Add_Base Stir_1 Stir for 30 min at -78 °C Add_Base->Stir_1 Add_Electrophile Add allyl iodide dropwise Stir_1->Add_Electrophile Stir_2 Stir for 2-4 h at -78 °C Add_Electrophile->Stir_2 Warm Warm to room temperature Stir_2->Warm Quench Quench with sat. aq. NH₄Cl Warm->Quench Workup Standard aqueous work-up and purification Quench->Workup End Isolated Alkylated Product Workup->End

Caption: Experimental workflow for asymmetric alkylation.

Procedure:

  • To a solution of N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add NaHMDS (1.05 equiv) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add allyl iodide (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Continue stirring the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and perform a standard aqueous work-up.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired alkylated product.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography of the crude product.[9]

Cleavage of the Chiral Auxiliary to the Carboxylic Acid

The following protocol describes the hydrolytic cleavage of the N-acyl oxazolidinone to the corresponding carboxylic acid using lithium hydroxide and hydrogen peroxide.[10]

Materials:

  • Alkylated N-acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Standard laboratory glassware and work-up equipment

G cluster_0 Auxiliary Cleavage Workflow Start Dissolve alkylated product in THF/H₂O Cool Cool to 0 °C Start->Cool Add_H2O2 Add 30% H₂O₂ Cool->Add_H2O2 Add_LiOH Add aqueous LiOH Add_H2O2->Add_LiOH Stir Stir for 1-2 h at 0 °C Add_LiOH->Stir Quench Quench with aq. Na₂SO₃ Stir->Quench Workup Aqueous work-up and extraction of carboxylic acid Quench->Workup End Isolated Chiral Carboxylic Acid and Recovered Auxiliary Workup->End

Caption: Experimental workflow for auxiliary cleavage.

Procedure:

  • Dissolve the alkylated N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (4.0 equiv), followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 equiv).

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Perform a standard work-up to isolate the chiral carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.

Conclusion and Future Outlook

Chiral oxazolidinones, particularly Evans auxiliaries, remain a gold standard in asymmetric synthesis due to their high and predictable stereocontrol, broad applicability, and extensive documentation. While other auxiliaries such as pseudoephedrine and SAMP/RAMP hydrazones offer advantages in specific contexts, the reliability of Evans-type auxiliaries makes them a frequent first choice in both academic research and industrial drug development. The continued development of new cleavage methods and applications in complex total synthesis ensures that chiral oxazolidinones will remain an indispensable tool for the foreseeable future.

References

View References

Sources

Strategic Selection of Chiral Amines: The Case for (1S,2S)-2,4,4-Trimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous cost-benefit analysis and technical evaluation of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine (hereafter referred to as (1S,2S)-TMCHA ), a specialized chiral building block and resolving agent.

This document is structured for decision-makers in process chemistry and medicinal chemistry who must balance raw material costs against stereochemical purity requirements.

Executive Summary

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine is a high-value chiral amine distinct from common commodity resolving agents like


-methylbenzylamine (PEA) or cyclohexylamine. Its primary utility lies in its conformational rigidity , provided by the gem-dimethyl group at the C4 position, and the proximal steric bulk of the C2 methyl group.

While significantly more expensive than commodity alternatives, (1S,2S)-TMCHA offers superior discrimination power for resolving "difficult" racemic acids and serves as a highly selective chiral auxiliary in asymmetric synthesis. It is recommended for use when standard pools (PEA, NEA) fail to yield sufficient diastereomeric excess (de).

Technical Profile & Conformational Analysis

Structural Uniqueness

Unlike the common isophorone derivative (3,3,5-trimethylcyclohexylamine), the 2,4,4-substitution pattern of (1S,2S)-TMCHA creates a unique steric environment.

  • C4 gem-Dimethyl Effect: Acts as a conformational anchor (similar to a t-butyl group), locking the cyclohexane ring into a stable chair conformation. This minimizes ring inversion and ensures the C1-amine and C2-methyl groups remain in a fixed spatial relationship (diequatorial in the (1S,2S) trans isomer).

  • C2 Methyl Group: Provides immediate steric hindrance adjacent to the nucleophilic nitrogen, essential for kinetic resolution and diastereomeric salt differentiation.

Visualization of Conformational Locking

The following diagram illustrates the structural rigidity imposed by the 4,4-dimethyl group compared to a flexible unsubstituted cyclohexylamine.

Conformation cluster_0 Flexible System cluster_1 Rigid System (TMCHA) A Cyclohexylamine (Ring Flipping Active) B Conformer A (Axial NH2) A->B Equilibrium C Conformer B (Equatorial NH2) A->C E Single Dominant Chair (4,4-Me2 Anchored) C->E Entropy Cost Reduced in Binding Events D (1S,2S)-TMCHA (Conformationally Locked) D->E Steric Lock

Caption: The gem-dimethyl group at C4 locks (1S,2S)-TMCHA into a single chair conformation, reducing the entropic penalty during salt formation or catalysis compared to flexible amines.

Comparative Performance Analysis

The following table contrasts (1S,2S)-TMCHA with industry-standard alternatives.

Feature(S)-

-Methylbenzylamine (PEA)
(1R,2R)-1,2-Diaminocyclohexane (DACH)(1S,2S)-TMCHA
Role Commodity Resolving AgentOrganocatalyst / LigandSpecialized Resolving Agent / Auxiliary
Steric Bulk Moderate (Phenyl ring)High (Cyclohexane + 2 NH2)High (Locked Cyclohexane + C2-Me)
Conformational Mobility High (Rotatable bond)Moderate (Chair flip possible)Low (Locked by 4,4-Me2)
Primary Mechanism

-stacking / H-bonding
Bifunctional H-bondingSteric exclusion / Shape complementarity
Approx. Cost Low (< $0.5/g)Medium (~$5/g)High (~

500/g)
Recyclability ExcellentGoodCritical (Must be recovered)
Best Use Case Initial screen for acid resolutionAldol reactions, Metal ligandsResolution of aliphatic acids lacking

-systems
Key Insight: The "Aliphatic Advantage"

(S)-PEA relies heavily on


-

interactions for successful resolution. When resolving chiral aliphatic acids (e.g., terpene derivatives, saturated drug intermediates) that lack aromatic rings, PEA often fails. (1S,2S)-TMCHA, being purely aliphatic and rigid, interacts via shape complementarity (Van der Waals forces), making it the superior choice for these "difficult" aliphatic substrates.

Cost-Benefit Analysis

The Cost Barrier

(1S,2S)-TMCHA is not a commodity chemical. Its synthesis requires specific precursors (often derived from isophorone or 4,4-dimethylcyclohexanone pools) and chiral resolution or stereoselective hydrogenation.

  • Market Price: Fluctuates significantly; typically sold by specialty vendors (e.g., ChemScene, BLD Pharm) rather than bulk suppliers.

  • Implication: It cannot be used as a "throw-away" reagent. Process economics dictate that recovery loops must be >90% efficient .

The Benefit Justification

Despite the cost, the use of (1S,2S)-TMCHA is justified in the following scenarios:

  • Resolution of High-Value Intermediates: When the racemic precursor costs >$5,000/kg, the cost of the resolving agent becomes negligible compared to the yield loss from a poor resolution (e.g., getting 20% yield with PEA vs. 40% yield with TMCHA).

  • Late-Stage Chiral Auxiliary: Using TMCHA to install chirality in the final steps of a synthesis where material throughput is low but value is high.

  • Intellectual Property: Using a non-standard chiral amine can generate novel salt forms for patent protection (polymorph screening).

Experimental Protocols

Protocol A: High-Efficiency Resolution of a Racemic Acid

Use this protocol for aliphatic acids where PEA has failed.

Reagents:

  • Racemic Acid (10 mmol)

  • (1S,2S)-2,4,4-trimethylcyclohexan-1-amine (0.55 eq, 5.5 mmol)

  • Solvent: 2-Propanol (IPA) or Acetone (anhydrous)

Workflow:

  • Dissolution: Dissolve the racemic acid (10 mmol) in boiling IPA (minimum volume, approx. 10-15 mL).

  • Addition: Add (1S,2S)-TMCHA (5.5 mmol) dropwise to the hot solution. Note: Using 0.55 eq exploits "Method of Half-Quantities" to precipitate the less soluble diastereomer.

  • Crystallization: Allow the solution to cool to room temperature over 4 hours with slow stirring. Then chill to 0-4°C for 2 hours.

  • Filtration: Filter the white precipitate. Wash with cold IPA.

  • Liberation: Suspend the salt in EtOAc and treat with 1M HCl. Separate layers. The organic layer contains the enriched acid.

  • Recovery of TMCHA (Critical): Basify the aqueous layer to pH >12 with NaOH. Extract 3x with DCM. Dry and concentrate to recover the amine for reuse.

Protocol B: Synthesis of Chiral Amides (Auxiliary Route)

For installing chirality via amide enolate alkylation.

Workflow:

  • Coupling: React Acid Chloride with (1S,2S)-TMCHA (1.1 eq) and Et3N in DCM.

  • Alkylation: Treat the resulting amide with LDA at -78°C, followed by the alkyl halide. The bulky C2-methyl and rigid ring direct the electrophile to the opposite face.

  • Hydrolysis: Hydrolyze the amide using strong acid (6M H2SO4, reflux) to release the chiral acid and recover the amine.

Decision Matrix

Use the following logic flow to determine if (1S,2S)-TMCHA is required for your project:

DecisionMatrix Start Need to Resolve Racemic Acid Check1 Does substrate have Aromatic Rings? Start->Check1 TryPEA Try (S)-PEA or (R)-NEA (Low Cost) Check1->TryPEA Yes Check2 Is substrate purely Aliphatic or Sterically Congested? Check1->Check2 No Success Success? (de > 80%) TryPEA->Success TryTMCHA Use (1S,2S)-TMCHA (High Cost, High Selectivity) Check2->TryTMCHA Yes Success->Check2 No

Caption: Decision tree for selecting (1S,2S)-TMCHA. It is the "specialist" option when generalist aromatic amines fail.

References

  • ChemScene. (1S,2S)-2,4,4-trimethylcyclohexan-1-amine Product Data. Retrieved from

  • BenchChem. A Comparative Guide to Chiral Resolving Agents for Primary Amines. Retrieved from

  • PubChem. Compound Summary: (1S,2S)-2,4,4-trimethylcyclohexan-1-amine. Retrieved from

  • Organic Syntheses. Preparation of 2,4,4-trimethylcyclopentanone (Structural Analog Precursor). Org. Synth. 1962 , 42, 93. Retrieved from

  • CymitQuimica. Catalog Entry for Trimethylcyclohexylamine Isomers. Retrieved from

Safety Operating Guide

(1S,2S)-2,4,4-trimethylcyclohexan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational & Disposal Guide: (1S,2S)-2,4,4-trimethylcyclohexan-1-amine

As a Senior Application Scientist overseeing chemical development workflows, I frequently encounter operational bottlenecks surrounding the handling of reactive aliphatic amines. (1S,2S)-2,4,4-trimethylcyclohexan-1-amine (CAS: 134734-59-1) is a highly valuable cycloaliphatic primary amine used as a building block in drug development [2]. However, its physical properties demand strict logistical oversight. It is both a volatile flammable liquid and a severe corrosive agent.

This guide provides field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound, ensuring compliance with EPA/RCRA regulations while protecting laboratory personnel.

Hazard Profile & Quantitative Data Summary

Before initiating any disposal protocol, it is critical to understand the physicochemical parameters that dictate the compound's behavior. The basicity of the primary amine nitrogen makes it highly nucleophilic, while its cycloaliphatic ring contributes to its volatility and limited aqueous solubility.

Table 1: Operational & Disposal Parameters

ParameterValue / ClassificationOperational ImplicationSource
GHS Hazard Classes H226 (Flammable), H314 (Corrosive), H412 (Aquatic Toxicity)Requires flame-resistant PPE and strict exclusion from municipal drains.[2]
EPA Waste Codes D002 (Corrosive), D001 (Ignitable)Must be manifested correctly for RCRA-compliant disposal.[4]
Neutralization Target pH 6.0 – 8.0Prevents alkaline hydrolysis of containers and reduces volatility.[1]
Incompatible Waste Streams Halogenated solvents, strong acids, oxidizersCritical: Mixing causes exothermic reactions and gas generation.[3]
Recommended PPE Heavy-duty Nitrile/Neoprene, Face ShieldStandard latex offers insufficient permeation resistance against amines.[1]

The Causality of Waste Segregation (Crucial Safety Insight)

A common and highly dangerous error in laboratory waste management is the co-mingling of aliphatic amines with halogenated solvents (e.g., dichloromethane, chloroform, 1,2-dichloroethane).

The Mechanistic Danger: (1S,2S)-2,4,4-trimethylcyclohexan-1-amine is a strong nucleophile. When mixed with halogenated solvents in a waste carboy, it undergoes a spontaneous Menshutkin reaction (alkylation) at room temperature. This reaction is highly exothermic and generates amine hydrochloride salts along with gaseous byproducts. Over hours or days, this reaction will pressurize sealed waste containers, frequently leading to catastrophic rupture or the melting of plastic carboys [3].

Operational Rule: Always designate a specific, isolated High-Density Polyethylene (HDPE) waste stream exclusively for aliphatic amines and non-halogenated, non-reactive organic solvents (e.g., ethanol, heptane).

Step-by-Step Disposal Methodologies

The disposal strategy depends entirely on the volume of the waste. For bulk quantities (>100 mL), direct handover to Environmental Health and Safety (EHS) is required. For small, residual quantities (<100 mL), in-lab neutralization is the preferred method to stabilize the compound before EHS pickup[1].

Protocol A: In-Lab Neutralization (Volumes < 100 mL)

Objective: Convert the volatile, corrosive free-base amine into a stable, non-volatile ammonium salt to minimize exposure risks. Causality: The protonation of the amine nitrogen by an acid releases a high heat of neutralization. Uncontrolled, this exotherm can boil the solvent and aerosolize the corrosive amine.

Step 1: Apparatus Setup & PPE

  • Don heavy-duty nitrile gloves, a face shield, and a flame-resistant lab coat.

  • Work exclusively inside a certified chemical fume hood (face velocity ≥ 100 fpm).

  • Place a borosilicate glass beaker inside a secondary containment tray. Submerge the beaker partially in an ice-water bath. Add a PTFE-coated magnetic stir bar.

Step 2: Dilution (The Heat Sink)

  • Transfer the (1S,2S)-2,4,4-trimethylcyclohexan-1-amine waste into the beaker.

  • Dilute with an equal volume of a compatible, non-reactive solvent (e.g., ethanol) to act as a thermal heat sink. Note: The free amine has limited aqueous solubility, so an organic co-solvent prevents phase separation.

Step 3: Controlled Titration

  • Fill a dropping funnel with 1M Citric Acid or 1M Acetic Acid.

  • Mechanistic Choice: Weak aqueous acids are mandated over strong mineral acids (like HCl) to prevent violent localized exotherms and the generation of corrosive fumes [1].

  • Begin stirring at 300 rpm. Add the acid dropwise (approx. 1-2 drops per second).

Step 4: Self-Validating Exotherm Control

  • Monitor the solution temperature with a thermocouple.

  • Validation Metric: If the temperature exceeds 35°C , halt the acid addition immediately. Allow the ice bath to cool the solution back to 20°C before resuming. This strictly prevents aerosolization.

Step 5: pH Verification & Containerization

  • Periodically test the solution using pH indicator strips. Stop acid addition when the pH stabilizes between 6.0 and 8.0.

  • Transfer the neutralized mixture to an EHS-approved HDPE waste carboy. Label as "Neutralized Amine Waste - Contains Organics". Do NOT dispose of down the drain , as the organic framework remains toxic to aquatic life (H412) [4].

Protocol B: Bulk Hazardous Waste Disposal (Volumes > 100 mL)

For larger volumes, the thermal risks of in-lab neutralization outweigh the benefits.

  • Transfer the pure amine or amine-solvent mixture into a dedicated, chemically compatible HDPE container. Do not use metal containers, as amines can corrode certain alloys.

  • Seal with a vented cap if stored for more than 48 hours to prevent ambient pressure buildup.

  • Label clearly with the chemical name, GHS pictograms (Corrosive, Flammable), and EPA Waste Codes D002 and D001 .

  • Store in a dedicated corrosives cabinet away from acids and oxidizers until EHS pickup.

Disposal Decision Workflow

The following diagram illustrates the logical routing for (1S,2S)-2,4,4-trimethylcyclohexan-1-amine waste management based on operational volume.

DisposalWorkflow Start Identify (1S,2S)-2,4,4-trimethylcyclohexan-1-amine Waste CheckVol Determine Waste Volume Start->CheckVol SmallVol Small Quantity (< 100 mL) CheckVol->SmallVol Yes LargeVol Bulk Quantity (> 100 mL) CheckVol->LargeVol No Neutralize In-Lab Neutralization Protocol (Fume Hood Required) SmallVol->Neutralize Segregate Segregate from Halogenated Solvents & Oxidizers LargeVol->Segregate IceBath Place in Ice Bath & Stir Neutralize->IceBath AddAcid Dropwise Addition of 1M Citric Acid (Monitor Exotherm) IceBath->AddAcid CheckPH Monitor pH (Target: 6.0 - 8.0) AddAcid->CheckPH EHSPickup Transfer to EHS / Licensed RCRA Vendor (DO NOT Drain Dispose) CheckPH->EHSPickup Label Label with EPA Codes D002/D001 Segregate->Label Label->EHSPickup

Caption: Decision workflow for the safe segregation and disposal of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine waste.

Emergency Spill Response

If a spill occurs outside the fume hood:

  • Evacuate & Isolate: Immediately evacuate the immediate area. The vapors are heavier than air and will travel along the floor, presenting both an inhalation hazard and a remote ignition risk.

  • Ventilate: Maximize room ventilation and remove all ignition sources.

  • Absorb (Targeted): Do NOT use combustible materials like sawdust. Use inert, non-combustible absorbents such as dry sand, earth, or specialized vermiculite.

  • Collect: Sweep the absorbed material using non-sparking tools into an HDPE bucket, seal, and route directly to EHS as hazardous waste.

References

  • University of Wisconsin–Madison. "Chapter 7 Chemical Disposal Procedures." Laboratory Safety Guide. Available at: [Link]

  • Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." EPA NEPIS Database. Available at: [Link]

Personal protective equipment for handling (1S,2S)-2,4,4-trimethylcyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as a self-validating system of chemical and physical controls. Handling (1S,2S)-2,4,4-trimethylcyclohexan-1-amine (CAS: 134734-59-1)—a sterically hindered cycloaliphatic amine frequently utilized as a chiral building block in drug development—requires a rigorous understanding of its mechanistic hazard profile.

This compound is classified as a corrosive, irritant, and potentially flammable liquid[1]. Because cycloaliphatic amines exhibit strong basicity, contact with the moisture in human skin or mucous membranes triggers an exothermic reaction, leading to rapid lipid saponification and severe chemical burns[2]. Furthermore, its vapor pressure presents a significant inhalation hazard (H335), meaning that personal protective equipment (PPE) must be coupled with strict engineering controls[1].

Below is the comprehensive, field-proven guide to the PPE, operational workflows, and disposal plans required to handle this chemical safely.

Strategic PPE Matrix

To establish a self-validating safety system, your PPE must be selected based on chemical compatibility data rather than general laboratory habits. Latex is fundamentally incompatible with amine catalysts and must never be used[2].

PPE CategorySpecification & StandardMechanistic RationaleReplacement / Breakthrough Protocol
Hand Protection Heavy-duty Nitrile or Butyl rubber (EN 374 / US F739 compliant)Aliphatic amines rapidly permeate thin-film latex and standard vinyl[2].Replace immediately upon any signs of degradation (swelling, softening, or discoloration)[3].
Eye/Face Protection Chemical splash goggles + Polycarbonate Face ShieldProtects against irreversible corneal damage from alkaline amine splashes.Inspect for micro-cracks before each use; replace if compromised.
Body Protection Flame-resistant (FR) lab coat, PVC chemical-resistant apronMitigates the H226 (flammable) and H314 (corrosive) risks associated with this class of amines[4][5].Do not launder at home. Use specialized institutional hazmat laundering.
Respiratory NIOSH-approved respirator with organic vapor/amine cartridgesRequired if handling outside a fume hood or during a spill response[5].Change cartridges per manufacturer schedule or immediately upon odor breakthrough.

Operational Workflow: Handling Protocol

Do not simply follow steps; understand the causality behind them. Amines are highly reactive and will aggressively corrode copper, brass, and bronze[2]. They also react violently with oxidizing agents and strong acids[5].

Step 1: Environmental Validation Before opening the chemical, verify that your chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Inspect your experimental setup to ensure absolutely no copper or brass fittings are present in the fluid path or vacuum lines[2].

Step 2: PPE Donning and Verification Double-glove with your selected EN 374-compliant nitrile or butyl gloves. Ensure your FR lab coat is fully buttoned, and your chemical splash goggles are securely fitted.

Step 3: Inert Atmosphere Transfer Because (1S,2S)-2,4,4-trimethylcyclohexan-1-amine is sensitive to air and can form hazardous degradation products, purge your reaction vessel with an inert gas (Argon or Nitrogen).

Step 4: Dispensing Use only glass or PTFE (Teflon) syringes and cannulas. Avoid standard plastic syringes, as the concentrated cycloaliphatic amine can degrade the polymer and cause the plunger to seize, leading to a pressurized spray hazard. Keep the fume hood sash as low as ergonomically possible during transfer.

Step 5: Storage Upon completion, flush the headspace of the primary container with inert gas, seal it tightly, and store it in a dedicated corrosives/flammables cabinet at 2-8°C, strictly segregated from acids and oxidizers[1][5].

Spill Response & Disposal Plan

Amine spills must be contained immediately to prevent toxic vapor accumulation and neutralized to mitigate their severe corrosivity.

Step 1: Evacuation and Assessment If the spill is larger than 100 mL or occurs outside of the fume hood, immediately evacuate the immediate area. The responder must don a NIOSH-approved respirator with an amine cartridge before re-entering[5].

Step 2: Containment Surround and cover the spill with an inert absorbent material such as vermiculite, dry sand, or commercial spill pillows[6]. Never use combustible materials like sawdust, as the exothermic heat of absorption can ignite it[2].

Step 3: Chemical Neutralization Carefully apply a weak, dilute acid—such as sodium bisulfate—to the absorbed amine[6][7]. This neutralizes the strong basicity, mitigating the corrosive hazard and significantly reducing the release of toxic vapors.

Step 4: Collection Using non-sparking tools, shovel the neutralized, absorbed mixture into a highly compatible, sealable container (e.g., High-Density Polyethylene - HDPE)[2].

Step 5: Disposal Label the container clearly as "Hazardous Waste - Corrosive/Flammable Amine." Never flush amines or their neutralized byproducts down the drain. Transfer the container to your Environmental Health and Safety (EHS) department for specialized incineration.

Process Logic Visualization

AmineHandling Start Start: (1S,2S)-2,4,4-trimethylcyclohexan-1-amine PPE Don PPE: Butyl/Nitrile Gloves, Goggles, FR Lab Coat Start->PPE Hood Transfer to Fume Hood (Verify Face Velocity) PPE->Hood Handle Execute Experiment (Avoid Cu/Brass/Oxidizers) Hood->Handle Spill Spill Occurs? Handle->Spill Minor Minor Spill (<100mL) in Hood Spill->Minor Yes (Small) Major Major Spill or Outside Hood Spill->Major Yes (Large) Success Experiment Complete: Store at 2-8°C Sealed Spill->Success No Absorb Absorb with Vermiculite (No Sawdust) Minor->Absorb Evac Evacuate Area & Don Respirator Major->Evac Evac->Absorb Neutralize Neutralize with Sodium Bisulfate Absorb->Neutralize Dispose Collect in HDPE & Dispose as HazMat Neutralize->Dispose

Operational and spill response workflow for cycloaliphatic amines.

References

  • American Chemistry Council. "Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal." americanchemistry.com.[Link]

  • Crosslink Technology Inc. "Epoxy Resin Systems Safe Handling Guide." crosslinktech.com.[Link]

  • Northwestern University. "Laboratory Safety and Chemical Hygiene Plan." northwestern.edu.[Link]

  • DISAT Department of Applied Science and Technology. "Guide to Safety in Chemical Laboratories." polito.it.[Link]

  • Foundation for Research and Technology - Hellas (FORTH). "Safe Use of Chemicals in the Laboratory & Hazardous Waste Management." forth.gr.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.